Hevein
描述
属性
CAS 编号 |
137295-60-4 |
|---|---|
分子式 |
C188H282N60O68S8 |
分子量 |
4727 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-[2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]oxy-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C188H282N60O68S8/c1-82(2)48-105(224-169(296)111(54-135(197)259)229-170(297)114(57-138(200)262)231-182(309)130-26-17-47-248(130)186(313)128(80-324)245-165(292)106(49-83(3)4)223-158(285)97(22-11-13-43-189)214-140(264)65-207-139(263)64-208-150(277)84(5)213-156(283)100(32-37-131(193)255)219-157(284)98(24-15-45-204-188(201)202)215-141(265)66-210-154(281)121(73-317)238-163(290)101(33-38-132(194)256)217-151(278)93(191)31-41-143(267)268)164(291)240-127(79-323)181(308)244-125(77-321)179(306)236-118(70-250)175(302)221-102(34-39-133(195)257)160(287)226-108(51-87-61-205-95-20-9-7-18-91(87)95)153(280)209-67-142(266)216-109(52-88-62-206-96-21-10-8-19-92(88)96)167(294)239-122(74-318)155(282)211-68-148(276)316-147(275)42-36-104(220-173(300)116(59-145(271)272)233-184(311)149(85(6)253)246-152(279)94(192)69-249)161(288)225-107(50-86-27-29-90(254)30-28-86)166(293)241-126(78-322)180(307)237-120(72-252)185(312)247-46-16-25-129(247)183(310)232-115(58-144(269)270)174(301)227-110(53-89-63-203-81-212-89)168(295)228-112(55-136(198)260)171(298)243-124(76-320)178(305)222-103(35-40-134(196)258)162(289)235-119(71-251)176(303)230-113(56-137(199)261)172(299)242-123(75-319)177(304)218-99(23-12-14-44-190)159(286)234-117(187(314)315)60-146(273)274/h7-10,18-21,27-30,61-63,81-85,89,93-94,97-130,149,205-206,249-254,317-324H,11-17,22-26,31-60,64-80,189-192H2,1-6H3,(H2,193,255)(H2,194,256)(H2,195,257)(H2,196,258)(H2,197,259)(H2,198,260)(H2,199,261)(H2,200,262)(H,207,263)(H,208,277)(H,209,280)(H,210,281)(H,211,282)(H,213,283)(H,214,264)(H,215,265)(H,216,266)(H,217,278)(H,218,304)(H,219,284)(H,220,300)(H,221,302)(H,222,305)(H,223,285)(H,224,296)(H,225,288)(H,226,287)(H,227,301)(H,228,295)(H,229,297)(H,230,303)(H,231,309)(H,232,310)(H,233,311)(H,234,286)(H,235,289)(H,236,306)(H,237,307)(H,238,290)(H,239,294)(H,240,291)(H,241,293)(H,242,299)(H,243,298)(H,244,308)(H,245,292)(H,246,279)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,314,315)(H4,201,202,204)/t84-,85+,89?,93-,94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,149-/m0/s1 |
InChI 键 |
WKMZPSWMEXVKKG-XITFREQTSA-N |
SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)OC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8C=NC=N8)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CS)C(=O)NCC(=O)OC(=O)CCC(C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)NC(CC8C=NC=N8)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
同义词 |
Hev b 6.02 allergen hevein |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Primary Structure of Hevein Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary structure of the Hevein protein, a significant chitin-binding lectin found in the latex of the rubber tree (Hevea brasiliensis). Understanding the primary structure is fundamental to elucidating its biological functions, which include antifungal activity and a role in latex coagulation, as well as its allergenic properties.
Amino Acid Sequence and Domain Organization
This compound is a relatively small, single-chain protein consisting of 43 amino acids.[1][2][3] It is particularly rich in cysteine and glycine (B1666218) residues.[2] The definitive amino acid sequence of mature this compound was first determined in 1975.[1]
This compound is synthesized as a larger precursor protein, a preproprotein, encoded by the HEV1 gene.[2][4][5] The full precursor, pro-hevein, is 204 amino acids in length.[2][6] This precursor undergoes co- and post-translational processing to yield the mature this compound protein.[3][4]
The preproprotein has a distinct domain architecture:[1][2][3][4]
-
An N-terminal signal peptide of 17 amino acids, which directs the protein into the endoplasmic reticulum.
-
The mature this compound domain of 43 amino acids.
-
A C-terminal domain of 144 amino acids.[2][3][4] Some sources also describe a 6-amino acid linker region between the this compound and C-terminal domains.[1]
The UniProt accession number for pro-hevein from Hevea brasiliensis is P02877 .[6]
Table 1: Primary Structure of Mature this compound
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
| 1 | Glutamic acid | E |
| 2 | Glutamine | Q |
| 3 | Cysteine | C |
| 4 | Glycine | G |
| 5 | Arginine | R |
| 6 | Glutamine | Q |
| 7 | Alanine | A |
| 8 | Glycine | G |
| 9 | Glycine | G |
| 10 | Lysine | K |
| 11 | Leucine | L |
| 12 | Cysteine | C |
| 13 | Proline | P |
| 14 | Asparagine | N |
| 15 | Asparagine | N |
| 16 | Cysteine | C |
| 17 | Cysteine | C |
| 18 | Serine | S |
| 19 | Glutamine | Q |
| 20 | Tryptophan | W |
| 21 | Glycine | G |
| 22 | Tryptophan | W |
| 23 | Cysteine | C |
| 24 | Glycine | G |
| 25 | Serine | S |
| 26 | Threonine | T |
| 27 | Aspartic acid | D |
| 28 | Glutamic acid | E |
| 29 | Cysteine | C |
| 30 | Tyrosine | Y |
| 31 | Asparagine | N |
| 32 | Phenylalanine | F |
| 33 | Proline | P |
| 34 | Cysteine | C |
| 35 | Histidine | H |
| 36 | Glycine | G |
| 37 | Alanine | A |
| 38 | Glutamine | Q |
| 39 | Cysteine | C |
| 40 | Glycine | G |
| 41 | Lysine | K |
| 42 | Aspartic acid | D |
| 43 | Alanine | A |
Quantitative Data
Table 2: Amino Acid Composition of Mature this compound
| Amino Acid | Count | Percentage |
| Alanine (A) | 3 | 7.0% |
| Arginine (R) | 1 | 2.3% |
| Asparagine (N) | 3 | 7.0% |
| Aspartic acid (D) | 2 | 4.7% |
| Cysteine (C) | 8 | 18.6% |
| Glutamic acid (E) | 2 | 4.7% |
| Glutamine (Q) | 4 | 9.3% |
| Glycine (G) | 7 | 16.3% |
| Histidine (H) | 1 | 2.3% |
| Leucine (L) | 1 | 2.3% |
| Lysine (K) | 2 | 4.7% |
| Phenylalanine (F) | 1 | 2.3% |
| Proline (P) | 2 | 4.7% |
| Serine (S) | 2 | 4.7% |
| Threonine (T) | 1 | 2.3% |
| Tryptophan (W) | 2 | 4.7% |
| Tyrosine (Y) | 1 | 2.3% |
| Total | 43 | 100% |
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~4.7 kDa | [7][8] |
| Number of Residues | 43 | [1][2][3][4] |
| UniProt ID (Pro-hevein) | P02877 | [6] |
Experimental Protocols for Primary Structure Determination
The primary structure of this compound has been elucidated through a combination of direct protein sequencing and analysis of its corresponding complementary DNA (cDNA).
3.1. Protein Sequencing (Conventional Non-Automatic Methods)
The initial determination of this compound's amino acid sequence was accomplished using conventional protein sequencing techniques.[9][10]
-
Protein Purification: this compound is purified from the latex of Hevea brasiliensis. The latex is subjected to ultrafiltration to separate proteins with a molecular weight of less than 10 kDa.[8] Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).[8]
-
Amino Acid Analysis: The purified protein is hydrolyzed into its constituent amino acids, which are then separated and quantified to determine the amino acid composition.
-
N-terminal Sequencing (Edman Degradation): The sequence of amino acids from the N-terminus is determined sequentially.
-
Fragmentation and Sequencing of Peptides: The protein is cleaved into smaller peptide fragments using chemical reagents (e.g., cyanogen (B1215507) bromide) or proteolytic enzymes (e.g., trypsin). These fragments are then sequenced.
-
Sequence Assembly: The sequences of the overlapping peptide fragments are aligned to deduce the complete amino acid sequence of the protein.
-
Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and electrospray mass spectrometry are used to confirm the molecular weight and sequence of the purified protein and its fragments.[8]
3.2. cDNA Sequencing
The structure of the cDNA encoding this compound was determined in 1990, which provided the deduced amino acid sequence of the entire preproprotein.[1][2]
-
cDNA Library Construction: A cDNA library is created from the messenger RNA (mRNA) isolated from the laticifers of Hevea brasiliensis.[2]
-
Polymerase Chain Reaction (PCR): The this compound-encoding cDNA is amplified from the library using PCR with specific primers.[2]
-
Cloning and Sequencing: The amplified cDNA is cloned into a suitable vector and sequenced.
-
Sequence Analysis: The nucleotide sequence is translated into the corresponding amino acid sequence, revealing the sequence of the signal peptide, mature this compound, and the C-terminal domain.[2]
Post-Translational Modifications
The synthesis of mature this compound involves several post-translational modification steps.[3][4]
-
Cleavage of the Signal Peptide: The 17-amino acid N-terminal signal peptide is cleaved upon translocation of the preproprotein into the endoplasmic reticulum.[3][4]
-
Proteolytic Cleavage of the Proprotein: The resulting 187-amino acid proprotein undergoes further proteolytic cleavage to separate the 43-amino acid N-terminal this compound domain from the 144-amino acid C-terminal domain.[3][4][5][11] This processing results in a 5-kDa mature this compound protein and a 14-kDa C-terminal fragment.[3][4]
-
Disulfide Bond Formation: Mature this compound contains eight cysteine residues that form four disulfide bridges, which are crucial for its three-dimensional structure and stability.[1]
-
Possible Deamidation: There is a potential for deamidation at position 31 (Asparagine).[6]
Visualizations
Caption: Workflow of this compound protein synthesis and processing.
Caption: Logical flow of this compound's role in plant defense.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Co- and post-translational processing of the this compound preproprotein of latex of the rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-hevein - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The primary structure of hevamine, an enzyme with lysozyme/chitinase activity from Hevea brasiliensis latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The primary structure of hevamine, an enzyme with lysozyme/chitinase activity from Hevea brasiliensis latex. | Semantic Scholar [semanticscholar.org]
- 11. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Hevein in Hevea brasiliensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hevein, a chitin-binding protein abundant in the latex of the rubber tree, Hevea brasiliensis, plays a crucial role in the plant's defense mechanisms and physiological processes. This technical guide provides an in-depth exploration of the functions of this compound, detailing its biochemical properties, physiological roles, and the signaling pathways that regulate its expression. Quantitative data on its antifungal activity and binding characteristics are summarized, and detailed experimental protocols for its study are provided. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function and its potential applications in research and drug development.
Introduction
Hevea brasiliensis, the primary source of natural rubber, possesses a sophisticated defense system to protect against pathogens and herbivores. A key component of this defense is the protein this compound, a small, cysteine-rich protein with a molecular weight of approximately 4.7 kDa.[1] this compound is a lectin that specifically binds to chitin (B13524), a major component of fungal cell walls and insect exoskeletons.[2][3] It is derived from a larger 20 kDa precursor protein called prothis compound, which is cleaved into the N-terminal this compound and a C-terminal domain.[1][4][5] Found predominantly in the lutoid bodies, which are vacuolar compartments within the latex, this compound is released upon wounding and plays a vital role in latex coagulation and antifungal defense.[2][6][7] This guide will delve into the core functions of this compound, its mechanism of action, and the experimental approaches used to characterize this important protein.
Biochemical Properties and Core Functions
This compound's primary functions are intrinsically linked to its biochemical properties, most notably its ability to bind chitin. This interaction underpins its roles in latex coagulation and defense against fungal pathogens.
Latex Coagulation
Upon tapping or wounding of the rubber tree, latex is expelled. This compound, released from the ruptured lutoid bodies, is involved in the subsequent coagulation of the latex, which serves to seal the wound.[6][8] This process is mediated by this compound's ability to bind to N-acetylglucosamine residues present on a 22 kDa glycoprotein (B1211001) located on the surface of rubber particles.[6] This interaction facilitates the aggregation of rubber particles, leading to the coagulation of latex and the formation of a protective barrier at the wound site.[6]
Antifungal Activity
This compound exhibits potent antifungal activity against a range of chitin-containing fungi.[2][3][7] By binding to the chitin in fungal cell walls, this compound can inhibit fungal growth and development.[2] This inhibitory action is a critical component of the plant's defense against pathogenic fungal infections.
Quantitative Data
The following tables summarize the available quantitative data on the antifungal activity and binding affinity of this compound.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | MIC80 (µg/mL) | Reference |
| Candida tropicalis ATCC 750 | Broth Microdilution | 12 | [4] |
| Candida albicans ATCC 10231 | Broth Microdilution | 95 | [4] |
| Candida krusei ATCC 6258 | Broth Microdilution | 190 | [4] |
MIC80: Minimum Inhibitory Concentration required to inhibit 80% of fungal growth.
Table 2: Chitin-Binding Affinity of this compound
| Ligand | Method | Dissociation Constant (Kd) | Reference |
| Chito-oligosaccharides | Not Specified | Millimolar (mM) range | [9] |
Signaling Pathways Regulating this compound Expression
The expression of the this compound gene is tightly regulated by complex signaling pathways, primarily in response to wounding and pathogen attack. The plant hormones ethylene (B1197577) and jasmonic acid play central roles in this regulation.[10][11]
Wound-Induced Signaling
Mechanical wounding, such as tapping, triggers a signaling cascade that leads to the accumulation of this compound mRNA in the laticifers.[10][12][13][14] This response is mediated by both ethylene and jasmonic acid signaling pathways.
Jasmonate Signaling Pathway
The jasmonate signaling pathway is a key regulator of plant defense responses. In Hevea brasiliensis, the core components of this pathway, including the F-box protein CORONATINE-INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and MYC transcription factors, have been identified.[2][4][6] Upon wounding or pathogen perception, the level of jasmonoyl-isoleucine (JA-Ile) increases, which promotes the interaction between COI1 and JAZ proteins, leading to the degradation of JAZ and the release of MYC transcription factors to activate the expression of defense genes like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Purification of this compound from Hevea brasiliensis Latex
Objective: To isolate and purify this compound protein from natural rubber latex.
Methodology:
-
Latex Collection and Fractionation:
-
Collect fresh latex from Hevea brasiliensis trees.
-
Centrifuge the latex at high speed to separate it into three fractions: the upper rubber layer, the C-serum (cytosol), and the bottom fraction (lutoid bodies).
-
Collect the bottom fraction, which is enriched in this compound.[4]
-
-
Acetone (B3395972) Precipitation:
-
Resuspend the bottom fraction in a suitable buffer.
-
Add cold acetone to the suspension to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins and discard the supernatant.[4]
-
-
Anion Exchange Chromatography:
-
Resuspend the protein pellet in a low-salt buffer.
-
Load the protein solution onto a DEAE-Sepharose or similar anion exchange column pre-equilibrated with the same buffer.
-
Wash the column with the low-salt buffer to remove unbound proteins.
-
Elute the bound proteins, including this compound, using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and analyze for the presence of this compound using SDS-PAGE.[4]
-
-
Purity Assessment:
-
Run the purified fractions on an SDS-PAGE gel to assess purity and confirm the molecular weight of this compound (approximately 4.7 kDa).
-
Further confirmation can be achieved by Western blotting using an anti-hevein antibody or by N-terminal sequencing.
-
Antifungal Activity Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal species.
Methodology:
-
Fungal Inoculum Preparation:
-
Culture the target fungus on an appropriate agar (B569324) medium.
-
Prepare a standardized suspension of fungal spores or cells in a suitable broth (e.g., RPMI-1640).
-
Adjust the concentration of the inoculum to a defined range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of purified this compound in a suitable solvent.
-
Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the same broth as for the inoculum.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungus with no this compound) and a negative control (broth only).
-
Incubate the plate at an optimal temperature for fungal growth (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
Visually inspect the wells for fungal growth (turbidity) or use a spectrophotometer to measure absorbance.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control. The MIC80 is the concentration that inhibits 80% of growth.[4]
-
Conclusion
This compound is a protein of significant interest due to its multifaceted roles in the physiology and defense of Hevea brasiliensis. Its functions in latex coagulation and as a potent antifungal agent highlight its importance for the plant's survival. The regulation of its expression through complex signaling pathways involving ethylene and jasmonic acid further underscores its integral role in the plant's response to environmental stresses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists. Further investigation into the precise molecular mechanisms of this compound's action and its regulation could pave the way for novel applications in agriculture, such as the development of disease-resistant crops, and in the pharmaceutical industry for the discovery of new antifungal agents. The allergenic properties of this compound, while a concern for latex allergy, also provide a basis for further research into the mechanisms of allergic reactions and the development of diagnostic and therapeutic strategies.
References
- 1. agritrop.cirad.fr [agritrop.cirad.fr]
- 2. Transcriptional and post-transcriptional regulation of the jasmonate signalling pathway in response to abiotic and harvesting stress in Hevea brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional and post-transcriptional regulation of the jasmonate signalling pathway in response to abiotic and harvesting stress in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative analysis of transcriptome and metabolome reveals how ethylene increases natural rubber yield in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | HbTGA1, a TGA Transcription Factor From Hevea brasiliensis, Regulates the Expression of Multiple Natural Rubber Biosynthesis Genes [frontiersin.org]
- 9. Structural basis for chitin recognition by defense proteins: GlcNAc residues are bound in a multivalent fashion by extended binding sites in this compound domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 11. HbTGA1, a TGA Transcription Factor From Hevea brasiliensis, Regulates the Expression of Multiple Natural Rubber Biosynthesis Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Wound-induced accumulation of mRNA containing a this compound sequence in laticifers of rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wound-induced accumulation of mRNA containing a this compound sequence in laticifers of rubber tree (Hevea brasiliensis) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Hevein and Prohevein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hevein and its precursor, prothis compound, are chitin-binding proteins primarily found in the latex of the rubber tree, Hevea brasiliensis. These proteins play a crucial role in the plant's defense against fungal pathogens. This technical guide provides a comprehensive overview of the biosynthesis of this compound and prothis compound, from gene expression and regulation to post-translational modification. It includes detailed experimental protocols, quantitative data, and signaling pathway diagrams to serve as a valuable resource for researchers in plant science, molecular biology, and drug development exploring the potential of these proteins.
Introduction
This compound is a small, cysteine-rich protein with a well-characterized chitin-binding domain that confers its potent antifungal properties.[1][2] It is derived from a larger precursor protein called prothis compound. Prothis compound itself is a wound-induced protein and a major allergen found in natural rubber latex.[3] The biosynthesis of these proteins is a tightly regulated process, initiated by various stress-related signals. Understanding this pathway is critical for harnessing the antifungal potential of this compound and for mitigating the allergenic effects of prothis compound.
The Prothis compound Gene (HEV1)
The biosynthesis of prothis compound begins with the transcription of the HEV1 gene.
Gene Structure
The HEV1 gene encodes a preproprotein of 204 amino acids. This includes a 17-amino acid N-terminal signal peptide that directs the protein to the endoplasmic reticulum for secretion.[4]
Gene Expression and Regulation
The expression of the HEV1 gene is primarily induced by wounding and is regulated by several plant hormones, including ethylene (B1197577), abscisic acid (ABA), and jasmonic acid (JA).[5] The promoter region of the HEV1 gene contains various cis-acting regulatory elements that bind transcription factors, thereby modulating its expression.[6][7][8]
Signaling Pathways Regulating HEV1 Expression
The induction of HEV1 gene expression is a complex process involving the integration of multiple signaling pathways. Wounding, pathogen attack, and hormonal stimuli trigger distinct yet interconnected cascades that converge on the HEV1 promoter.
Wound Signaling Pathway
Mechanical damage to the plant initiates a rapid signaling cascade. While the complete pathway in Hevea brasiliensis is not fully elucidated, it is known to involve the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades, which ultimately lead to the activation of transcription factors that bind to wound-responsive elements in the HEV1 promoter.
Wound-induced signaling cascade leading to HEV1 gene expression.
Ethylene Signaling Pathway
Ethylene is a key gaseous hormone involved in stress responses. In Hevea brasiliensis, the ethylene signaling pathway involves a series of receptors and transcription factors, including EIN2, EIN3, and Ethylene Response Factors (ERFs), which ultimately activate HEV1 expression.
Ethylene signaling pathway leading to HEV1 gene expression.
Abscisic Acid (ABA) Signaling Pathway
ABA is another stress-related hormone that induces HEV1 expression. The ABA signaling pathway involves receptors of the PYR/PYL/RCAR family, protein phosphatases (PP2Cs), and SnRK2 kinases, which activate ABA-responsive transcription factors.
Abscisic acid signaling pathway leading to HEV1 gene expression.
Crosstalk between Signaling Pathways
The signaling pathways induced by wounding, ethylene, and ABA are not independent. There is significant crosstalk between them, allowing the plant to fine-tune its response to different stresses.[9][10][11] For instance, ethylene and jasmonic acid pathways often act synergistically in response to necrotrophic pathogens, while ABA and ethylene can have both synergistic and antagonistic interactions depending on the specific context.[5][12] This complex interplay ensures a robust and appropriate induction of defense genes like HEV1.
From Preprothis compound to Mature this compound: A Post-Translational Journey
The protein translated from the HEV1 mRNA, known as preprothis compound, undergoes several processing steps to become the mature, functional this compound protein.
Post-translational processing of preprothis compound to mature this compound.
-
Signal Peptide Cleavage: In the endoplasmic reticulum, the 17-amino acid N-terminal signal peptide is cleaved off, resulting in the 187-amino acid prothis compound protein.[4]
-
Vacuolar Targeting and Proteolytic Cleavage: Prothis compound is then transported to the vacuoles, which in latex are specialized organelles called lutoids. Within the lutoids, prothis compound undergoes further proteolytic cleavage, yielding two mature products:
Quantitative Data
| Molecule | Type | Size (Amino Acids) | Molecular Weight (kDa) | Key Features |
| Preprothis compound | Precursor Protein | 204 | ~22 | Contains N-terminal signal peptide |
| Prothis compound | Precursor Protein | 187 | ~20 | Allergenic; found in latex |
| This compound | Mature Protein | 43 | ~4.7 | Antifungal; chitin-binding domain |
| C-terminal Domain | Mature Protein | 144 | ~14 | Function not fully elucidated |
This compound has been found to constitute up to 22% of the total soluble protein in the latex of Hevea brasiliensis.[13]
Experimental Protocols
Cloning of the HEV1 Gene from Hevea brasiliensis
Workflow for cloning the HEV1 gene.
-
Total RNA Isolation: Isolate total RNA from fresh Hevea brasiliensis latex or young leaves using a suitable plant RNA extraction kit or a TRIzol-based method.
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
PCR Amplification: Amplify the full-length coding sequence of the HEV1 gene using gene-specific primers designed based on the known HEV1 sequence (GenBank accession: M36986).
-
Agarose Gel Electrophoresis: Verify the size of the PCR product by agarose gel electrophoresis.
-
Ligation: Ligate the purified PCR product into a suitable expression vector, such as a pET vector for expression in E. coli.
-
Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning).
-
Screening: Screen for positive clones by colony PCR and confirm the sequence of the insert by Sanger sequencing.
Expression and Purification of Recombinant Prothis compound in E. coli
-
Transformation: Transform the expression vector containing the HEV1 gene into a suitable E. coli expression strain, such as BL21(DE3).[14][15][16][17]
-
Culture and Induction:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification:
-
If the prothis compound is expressed with a His-tag, purify the protein using immobilized metal affinity chromatography (IMAC).
-
If expressed as a fusion protein (e.g., with MBP), use the corresponding affinity chromatography (e.g., amylose (B160209) resin).
-
Further purification can be achieved by ion-exchange and/or size-exclusion chromatography.
-
Purification of Native this compound from Hevea brasiliensis Latex
-
Latex Collection and Fractionation: Collect fresh latex and centrifuge to separate the rubber fraction from the serum (C-serum) and the bottom fraction (lutoids).[18]
-
Protein Extraction from Lutoids: Resuspend the lutoid fraction in a suitable buffer and lyse the lutoids to release the proteins.
-
Acetone Precipitation: Precipitate the proteins from the lutoid extract using cold acetone.
-
Chromatography:
In Vitro Antifungal Activity Assay
-
Fungal Culture: Grow the target fungus (e.g., Trichoderma sp.) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).[19][20][21][22][23]
-
Spore Suspension: Prepare a spore suspension of the fungus in sterile water or a suitable buffer and adjust the concentration.
-
Microtiter Plate Assay:
-
Add serial dilutions of the purified this compound protein to the wells of a 96-well microtiter plate containing a liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
Inoculate each well with the fungal spore suspension.
-
Include positive (no this compound) and negative (no fungus) controls.
-
Incubate the plate at the optimal growth temperature for the fungus.
-
-
Determination of Antifungal Activity:
-
Visually inspect the wells for fungal growth.
-
Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible fungal growth.[18]
-
Conclusion
The biosynthesis of this compound and prothis compound is a fascinating and important process in the defense mechanism of Hevea brasiliensis. This guide has provided a detailed overview of the molecular and cellular events involved, from the regulation of the HEV1 gene to the post-translational processing of the precursor protein. The provided protocols and quantitative data serve as a practical resource for researchers aiming to study and utilize these proteins. Further research into the intricate signaling networks and the precise mechanisms of this compound's antifungal activity will undoubtedly open new avenues for the development of novel antifungal agents and for a better understanding of plant-pathogen interactions.
References
- 1. The proteins of Hevea brasiliensis Latex. 4. Isolation and characterization of crystalline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prothis compound from the rubber tree (Hevea brasiliensis) is a major latex allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co- and post-translational processing of the this compound preproprotein of latex of the rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of cis-acting elements required for autorepression of the equine herpesvirus 1 IE gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis-acting elements involved in transcriptional regulation of the herpes simplex virus type 1 latency-associated promoter 1 (LAP1) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cis-regulatory element - Wikipedia [en.wikipedia.org]
- 9. Crosstalk Between Ethylene and JA/ABA/Sugar Signalling in Plants Under Physiological and Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crosstalk Between Ethylene and JA/ABA/Sugar Signalling in Plants Under Physiological and Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial activity of a protein purified from the latex of Hevea brasiliensis on oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biochemjournal.com [biochemjournal.com]
- 22. Chemical Characterization of Trichoderma spp. Extracts with Antifungal Activity against Cocoa Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Hevein-Like Proteins: A Comprehensive Technical Guide to Their Role in Plant Defense and Potential for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hevein-like proteins (HLPs) are a widely distributed family of small, cysteine-rich plant peptides that play a crucial role in the innate immune system of plants. Originally isolated from the latex of the rubber tree (Hevea brasiliensis), these proteins are characterized by a conserved chitin-binding domain, which enables them to recognize and interact with chitin (B13524), a key structural component of fungal cell walls and insect exoskeletons. This interaction is central to their primary function as antimicrobial and insecticidal agents. The expression of HLP-encoding genes is tightly regulated and often induced by pathogen attack, wounding, and phytohormones such as ethylene (B1197577), jasmonic acid, and salicylic (B10762653) acid, highlighting their integral role in plant defense signaling networks. This technical guide provides an in-depth overview of the structure, function, and distribution of this compound-like proteins in various plant species. It summarizes key quantitative data on their biological activities, details common experimental protocols for their study, and visualizes the signaling pathways that govern their expression, offering a valuable resource for researchers in plant science and drug development.
Introduction to this compound-Like Proteins
This compound is a 43-amino acid, cysteine-rich peptide first identified in the latex of the rubber tree, Hevea brasiliensis.[1][2] It exhibits potent antifungal properties by binding to chitin in fungal cell walls, which can lead to the inhibition of hyphal growth.[1][3] Proteins that share a conserved sequence and structural similarity to the chitin-binding domain of this compound are classified as this compound-like proteins (HLPs). These peptides are widespread throughout the plant kingdom, found in both monocots and dicots, and are considered a vital component of the plant's first line of defense against pathogens.[1][4]
HLPs are typically small, basic peptides ranging from 29 to 45 amino acids in length.[1] Their structures are stabilized by multiple disulfide bonds, which confer resistance to proteolysis and harsh environmental conditions.[5] The defining feature of HLPs is the this compound domain, a conserved chitin-binding motif that allows them to recognize and bind to N-acetylglucosamine polymers.[6] This binding activity is crucial for their role in plant defense.[7]
Distribution and Diversity in the Plant Kingdom
This compound-like proteins have been identified in a diverse array of plant species, underscoring their evolutionary significance in plant immunity.
-
Arabidopsis thaliana : The model plant Arabidopsis thaliana possesses a this compound-like gene (HEL) that is induced upon infection with turnip crinkle virus and by treatment with ethylene.[8][9]
-
Wheat (Triticum aestivum) : Wheat contains a family of this compound-like antimicrobial peptides known as WAMPs.[7] The expression of wamp genes is upregulated in response to fungal pathogens and high salt concentrations, suggesting a role in both biotic and abiotic stress responses.[10]
-
Rice (Oryza sativa) : Transgenic rice expressing this compound genes has shown enhanced resistance to fungal pathogens.[1]
-
Fruit Crops : this compound-like domains are also found in class I chitinases of various fruits, including bananas and avocados.[11][12] These domains are implicated in the latex-fruit syndrome, an allergic cross-reactivity observed in individuals with latex allergies.[11]
-
Other Species : HLPs have also been characterized in species such as morning glory (Pharbitis nil), amaranth (B1665344) (Amaranthus caudatus), and quinoa (Chenopodium quinoa), where they contribute to defense against a broad spectrum of pathogens.[1][5][13]
Quantitative Analysis of this compound-Like Protein Activity
The biological activity of this compound-like proteins can be quantified through various assays. The following tables summarize key quantitative data from the literature.
Table 1: Physicochemical Properties and Size of Selected this compound-Like Proteins
| Protein Name | Plant Source | Number of Amino Acids | Molecular Weight (kDa) |
| This compound | Hevea brasiliensis | 43 | 4.7 |
| WAMP-1a | Triticum kiharae | 44 | ~5.0 |
| Pn-AMP1 | Pharbitis nil | 40 | ~4.5 |
| Pn-AMP2 | Pharbitis nil | 38 | ~4.3 |
| Ac-AMP1 | Amaranthus caudatus | 30 | ~3.5 |
| aSG1 | Alternanthera sessilis | 30 | ~3.4 |
Table 2: Antimicrobial Activity of Selected this compound-Like Proteins
| Protein Name | Target Pathogen | Assay Type | Value |
| This compound | Candida tropicalis | MIC80 | 12 µg/ml |
| This compound | Candida albicans | MIC80 | 95 µg/ml |
| This compound | Candida krusei | MIC80 | 190 µg/ml |
| Pn-AMP1 | Fusarium solani | IC50 | 3.7 µM |
| Pn-AMP2 | Alternaria alternata | IC50 | 5.0 µM |
| WAMP-1a | Fusarium oxysporum | IC50 | ~2 µM |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are dependent on the specific assay conditions and microbial strains used.
Table 3: Chitin-Binding Affinity of Lectins with this compound-Like Domains
| Lectin | Source | Ligand | Dissociation Constant (Kd) (µM) |
| LEL | Tomato | Chitotetraose | 0.64 |
| PWM | Pokeweed | Chitotetraose | 53 |
| STL | Potato | Chitotetraose | 1.1 |
| UDA | Stinging Nettle | Chitotetraose | 0.28 |
| WGA | Wheat Germ | Chitotetraose | 0.20 |
Data from frontal affinity chromatography. Note that these are larger lectin proteins containing this compound-like domains, not isolated this compound-like peptides.[14]
Signaling Pathways Regulating this compound-Like Protein Expression
The expression of genes encoding this compound-like proteins is a tightly regulated process, primarily governed by the plant's defense signaling network. The phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are key players in this network, often acting synergistically or antagonistically to fine-tune the defense response.
The Jasmonic Acid and Ethylene Signaling Pathways
Pathogen attack or wounding often triggers the biosynthesis of JA and ET.[15][16] These hormones can act synergistically to induce the expression of a suite of defense-related genes, including those encoding this compound-like proteins.[17] The signaling cascade involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2 that bind to the promoters of JA-responsive genes.[18] Similarly, the ET pathway culminates in the activation of Ethylene Response Factors (ERFs), which can also bind to the promoters of defense genes.[19]
The Salicylic Acid Signaling Pathway
The salicylic acid pathway is typically activated in response to biotrophic and hemibiotrophic pathogens.[20] SA accumulation leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which translocates to the nucleus and interacts with TGA transcription factors to induce the expression of Pathogenesis-Related (PR) genes, a group that includes certain this compound-like protein genes.[21][22] There is often antagonistic crosstalk between the SA and JA/ET pathways, allowing the plant to mount a defense response tailored to the specific type of pathogen.[23]
Experimental Protocols
The study of this compound-like proteins involves a range of biochemical and molecular techniques. Below are generalized protocols for key experiments.
Purification of this compound-Like Proteins
The purification of HLPs from plant tissues is a multi-step process that generally involves protein extraction, precipitation, and chromatographic separation.
Methodology:
-
Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Clarification: Centrifuge the homogenate to pellet cell debris.
-
Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the protein pellet by centrifugation.
-
Dialysis: Resuspend the pellet and dialyze against a low-salt buffer to remove excess ammonium sulfate.
-
Chromatography:
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.
-
Size-Exclusion Chromatography: Further purify the fractions containing the HLP based on molecular size.
-
Reverse-Phase HPLC: For high-purity samples, use reverse-phase HPLC with a C8 or C18 column.
-
-
Analysis: Verify the purity and identity of the protein using SDS-PAGE and mass spectrometry.
Chitin-Binding Assay
This assay determines the ability of a purified protein to bind to chitin.
Methodology:
-
Preparation: Prepare a suspension of chitin beads in a binding buffer (e.g., phosphate (B84403) buffer).
-
Incubation: Add the purified HLP to the chitin bead suspension. Include a negative control, such as Bovine Serum Albumin (BSA), that does not bind to chitin. Incubate with gentle agitation to allow binding.
-
Separation: Centrifuge the mixture to pellet the chitin beads and any bound protein. Collect the supernatant, which contains the unbound protein fraction.
-
Washing: Wash the chitin bead pellet with binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein from the chitin beads using a low pH buffer or a competitive binder (e.g., N-acetylglucosamine).
-
Analysis: Analyze the total, unbound, and bound fractions by SDS-PAGE to visualize the protein in each fraction. The amount of bound protein can be quantified using methods like the Bradford assay.
Antimicrobial Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of an HLP against a specific microbe.
Methodology:
-
Inoculum Preparation: Grow the target fungus or bacterium in a suitable liquid medium to a standardized concentration (e.g., 10^5 CFU/ml).
-
Serial Dilution: Prepare a series of twofold dilutions of the purified HLP in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under optimal growth conditions for the microbe (e.g., 24-48 hours at a specific temperature).
-
MIC Determination: The MIC is the lowest concentration of the HLP that results in no visible growth of the microbe. Growth can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound-like proteins represent a fascinating and important family of plant defense molecules. Their widespread distribution and conserved function highlight their essential role in protecting plants from a multitude of threats. For researchers in drug development, the potent and specific antimicrobial activities of HLPs offer a promising avenue for the discovery of novel therapeutic agents. Their stability and natural origin make them attractive candidates for development as bio-pesticides or as lead compounds for new antifungal and antibacterial drugs.
Future research should focus on elucidating the precise molecular mechanisms by which HLPs disrupt pathogen growth, identifying their cellular targets, and exploring the potential for synergistic interactions with other antimicrobial compounds. A deeper understanding of the regulation of HLP gene expression could also pave the way for engineering crop plants with enhanced, broad-spectrum disease resistance. The continued exploration of this diverse protein family holds significant promise for both agriculture and medicine.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. apsnet.org [apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. uu.nl [uu.nl]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. en.wikipedia.org [en.wikipedia.org]
- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
The Discovery and Research History of Hevein: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hevein is a small, cysteine-rich, chitin-binding protein originally isolated from the latex of the rubber tree, Hevea brasiliensis. First described in 1960, it has since been the subject of extensive research due to its pivotal role in plant defense, its potent antifungal properties, and its significance as a major latex allergen. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings in this compound research. It includes detailed methodologies for its purification and functional assays, a compilation of its physicochemical and biological properties, and a visualization of its role within the broader context of plant innate immunity. This document serves as a comprehensive resource for researchers engaged in the study of plant defense proteins and the development of novel antifungal agents.
Discovery and Historical Milestones
The journey of this compound research began in the mid-20th century with the biochemical characterization of proteins from Hevea brasiliensis latex.
-
1960: B.L. Archer first describes and isolates a crystalline protein from the latex of Hevea brasiliensis, proposing the name "this compound".[1] This initial work laid the foundation for its characterization as a major protein component of the latex's vacuolar structures, known as lutoids.[2][3]
-
1975: The complete amino acid sequence of this compound is determined, revealing it to be a small peptide of 43 amino acids.[2] This sequencing information was critical for later understanding its homology with other proteins.
-
1990: The structure of the this compound-encoding cDNA is determined. This research revealed that this compound is synthesized as a larger precursor protein, prothis compound, which consists of a signal peptide, the this compound domain, a linker region, and a C-terminal domain.[2][4] It was also found that wounding and phytohormones like ethylene (B1197577) and abscisic acid induce the accumulation of this compound transcripts.[2]
-
1991: The potent antifungal activity of this compound against several chitin-containing phytopathogenic fungi is demonstrated in vitro.[3][5] This discovery highlighted its likely role in the plant's defense mechanisms. In the same year, the three-dimensional structure of this compound was determined by X-ray diffraction at a resolution of 2.8 Å.
-
1993-Present: Subsequent research has focused on its role as a major latex allergen (Hev b 6), the detailed molecular basis of its chitin-binding and antifungal activities, and the broader family of "this compound-like" protein domains found throughout the plant kingdom.[6]
Physicochemical and Biological Properties
This compound is a well-characterized protein with a unique set of properties that underpin its biological functions. It is a monomeric, basic peptide enriched in cysteine and glycine (B1666218) residues.[2]
| Property | Value / Description | Reference(s) |
| Molecular Weight | ~4.7 kDa (4727 g/mol ) | [2][7] |
| Amino Acid Residues | 43 | [2][6] |
| Structure | Contains a characteristic structural motif with an α-helix and a three-stranded antiparallel β-sheet, stabilized by four disulfide bridges. | [2] |
| Binding Specificity | Binds to N-acetyl-D-glucosamine (GlcNAc) polymers, primarily chitin (B13524). | [3] |
| Binding Affinity | Isothermal Titration Calorimetry has been used to characterize the thermodynamics of this compound's association with GlcNAc oligomers. The binding is characterized by high association enthalpies. | |
| Antifungal Activity | Exhibits inhibitory activity against a range of chitin-containing fungi. | [3][8] |
| Allergenicity | Designated as Hev b 6, it is a major IgE-binding epitope and a primary cause of latex allergy. | [7][9] |
| Cellular Localization | Primarily found in the lutoids, which are vacuole-derived organelles within the latex. | [3] |
| Precursor Protein | Synthesized as a 187-amino acid propeptide called prothis compound, which is cleaved to yield the mature this compound and a C-terminal domain. | [6][9] |
Quantitative Data Summary
Table 1: Antifungal Activity of this compound
The antifungal efficacy of this compound has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.
| Fungal Species | Assay Type | MIC Value (µg/mL) | Reference(s) |
| Candida tropicalis ATCC 750 | Broth Microdilution | 12 (MIC80) | [8] |
| Candida albicans ATCC 10231 | Broth Microdilution | 95 (MIC80) | [8] |
| Candida krusei ATCC 6258 | Broth Microdilution | 190 (MIC80) | [8] |
| Trichoderma hamatum | Hyphal Growth Assay | 90 (IC50) | |
| Phycomyces blakesleeanus | Hyphal Growth Assay | 300 (IC50) |
Note: MIC80 refers to the concentration that inhibits 80% of fungal growth. IC50 refers to the concentration that causes 50% growth inhibition.
Key Experimental Protocols
Protocol for Purification of this compound from Hevea brasiliensis Latex
This protocol is a synthesized methodology based on common practices involving centrifugation, acid extraction, and affinity chromatography.
Materials:
-
Freshly tapped or freeze-dried Hevea brasiliensis latex (bottom fraction).
-
Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea (B124793).
-
1 N NaOH.
-
Chitin affinity column.
-
Wash Buffer: 0.2 M NaCl.
-
Elution Buffer: 0.5 M Acetic Acid.
-
Dialysis tubing (1 kDa MWCO).
-
Spectrophotometer.
Procedure:
-
Latex Fractionation: Centrifuge fresh latex at high speed to separate it into the rubber fraction (top), cytoplasm (middle), and the lutoid-containing pellet (bottom fraction). Use the bottom fraction as the starting material.
-
Acid Extraction: Resuspend the bottom fraction in Extraction Buffer. The thiourea is included to inhibit polyphenoloxidase activity. Adjust the pH of the extract to 4.0 with 1 N NaOH.
-
Clarification: Centrifuge the extract at 20,000 x g for 10 minutes to pellet insoluble material. Collect the supernatant.
-
Chitin Affinity Chromatography: a. Equilibrate a chitin affinity column with Wash Buffer. b. Load the clarified supernatant onto the column. c. Wash the column extensively with Wash Buffer until the absorbance at 280 nm (A280) of the flow-through is below 0.01. d. Elute the bound proteins, including this compound, with Elution Buffer.
-
Concentration and Buffer Exchange: Collect the peak fractions from the elution. Dilute the pooled fractions and adjust the pH to 3.8. For further purification and buffer exchange, dialyze extensively against deionized water or a buffer of choice.
-
Quantification and Purity Check: Determine the protein concentration using a spectrophotometer (A280) or a protein assay. Assess purity by SDS-PAGE. This compound will appear as a ~4.7 kDa band.
Protocol for Antifungal Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing the susceptibility of fungi to antimicrobial peptides.
Materials:
-
Purified this compound.
-
Fungal strain of interest (e.g., Candida albicans).
-
RPMI-1640 medium (2X concentration).
-
Sterile 96-well microtiter plates.
-
Sterile water.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain in a suitable broth medium until it reaches the exponential growth phase. b. Wash the fungal cells with sterile PBS by centrifugation and resuspension. c. Resuspend the final cell pellet in 2X RPMI-1640 medium and adjust the cell density to the desired concentration (e.g., 2 x 10³ cells/mL for C. albicans).
-
Serial Dilution of this compound: a. In a 96-well plate, prepare a two-fold serial dilution of this compound in sterile water to achieve a final volume of 50 µL per well. The starting concentration should be at least double the highest final concentration to be tested.
-
Assay Setup: a. To each well containing the this compound dilutions, add 50 µL of the prepared fungal inoculum. This brings the final volume to 100 µL and dilutes both the this compound and the medium to their final 1X concentrations. b. Include a positive control (fungal inoculum without this compound) and a negative control (medium only, no fungus or this compound).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determining MIC: a. After incubation, determine the fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% inhibition, MIC80) compared to the positive control.
Visualizing this compound's Role and Experimental Processes
Logical Workflow for this compound Research
The following diagram illustrates a typical workflow for the isolation, characterization, and functional analysis of this compound.
References
- 1. pjbt.org [pjbt.org]
- 2. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the molecular basis of lectin-carbohydrate interactions: a calorimetric and structural study of the association of this compound to oligomers of N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jabonline.in [jabonline.in]
- 5. Transcriptomic and Proteomic Integration Reveals Key Tapping-Responsive Factors for Natural Rubber Biosynthesis in the Rubber Tree Hevea brasiliensis | MDPI [mdpi.com]
- 6. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. rdzwxb.com [rdzwxb.com]
- 9. Sugar-Binding Profiles of Chitin-Binding Lectins from the this compound Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
The Hevein Protein Family: A Technical Guide to Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hevein protein family comprises a diverse group of small, cysteine-rich plant proteins that play a crucial role in the innate immune system of plants. First identified in the latex of the rubber tree (Hevea brasiliensis), this compound and its homologs are characterized by a highly conserved chitin-binding domain (CBD), which confers their primary function as antimicrobial peptides (AMPs) with potent antifungal activity.[1] This technical guide provides an in-depth exploration of the this compound protein family, focusing on its conserved domains, molecular structure, biological functions, and the experimental methodologies used for its study. Furthermore, it delves into the allergenicity of this compound and the signaling pathways it modulates, offering valuable insights for researchers in plant science, immunology, and drug development.
Conserved Domains and Molecular Structure
The hallmark of the this compound protein family is the presence of one or more this compound domains (carbohydrate-binding module family 18, CBM18), typically 30-43 amino acids in length.[2] This domain is stabilized by a conserved network of three or four disulfide bonds, rendering the protein resistant to proteolysis and temperature variations.[3] The quintessential member of this family, this compound, is derived from a larger precursor protein called prothis compound.[4][5] Prothis compound is a 187-amino acid wound-induced protein that undergoes post-translational cleavage to yield two distinct domains: a 43-amino acid N-terminal this compound domain and a 138-amino acid C-terminal Barwin-like domain.[1][6]
The chitin-binding functionality of the this compound domain is attributed to a conserved motif of amino acids that interact with N-acetylglucosamine residues of chitin (B13524), a major component of fungal cell walls.[3]
Domain Organization of Prothis compound (Hev b 6.01)
| Domain | Abbreviation | Size (Amino Acids) | Key Features |
| N-terminal this compound Domain | Hev b 6.02 | 43 | Chitin-binding activity, major allergenic epitopes |
| C-terminal Barwin-like Domain | Hev b 6.03 | 138 | Antifungal properties, structural similarity to other pathogenesis-related proteins |
Biological Functions
The primary biological role of this compound-like proteins is in plant defense against fungal pathogens.[1] By binding to chitin in the fungal cell wall, they can disrupt cell wall integrity and inhibit fungal growth.[2] Beyond their direct antifungal activity, this compound-like proteins are also involved in latex coagulation upon wounding, helping to seal injuries and prevent pathogen entry.[1]
Antifungal Activity of this compound-like Peptides
The antifungal potency of various this compound-like peptides has been quantified by determining their half-maximal inhibitory concentration (IC50) against different fungal species.
| Peptide | Source Organism | Target Fungus | IC50 (µM) |
| WAMP-1b | Triticum kiharae (Wheat) | Bipolaris sorokiniana | 1.8 |
| WAMP-2 | Triticum kiharae (Wheat) | Bipolaris sorokiniana | 2.5 |
| WAMP-1b | Triticum kiharae (Wheat) | Fusarium oxysporum | 12.5 |
| WAMP-2 | Triticum kiharae (Wheat) | Fusarium oxysporum | 7.5 |
| WAMP-2 | Triticum kiharae (Wheat) | Fusarium culmorum | 256.3 µg/mL |
Allergenicity and the Latex-Fruit Syndrome
This compound, designated as Hev b 6, is a major allergen responsible for Type I hypersensitivity reactions to natural rubber latex.[7] The IgE-binding epitopes of Hev b 6 are primarily located on the N-terminal this compound domain (Hev b 6.02).[8] Cross-reactivity between this compound and structurally similar this compound-like domains in various fruits, such as bananas, avocados, and chestnuts, can lead to the "latex-fruit syndrome," where individuals with a latex allergy also experience allergic reactions to these foods.[7]
IgE Binding to this compound and this compound-like Proteins
| Allergen | Source | Percentage of Latex-Allergic Patients with IgE Binding |
| Hev b 6.01 (Prothis compound) | Hevea brasiliensis (Latex) | 70-86% |
| Hev b 6.02 (this compound) | Hevea brasiliensis (Latex) | 63-88% |
| Pers a 1 (Class I chitinase) | Persea americana (Avocado) | High cross-reactivity with Hev b 6 |
| Mus a 2 (Class I chitinase) | Musa acuminata (Banana) | High cross-reactivity with Hev b 6 |
Signaling Pathways and Experimental Workflows
The biological activity of this compound and related proteins is intrinsically linked to plant defense signaling pathways. The recognition of chitin fragments by plant cell surface receptors triggers a signaling cascade that leads to the activation of defense responses, including the production of pathogenesis-related (PR) proteins like chitinases and this compound-like proteins.
The processing of the prothis compound precursor is a key step in the maturation of the functional this compound protein. This workflow involves transcription of the HEV1 gene, translation into the preproprotein, and subsequent proteolytic cleavage events.
Experimental Protocols
A comprehensive understanding of the this compound protein family relies on a variety of biochemical and immunological techniques. Below are detailed methodologies for key experiments.
Affinity Chromatography for this compound Purification
This protocol describes the purification of this compound and this compound-like proteins from a crude plant extract using a chitin affinity column.
Materials:
-
Chitin resin
-
Chromatography column
-
Binding/Wash Buffer: 20 mM Sodium Acetate, pH 5.0
-
Elution Buffer: 50 mM Acetic Acid
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Crude protein extract from a plant source (e.g., latex)
Procedure:
-
Column Preparation: Pack the chromatography column with chitin resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the crude protein extract onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound this compound proteins with Elution Buffer. Collect fractions of 1-2 mL.
-
Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer.
-
Analysis: Analyze the purified fractions by SDS-PAGE and Western blotting to confirm the presence and purity of this compound.
Antifungal Activity Assay (Microbroth Dilution Method)
This protocol determines the IC50 of a purified this compound-like peptide against a target fungus.
Materials:
-
Purified this compound-like peptide
-
Fungal culture (e.g., Fusarium oxysporum)
-
96-well microtiter plate
-
Potato Dextrose Broth (PDB)
-
Spectrophotometer (plate reader)
Procedure:
-
Fungal Inoculum Preparation: Grow the fungus in PDB and adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Peptide Dilution Series: Prepare a serial dilution of the purified peptide in PDB in the wells of the 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well containing the peptide dilutions and control wells (no peptide).
-
Incubation: Incubate the plate at 28°C for 48-72 hours.
-
Growth Measurement: Measure the optical density (OD) at 600 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of growth inhibition for each peptide concentration relative to the control. The IC50 is the concentration of the peptide that causes 50% inhibition of fungal growth.
Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding
This protocol quantifies the binding of IgE from patient sera to purified this compound.
Materials:
-
Purified this compound (e.g., recombinant Hev b 6.02)
-
96-well ELISA plate
-
Patient serum containing anti-hevein IgE
-
Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6
-
Blocking Buffer: 1% BSA in PBS-T (PBS with 0.05% Tween 20)
-
Wash Buffer: PBS-T
-
HRP-conjugated anti-human IgE antibody
-
TMB substrate
-
Stop Solution: 2 M H2SO4
Procedure:
-
Coating: Coat the wells of the ELISA plate with purified this compound (1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgE antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Immunoblotting (Western Blot) for this compound Detection
This protocol detects the presence of this compound or this compound-like proteins in a protein sample.
Materials:
-
Protein sample
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20)
-
Primary antibody (e.g., rabbit anti-hevein IgG)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate the proteins in the sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Perspectives
The this compound protein family represents a fascinating and important class of plant defense proteins. Their conserved chitin-binding domain is central to their antifungal activity and, conversely, their allergenicity. The detailed study of their structure, function, and the signaling pathways they are involved in is crucial for developing novel antifungal agents for agriculture and medicine. Furthermore, a deeper understanding of the molecular basis of this compound's allergenicity and its cross-reactivity with food allergens is essential for the diagnosis and management of the latex-fruit syndrome. Future research in this area, aided by the experimental protocols outlined in this guide, will undoubtedly uncover new applications for these versatile proteins, from bio-pesticides to novel therapeutic leads.
References
- 1. Pro-hevein - Wikipedia [en.wikipedia.org]
- 2. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Punein, a Pomegranate PR-4 Protein Showing Structural Similarities with the this compound Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and antifungal activity of a plant peptide expressed in the interaction between Capsicum annuum fruits and the anthracnose fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Chitin-Binding Mechanism of Hevein Lectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hevein, a small, cysteine-rich lectin originally isolated from the latex of the rubber tree (Hevea brasiliensis), is a key player in plant defense against chitin-containing pathogens such as fungi and insects.[1][2][3] Its ability to specifically recognize and bind to chitin (B13524), a polymer of N-acetylglucosamine (GlcNAc), is central to its function.[4][5] This technical guide provides an in-depth exploration of the chitin-binding mechanism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved. Understanding this mechanism at a molecular level is crucial for the development of novel antifungal agents and for harnessing the potential of this compound and this compound-like domains in various biotechnological and therapeutic applications.[2]
The this compound Domain: A Conserved Chitin-Binding Motif
The chitin-binding activity of this compound is conferred by a structurally conserved region of 30 to 43 amino acids known as the this compound domain or chitin-binding motif.[4] This domain is characterized by a conserved four-disulfide core, which stabilizes its compact three-dimensional structure.[4] this compound-like domains are found in a wide variety of plant proteins, including other lectins and class I chitinases, highlighting their evolutionary significance in plant immunity.[6] The quintessential this compound domain consists of a short α-helix and an antiparallel β-sheet.[1]
The Chitin-Binding Site: Key Amino Acid Residues
The specificity of this compound for chitin is determined by a well-defined binding site that interacts with the GlcNAc residues of the chitin polymer. Several key amino acid residues within this site have been identified as crucial for this interaction through structural and mutagenesis studies.[7] The primary binding site accommodates the terminal GlcNAc residue of a chitin chain, with additional subsites contributing to the binding of longer oligosaccharides.
The conserved amino acids critical for chitin binding in this compound are:
-
Serine 19 (Ser19): Forms a crucial hydrogen bond with the N-acetyl group of the GlcNAc residue.[7]
-
Tryptophan 21 (Trp21) and Tryptophan 23 (Trp23): These aromatic residues are involved in stacking interactions with the sugar rings of the chitin oligosaccharide, providing significant binding energy.[7]
-
Tyrosine 30 (Tyr30): This residue also participates in stacking interactions and hydrogen bonding with the hydroxyl groups of the GlcNAc unit.[7]
The spatial arrangement of these residues creates a shallow groove on the protein surface that precisely complements the shape of the chitin chain.
Thermodynamics and Affinity of Chitin Binding
The interaction between this compound and chitin oligosaccharides is a thermodynamically favorable process, driven by a combination of enthalpic and entropic contributions. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) titration experiments have been instrumental in quantifying the thermodynamics of this binding event.
The binding affinity of this compound for chitin oligosaccharides is typically in the millimolar (mM) to micromolar (µM) range and increases with the length of the oligosaccharide chain.[4][8] This suggests that the extended binding site of this compound can accommodate multiple GlcNAc units, leading to a stronger interaction with longer chitin fragments.
Quantitative Binding and Thermodynamic Data
The following tables summarize the quantitative data for the binding of this compound and related lectins containing this compound-like domains to various chitin oligosaccharides.
| Ligand (Chitin Oligosaccharide) | Lectin | Method | Dissociation Constant (Kd) | Reference |
| N-acetylglucosamine (GlcNAc) | This compound | NMR Titration | Weak (mM range) | [4] |
| Chitobiose ((GlcNAc)₂) | This compound | NMR Titration | Millimolar range | [4] |
| Chitotriose ((GlcNAc)₃) | This compound | NMR Titration | Millimolar range | [4] |
| Chitotetraose ((GlcNAc)₄) | This compound | NMR Titration | Millimolar range | [4] |
| Chitopentaose ((GlcNAc)₅) | This compound | NMR Titration | Significant increase in affinity | [4] |
| Chitotetraose ((GlcNAc)₄) | Solanum tuberosum lectin (STL) | Frontal Affinity Chromatography | 12 µM | [6] |
| Chitotriose ((GlcNAc)₃) | Urtica dioica agglutinin (UDA) | Isothermal Titration Calorimetry | - | [9] |
| Chitotetraose ((GlcNAc)₄) | Urtica dioica agglutinin (UDA) | Isothermal Titration Calorimetry | - | [9] |
| Chitopentaose ((GlcNAc)₅) | Urtica dioica agglutinin (UDA) | Isothermal Titration Calorimetry | - | [9] |
| Ligand | Lectin | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Chitotriose | Urtica dioica agglutinin (UDA) | -6.6 | -14.2 | -7.6 | [9] |
| Chitotetraose | Urtica dioica agglutinin (UDA) | -7.5 | -14.2 | -6.7 | [9] |
| Chitopentaose | Urtica dioica agglutinin (UDA) | -7.9 | -14.3 | -6.4 | [9] |
Note: Urtica dioica agglutinin (UDA) contains two this compound-like domains and serves as a model for the thermodynamic studies of this interaction.
Experimental Protocols
The study of the this compound-chitin binding mechanism relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Purified this compound is extensively dialyzed against the desired buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0, 150 mM NaCl).
-
Chitin oligosaccharides of varying lengths are dissolved in the same dialysis buffer to ensure no heat of dilution artifacts.
-
The concentrations of both protein and ligand are accurately determined using methods such as UV-Vis spectroscopy (for protein) and dry weight or specific assays (for carbohydrates).
-
-
ITC Experiment:
-
The sample cell (typically ~200 µL) is filled with a solution of this compound (e.g., 10-50 µM).
-
The injection syringe (typically ~40 µL) is loaded with a solution of the chitin oligosaccharide at a concentration 10-20 times that of the protein.
-
A series of small, precise injections (e.g., 1-2 µL) of the ligand are made into the sample cell while the temperature is kept constant.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
The isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-chitin complex in solution and can also be used to determine binding affinities.
Methodology:
-
Sample Preparation:
-
This compound is typically isotopically labeled with ¹⁵N and/or ¹³C for multidimensional NMR experiments to facilitate resonance assignment. This is achieved by expressing the protein in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.
-
Unlabeled chitin oligosaccharides are dissolved in the same buffer as the protein sample (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.5).
-
-
NMR Titration for Affinity Measurement:
-
A series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled this compound are recorded upon the addition of increasing concentrations of the chitin oligosaccharide.
-
Changes in the chemical shifts of specific amide protons and nitrogens in the protein upon ligand binding are monitored.
-
The chemical shift perturbations are plotted against the ligand concentration and fitted to a binding equation to determine the dissociation constant (Kd).
-
-
Structure Determination of the Complex:
-
For structure determination, a sample containing a 1:1 or slightly higher molar ratio of the chitin oligosaccharide to this compound is prepared.
-
A suite of multidimensional NMR experiments is performed, including NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons of the protein and the ligand.
-
Intermolecular NOEs between this compound and the chitin oligosaccharide are used as distance restraints in computational structure calculations to generate a 3D model of the complex.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution 3D structure of the this compound-chitin complex in the crystalline state.
Methodology:
-
Crystallization:
-
Purified this compound is mixed with a specific chitin oligosaccharide at a concentration suitable for co-crystallization.
-
The protein-ligand solution is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystals are grown by slowly increasing the concentration of the precipitant, leading to the supersaturation of the protein-ligand complex.
-
-
Data Collection:
-
A single, well-diffracting crystal is selected and cryo-protected before being exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using molecular replacement, using a known structure of this compound or a homologous protein as a search model.
-
An initial electron density map is generated, into which the chitin oligosaccharide is built.
-
The model is refined against the experimental data to improve its quality, resulting in a high-resolution 3D structure of the complex.[10]
-
Site-Directed Mutagenesis
Site-directed mutagenesis is used to systematically replace specific amino acid residues in the chitin-binding site of this compound to assess their individual contributions to chitin binding.
Methodology:
-
Mutagenesis:
-
The gene encoding this compound is cloned into a suitable expression vector.
-
Primers containing the desired nucleotide change (to alter the codon for the target amino acid) are designed.
-
Polymerase Chain Reaction (PCR) is used with these primers to amplify the entire plasmid, incorporating the mutation.
-
The parental, non-mutated template DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
-
Expression and Purification of Mutant Protein:
-
The mutated plasmid is transformed into a suitable expression host (e.g., E. coli).
-
The mutant this compound protein is expressed and purified using standard chromatographic techniques.
-
-
Functional Analysis:
-
The chitin-binding activity of the mutant protein is assessed using techniques like ITC, NMR titration, or a chitin-binding assay and compared to the wild-type protein.
-
A significant reduction or loss of binding affinity indicates that the mutated residue is critical for the interaction.
-
Signaling Pathway and Biological Function
The binding of this compound to chitin on the surface of invading pathogens is a key initial step in the plant's innate immune response, a process known as PAMP-Triggered Immunity (PTI).[5] Chitin is recognized as a Pathogen-Associated Molecular Pattern (PAMP). While a complete, linear signaling pathway originating directly from this compound has not been fully elucidated, it is understood to be part of a larger, complex signaling network.
Upon chitin recognition, a cascade of downstream signaling events is initiated, including:
-
Receptor Complex Formation: this compound, or this compound-like domains of receptor-like kinases (RLKs) on the plant cell surface, binds to chitin. This can lead to the dimerization or oligomerization of receptor complexes.
-
Activation of Kinases: The receptor complex activation leads to the phosphorylation and activation of downstream kinases, such as Mitogen-Activated Protein Kinases (MAPKs).[11]
-
Ion Fluxes: Rapid changes in ion concentrations across the plasma membrane, particularly an influx of Ca²⁺, occur.
-
Production of Reactive Oxygen Species (ROS): An "oxidative burst" leads to the rapid production of ROS, which have direct antimicrobial effects and also act as signaling molecules.[12]
-
Activation of Defense Gene Expression: The signaling cascade ultimately leads to the activation of transcription factors in the nucleus, resulting in the expression of a battery of defense-related genes. These genes encode for proteins such as pathogenesis-related (PR) proteins, other chitinases, and enzymes involved in the synthesis of antimicrobial secondary metabolites.[13]
Visualizations
This compound-Chitin Binding Mechanism
Caption: this compound-Chitin Binding Interaction.
Experimental Workflow for Isothermal Titration Calorimetry
Caption: ITC Experimental Workflow.
This compound-Mediated Plant Defense Signaling Pathway
Caption: Plant Defense Signaling Pathway.
Conclusion
The chitin-binding mechanism of this compound lectin is a well-characterized example of specific protein-carbohydrate recognition that is fundamental to plant innate immunity. The precise arrangement of key amino acid residues in the this compound domain facilitates a high-affinity interaction with chitin oligosaccharides, triggering a cascade of signaling events that lead to a robust defense response. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of plant science, biochemistry, and drug development. A thorough understanding of this mechanism will continue to fuel the development of novel strategies for crop protection and the design of new therapeutic agents.
References
- 1. This compound-Like Antimicrobial Peptides of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. This compound, a lectin-like protein from Hevea brasiliensis (rubber tree) is involved in the coagulation of latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sugar-Binding Profiles of Chitin-Binding Lectins from the this compound Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the molecular basis of lectin-carbohydrate interactions: a calorimetric and structural study of the association of this compound to oligomers of N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermodynamic analysis of chitooligosaccharide binding to Urtica dioica agglutinin by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of this compound at 2.8 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The grapevine LysM receptor-like kinase VvLYK5-1 recognizes chitin oligomers through its association with VvLYK1-1 [frontiersin.org]
- 12. This compound, an allergenic lectin from rubber latex, activates human neutrophils' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Hevein Gene Expression and Regulation in Rubber Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hevein is a small, cysteine-rich protein that is highly abundant in the latex of the rubber tree, Hevea brasiliensis. It is a member of the pathogenesis-related protein 4 (PR-4) family and plays a crucial role in the plant's defense mechanisms and latex coagulation. This technical guide provides an in-depth overview of the current understanding of this compound gene expression, its regulation by various signaling pathways, and detailed methodologies for its study.
This compound Gene Expression and Function
This compound is primarily synthesized in the laticifers, the specialized cells that produce latex. The this compound precursor protein undergoes post-translational modification to produce the mature this compound peptide.[1] This protein exhibits strong antifungal properties by binding to chitin, a major component of fungal cell walls, thereby inhibiting fungal growth.[2][3] Additionally, this compound is involved in the coagulation of latex upon tapping, a process essential for wound sealing.[4][5]
The expression of the this compound gene is not constitutive and is influenced by a variety of internal and external stimuli, including wounding, pathogen attack, and phytohormones. This regulation allows the rubber tree to mount a rapid defense response and efficiently seal wounds.
Quantitative Analysis of this compound Gene Expression
The expression level of the this compound gene can be quantified using techniques such as quantitative real-time PCR (qRT-PCR). Studies have shown differential expression of this compound in various rubber tree clones and in response to different treatments.
Table 1: Relative Expression of the this compound Gene in Phytophthora-Resistant and -Susceptible Rubber Tree Clones
| Clone | Resistance to Phytophthora | Relative this compound Gene Expression Level (2-ΔCt) |
| PB260 | Resistant | Significantly higher than RRIM600 |
| RRIM600 | Susceptible | Lower than PB260 |
Data synthesized from a study by Cheung et al. (2022), which indicated a significant difference with P < 0.001. Actual numerical values for 2-ΔCt were not provided in the source, but the relative difference is clearly stated.[6]
Table 2: Fold Change in Expression of this compound and Related Genes in Response to Hormonal and Stress Treatments
| Gene | Treatment | Fold Change in Expression |
| This compound | Wounding | Increased |
| This compound | Methyl Jasmonate (MeJA) | Increased |
| This compound | Ethylene (B1197577) (Ethephon) | Increased |
| HbERF-IXc4 | Wounding + MeJA + Ethylene | Dramatically accumulated |
| HbERF-IXc5 | Wounding + MeJA + Ethylene | Dramatically accumulated |
| HbERF-IXc6 | Wounding + MeJA + Ethylene | Dramatically accumulated |
This table summarizes findings from multiple studies indicating the upregulation of this compound and specific Ethylene Response Factor (ERF) genes under various stress and hormonal stimuli. Specific fold-change values can vary between experiments.[7][8][9]
Regulation of this compound Gene Expression
The expression of the this compound gene is intricately regulated by a network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and ethylene (ET). The promoter region of the this compound gene contains cis-acting regulatory elements that are responsive to these hormones, as well as to wounding and pathogen attack.[6]
Jasmonate Signaling Pathway
The jasmonate signaling pathway is a key regulator of plant defense responses. In rubber trees, JA and its derivative methyl jasmonate (MeJA) have been shown to induce the expression of defense-related genes, including this compound.[10][11] The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.[12][13] In the absence of JA-Ile (the bioactive form of jasmonate), JAZ proteins repress the activity of MYC2. Upon JA-Ile perception by COI1, JAZ proteins are targeted for degradation, releasing MYC2 to activate the transcription of target genes, including this compound.[14]
Ethylene Signaling Pathway
Ethylene is another critical phytohormone involved in stress responses and the regulation of latex flow. Treatment with ethephon, an ethylene-releasing compound, stimulates latex production and induces the expression of numerous genes, including this compound.[7][15] The ethylene signaling pathway involves membrane-bound receptors (e.g., ETR1, ERS1), a negative regulator CTR1, and a key positive regulator EIN2. In the absence of ethylene, the receptors activate CTR1, which in turn represses EIN2. When ethylene binds to its receptors, CTR1 is inactivated, leading to the cleavage of EIN2. The C-terminal fragment of EIN2 then translocates to the nucleus to stabilize the transcription factors EIN3 and EIN3-like proteins (EILs).[16] These transcription factors then activate the expression of Ethylene Response Factors (ERFs), which can bind to the GCC-box elements in the promoters of ethylene-responsive genes like this compound, thereby activating their transcription.[9][17]
Experimental Protocols
RNA Extraction from Hevea brasiliensis Latex
High-quality RNA is a prerequisite for accurate gene expression analysis. The following is a generalized protocol adapted from established methods.[2][4][5]
Materials:
-
Freshly tapped latex
-
Extraction Buffer (EB): 100 mM Tris, 300 mM LiCl, 10 mM EDTA, 10% (w/v) SDS
-
Water-saturated phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
8 M LiCl
-
3 M Sodium Acetate (pH 5.2)
-
Absolute ethanol
-
75% ethanol
-
DEPC-treated water
Procedure:
-
Collect approximately 5 mL of fresh latex into a tube containing 5 mL of ice-cold Extraction Buffer. Mix immediately.
-
Add an equal volume of water-saturated phenol:chloroform:isoamyl alcohol, and vortex vigorously.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the aqueous phase to a new tube and add 8 M LiCl to a final concentration of 2 M.
-
Precipitate the RNA overnight at -20°C.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 75% ethanol, air dry briefly, and resuspend in DEPC-treated water.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression
This protocol outlines the key steps for quantifying this compound gene expression.
Materials:
-
High-quality total RNA from latex
-
DNase I
-
Reverse transcriptase and reaction components for cDNA synthesis
-
This compound-specific forward and reverse primers
-
Reference gene-specific primers (e.g., UBC2a)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the this compound gene or the reference gene, and the synthesized cDNA template.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program, for example:
-
Initial denaturation: 95°C for 15 seconds
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 57°C for 1 minute
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative expression of the this compound gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[6]
This compound Promoter-GUS Fusion Assay
This assay is used to analyze the activity of the this compound promoter in response to different stimuli.
Materials:
-
This compound promoter fragment of interest
-
pGPTV-KAN vector (or similar) containing the uidA (GUS) reporter gene
-
Agrobacterium tumefaciens (e.g., strain GV2260)
-
Hevea brasiliensis anther callus or other transformable tissue
-
GUS histochemical staining solution
Procedure:
-
Construct Preparation: Clone the this compound promoter fragment upstream of the uidA gene in the expression vector.
-
Agrobacterium Transformation: Transform the resulting construct into Agrobacterium tumefaciens.
-
Hevea Transformation: Co-cultivate the transformed Agrobacterium with Hevea anther callus.
-
Selection and Regeneration: Select for transformed callus and regenerate putative transgenic plantlets.
-
GUS Assay: Perform a histochemical GUS assay on the transgenic tissues to visualize the expression pattern directed by the this compound promoter. Tissues are incubated in the GUS staining solution, and the presence of a blue color indicates promoter activity.[18][19]
Conclusion
The expression of the this compound gene in Hevea brasiliensis is a tightly regulated process that is crucial for the plant's defense against pathogens and for the economically important process of latex coagulation. The jasmonate and ethylene signaling pathways are central to this regulation, activating transcription factors that bind to specific elements in the this compound promoter. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms governing this compound gene expression and its role in the biology of the rubber tree. This knowledge can be leveraged for the development of more resilient and productive rubber tree clones.
References
- 1. rdzwxb.com [rdzwxb.com]
- 2. repository.kln.ac.lk [repository.kln.ac.lk]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. A convenient and efficient protocol for isolating high-quality RNA from latex of Hevea brasiliensis (para rubber tree) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. Ethylene stimulation of latex production in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethylene Response Factors Are Controlled by Multiple Harvesting Stresses in Hevea brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethylene and jasmonate as stimulants of latex yield in rubber trees (Hevea brasiliensis): Molecular and physiological mechanisms. A systematic approximation review [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Jasmonate signalling in the regulation of rubber biosynthesis in laticifer cells of rubber tree, Hevea brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of JAZ-interacting MYC transcription factors involved in latex drainage in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular mechanism of ethylene stimulation of latex yield in rubber tree (Hevea brasiliensis) revealed by de novo sequencing and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 17. agritrop.cirad.fr [agritrop.cirad.fr]
- 18. Optimization of the Transformation Protocol for Increased Efficiency of Genetic Transformation in Hevea brasiliensis [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Cellular Choreography of Hevein: Unraveling its Localization in Laticifers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hevein, a chitin-binding protein found in the latex of the rubber tree (Hevea brasiliensis), has garnered significant scientific interest due to its diverse biological activities, including antifungal properties and its role as a major latex allergen. Understanding the precise cellular localization of this compound within the specialized latex-producing cells, known as laticifers, is paramount for elucidating its physiological functions and for the development of hypoallergenic latex products and potential therapeutic applications. This technical guide provides a comprehensive overview of the cellular localization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate workflows and pathways involved.
Data Presentation: Quantitative Distribution of this compound
This compound is a prominent component of the soluble proteins present in rubber latex. While the total protein composition of latex is complex and distributed across various subcellular fractions, this compound is notably concentrated within specific compartments. After ultracentrifugation, fresh latex separates into three main fractions: the top rubber layer, the aqueous C-serum (cytosol), and a bottom fraction rich in lutoids (vacuolar-like organelles).
Table 1: Total Protein Content in Subcellular Fractions of Hevea brasiliensis Latex
| Subcellular Fraction | Protein Concentration (μg/mL) | Percentage of Total Protein |
| C-serum | 7616 ± 280[1] | 43%[2] |
| Lutoid Fraction (B-serum) | 5474 ± 219[1] | 26%[2] |
Table 2: this compound Abundance in Latex
| Component | Abundance |
| This compound in Total Soluble Latex Protein | 22%[3] |
This compound is recognized as the most abundant soluble protein within the latex of the rubber tree, constituting a significant 22% of the total soluble protein content[3]. The majority of this this compound is localized within the lutoids.
Experimental Protocols: Methodologies for Determining Cellular Localization
The determination of this compound's subcellular localization relies on a combination of biochemical fractionation and microscopic visualization techniques. Below are detailed protocols for the key experiments cited in the literature.
Subcellular Fractionation of Hevea brasiliensis Latex
This protocol allows for the separation of the major components of latex for subsequent analysis.
Materials:
-
Freshly tapped Hevea brasiliensis latex
-
Ultracentrifuge and rotor
-
Centrifuge tubes
-
Phosphate buffered saline (PBS)
Procedure:
-
Collect fresh latex and immediately place it on ice to prevent coagulation.
-
Dilute the latex 1:1 with cold PBS.
-
Centrifuge the diluted latex at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove debris.
-
Carefully collect the supernatant and transfer it to new ultracentrifuge tubes.
-
Ultracentrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Following centrifugation, three distinct fractions will be visible:
-
Top layer: A creamy layer of rubber particles.
-
Middle layer: The clear C-serum (cytosol).
-
Bottom pellet: The lutoid-rich fraction.
-
-
Carefully collect each fraction separately for further analysis.
Protein Extraction and Quantification
This protocol is used to extract total protein from the different latex fractions for quantification and subsequent analysis like Western blotting.
Materials:
-
Latex fractions (C-serum, lutoids, rubber particles)
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonicator or homogenizer
-
Microcentrifuge
-
Bicinchoninic acid (BCA) protein assay kit or similar
Procedure:
-
Resuspend the lutoid pellet and rubber particle fraction in a suitable volume of ice-cold protein extraction buffer. The C-serum can be used directly or diluted with the extraction buffer.
-
For the lutoid and rubber particle fractions, disrupt the organelles and release the proteins by sonication or homogenization on ice.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any remaining cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each fraction using a BCA protein assay according to the manufacturer's instructions.
Immunofluorescence Staining for In Situ Localization of this compound
This protocol enables the visualization of this compound within the laticifer tissue.
Materials:
-
Fresh Hevea brasiliensis bark tissue containing laticifers
-
4% paraformaldehyde in PBS (fixative)
-
Cryostat or microtome
-
Microscope slides
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-hevein
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG (e.g., FITC-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Immediately immerse small pieces of fresh bark tissue in 4% paraformaldehyde in PBS and fix for 4-12 hours at 4°C.
-
Cryoprotection and Sectioning: Infiltrate the fixed tissue with a sucrose (B13894) gradient (15% then 30% sucrose in PBS) for cryoprotection. Embed the tissue in an optimal cutting temperature (OCT) compound and freeze. Cut thin sections (10-20 µm) using a cryostat and mount them on microscope slides.
-
Permeabilization: Wash the sections with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes to allow antibody penetration.
-
Blocking: Wash the sections with PBS and then block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (rabbit anti-hevein) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Washing: Wash the sections three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the sections with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Visualization: Wash the sections with PBS, mount with an anti-fade mounting medium, and seal the coverslip. Visualize the localization of this compound using a fluorescence microscope.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the cellular localization of this compound and a proposed signaling pathway for its involvement in latex coagulation.
Caption: Experimental workflow for determining the cellular localization of this compound.
Caption: Proposed pathway of this compound's role in latex coagulation.
Conclusion
The cellular localization of this compound is predominantly within the lutoids of Hevea brasiliensis laticifers. This strategic compartmentalization allows for its rapid release upon wounding, initiating a cascade of events that leads to latex coagulation, a crucial defense mechanism for the plant. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of this compound. The continued study of this compound's cellular dynamics will undoubtedly contribute to advancements in rubber technology and the management of latex allergies.
References
- 1. A method for protein extraction from different subcellular fractions of laticifer latex in Hevea brasiliensis compatible with 2-DE and MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of Hevein Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hevein, a chitin-binding protein predominantly found in the latex of the rubber tree (Hevea brasiliensis), plays a crucial role in plant defense mechanisms and is also a significant allergen. Its biological activity and structural integrity are governed by a series of post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known and potential PTMs of the this compound protein. The primary and most well-documented modification is the proteolytic processing of its precursor, pro-hevein. While direct evidence for other PTMs such as glycosylation, phosphorylation, ubiquitination, sumoylation, acetylation, and methylation on mature this compound is currently limited, this guide furnishes detailed experimental protocols for their investigation. All quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound and Post-Translational Modifications
This compound is a small, cysteine-rich protein with a molecular weight of approximately 4.7 kDa.[1] It belongs to the family of chitin-binding proteins and exhibits antifungal properties.[2] The protein is synthesized as a larger precursor, which undergoes significant processing to become the mature, active form.[3][4] Post-translational modifications are crucial for the proper folding, localization, and function of proteins. These modifications, which occur after protein biosynthesis, can include proteolytic cleavage, the addition of functional groups (like phosphates or acetyl groups), or the attachment of larger molecules such as glycans or other proteins (e.g., ubiquitin). Understanding the PTMs of this compound is essential for elucidating its precise biological roles and for the development of hypoallergenic variants for medical applications.
Proteolytic Processing of the this compound Precursor
The most significant and well-characterized post-translational modification of this compound is its proteolytic processing from a larger precursor protein.[3][5] This multi-step process is critical for the generation of the mature, functional this compound protein.
This compound is initially synthesized as a preproprotein.[3][5] This precursor undergoes two main cleavage events:
-
Signal Peptide Cleavage: The N-terminal of the preproprotein contains a 17-amino acid signal peptide that directs the protein to the endoplasmic reticulum for secretion.[3][6] This signal peptide is subsequently removed by a signal peptidase.[7][8][9][10]
-
Proteolytic Cleavage of Pro-hevein: After the removal of the signal peptide, the resulting pro-hevein, a 20-kDa polypeptide, is further processed.[3] This cleavage event separates the N-terminal mature this compound domain (approximately 5 kDa) from the C-terminal domain (approximately 14 kDa).[3][4][11][12]
The mature this compound protein is a 43-amino acid polypeptide.[3][6] The C-terminal domain has been shown to possess amyloid-like properties in vitro, which may contribute to its function in wound sealing and defense.[4][11]
Quantitative Data on this compound Processing
| Precursor/Product | Molecular Weight (kDa) | Number of Amino Acids | Function |
| Prepro-hevein | ~22 | 204 | Initial translation product |
| Pro-hevein | 20 | 187 | Precursor after signal peptide removal |
| Mature this compound | 5 | 43 | Chitin-binding, antifungal activity |
| C-terminal Domain | 14 | 144 | Potential role in aggregation and defense |
Signaling Pathway for this compound Processing
Caption: Proteolytic processing pathway of the this compound preproprotein.
Potential Glycosylation of this compound
While some literature refers to this compound as a lectin-like glycoprotein (B1211001) and its receptor on rubber particles is a glycoprotein, direct and detailed evidence of this compound's own glycosylation is currently lacking.[13][14][15] However, related proteins with this compound-like domains, such as the class I chitinase (B1577495) Cas s 5, have been shown to be N-glycosylated. This suggests that this compound may also be glycosylated. Further investigation is required to confirm this and to characterize the potential glycan structures.
Experimental Protocols for Glycosylation Analysis
The following protocols outline the steps for investigating both N-linked and O-linked glycosylation of this compound.
3.1. Analysis of N-linked Glycosylation
This protocol is adapted from standard mass spectrometry-based glycoproteomic workflows.[16][17][18]
-
Protein Purification: Purify this compound from its natural source or from a recombinant expression system using affinity chromatography, such as on a chitin (B13524) column.[2][19]
-
Denaturation, Reduction, and Alkylation: Denature the purified protein with a chaotropic agent (e.g., urea), reduce disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate cysteine residues with iodoacetamide.
-
Enzymatic Deglycosylation: Treat the protein with Peptide-N-Glycosidase F (PNGase F) to release N-linked glycans.
-
Proteolytic Digestion: Digest the deglycosylated protein into smaller peptides using a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of deglycosylation (asparagine to aspartic acid conversion).
-
Glycan Analysis: The released glycans can be labeled with a fluorescent tag and analyzed by HPLC or mass spectrometry to determine their structure.[18]
3.2. Analysis of O-linked Glycosylation
The analysis of O-linked glycosylation is more complex due to the lack of a consensus sequence for attachment.[20][21]
-
Protein Purification: Purify this compound as described for N-linked glycosylation analysis.
-
Enzymatic or Chemical Release of O-glycans: Use enzymes such as O-Glycosidase or chemical methods like beta-elimination to release O-linked glycans.
-
Mass Spectrometry Analysis: Analyze the deglycosylated protein by LC-MS/MS to identify the modified serine or threonine residues.
-
Glycan Characterization: Characterize the released O-glycans using techniques similar to those for N-linked glycans.
Experimental Workflow for Glycosylation Analysis
Caption: Experimental workflows for the analysis of N-linked and O-linked glycosylation of this compound.
Investigation of Other Potential Post-Translational Modifications
There is currently no direct evidence in the scientific literature for phosphorylation, ubiquitination, sumoylation, acetylation, or methylation of the this compound protein. However, the presence of potential modification sites (serine, threonine, tyrosine for phosphorylation; lysine (B10760008) for ubiquitination, sumoylation, and acetylation; lysine and arginine for methylation) suggests that these PTMs could occur. The following sections provide standardized protocols for their investigation.
Phosphorylation Analysis
-
Protein Purification: Purify this compound from its source.
-
Enrichment of Phosphopeptides: Digest the protein with a protease (e.g., trypsin) and enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify phosphorylated residues and determine their exact location.
Ubiquitination Analysis
-
Immunoprecipitation: Use an antibody specific to this compound to immunoprecipitate the protein from cell or tissue lysates.
-
Immunoblotting: Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect polyubiquitinated forms of this compound.
-
Mass Spectrometry: For site-specific identification, digest the immunoprecipitated protein and analyze by LC-MS/MS, looking for the characteristic diglycine remnant of ubiquitin on lysine residues.
Sumoylation Analysis
The protocol for sumoylation analysis is similar to that for ubiquitination, but with the use of an anti-SUMO antibody for detection.
Acetylation Analysis
-
Immunoprecipitation: Immunoprecipitate this compound from cell or tissue lysates.
-
Immunoblotting: Use an anti-acetyllysine antibody to detect acetylated this compound.
-
Mass Spectrometry: Digest the immunoprecipitated protein and analyze by LC-MS/MS to identify acetylated lysine residues.
Methylation Analysis
-
Immunoprecipitation: Immunoprecipitate this compound.
-
Immunoblotting: Use antibodies specific for methylated lysine or arginine to detect methylation.
-
Mass Spectrometry: Analyze the digested protein by LC-MS/MS to identify the specific sites and states (mono-, di-, or tri-methylation) of methylation.
General Workflow for Investigating Other PTMs
Caption: A general experimental workflow for the investigation of various PTMs on this compound.
Conclusion
The post-translational modification of the this compound protein is a critical area of study for understanding its biological functions and allergenicity. While proteolytic processing is well-established, the presence and nature of other PTMs, particularly glycosylation, remain to be fully elucidated. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these modifications. A thorough characterization of the complete PTM profile of this compound will undoubtedly provide valuable insights for both basic research and the development of novel therapeutics.
References
- 1. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Co- and post-translational processing of the this compound preproprotein of latex of the rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protein.bio.msu.ru [protein.bio.msu.ru]
- 7. Signal peptidase I: Cleaving the way to mature proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal peptide cleavage of a type I membrane protein, HCMV US11, is dependent on its membrane anchor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Selection of functional signal peptide cleavage sites from a library of random sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hevea brasiliensis prothis compound possesses a conserved C-terminal domain with amyloid-like properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pro-hevein - Wikipedia [en.wikipedia.org]
- 13. DSpace [scholarbank.nus.edu.sg]
- 14. This compound, a lectin-like protein from Hevea brasiliensis (rubber tree) is involved in the coagulation of latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What Are the Detailed Experimental Procedures for Glycosylation Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. QUALITATIVE AND QUANTITATIVE ANALYSES FOR PROTEIN GLYCOSYLATION – Dr. Zafar H. Zaidi, Center for Proteomics, University of Karachi [proteomics.edu.pk]
- 18. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 19. neb.com [neb.com]
- 20. Exploring O-Linked Glycosylation Of Proteins [peakproteins.com]
- 21. Concepts and principles of O-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hevein is a chitin-binding, cysteine-rich peptide originally isolated from the latex of the rubber tree, Hevea brasiliensis.[1][2] As a member of the Pathogenesis-Related 4 (PR-4) family of plant defense proteins, this compound exhibits potent antifungal and insecticidal activities.[3][4][5] Its mode of action primarily involves the specific recognition and binding to chitin (B13524), a key structural component of fungal cell walls and insect exoskeletons, leading to the inhibition of their growth and development.[5] The expression of this compound is induced by various biotic and abiotic stresses, including pathogen attack, wounding, and exposure to phytohormones such as ethylene (B1197577) and jasmonic acid.[4][6] This technical guide provides a comprehensive overview of this compound's role as a PR protein, including its classification, structure, mechanism of action, and the signaling pathways that regulate its expression. Detailed experimental protocols for the purification, characterization, and activity assessment of this compound are also presented to facilitate further research and development in the fields of plant pathology and novel antimicrobial drug discovery.
Introduction to this compound as a PR-4 Protein
This compound is a small, 43-amino acid polypeptide characterized by a high content of cysteine and glycine (B1666218) residues.[7] It belongs to the PR-4 family of pathogenesis-related proteins, which are defined by the presence of a chitin-binding domain.[3] PR-4 proteins are further classified into two classes: Class I PR-4 proteins, like this compound, possess an N-terminal chitin-binding this compound domain and a C-terminal domain, while Class II proteins lack the this compound domain.[8][9] this compound is initially synthesized as a larger precursor protein called prothis compound, a 187-amino acid polypeptide.[7][10][11] This precursor is then proteolytically processed to yield the mature 4.7 kDa this compound and a larger C-terminal fragment.[10][11]
The defining feature of this compound is its chitin-binding domain, which confers its biological activity. This domain specifically interacts with N-acetylglucosamine oligomers, the building blocks of chitin.[12] This interaction is crucial for this compound's antifungal and insecticidal properties, as it disrupts the integrity of the fungal cell wall and the insect peritrophic matrix.
Quantitative Data on this compound
Antifungal Activity of this compound
This compound exhibits a broad spectrum of antifungal activity against various phytopathogenic fungi. The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this activity.
| Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |
| Candida albicans ATCC 10231 | 95 | - | [13] |
| Candida tropicalis ATCC 750 | 12 | - | [13] |
| Candida krusei ATCC 6258 | 190 | - | [13] |
| Bipolaris sorokiniana | - | 22.2–30.6 (for WAMPs, this compound-like peptides) | [14] |
| Fusarium oxysporum | - | >700 (for WAMP-G1, a this compound-like peptide fragment) | [14] |
Note: Data for this compound-like peptides (WAMPs) are included to provide a broader context of the antifungal potential of this protein family.
Physicochemical and Binding Properties
| Parameter | Value | Reference |
| Molecular Weight | 4.7 kDa | [13] |
| This compound Concentration in Latex | ~22% of soluble protein | [2] |
| Chitin Binding Affinity (Kd) | Millimolar range for (GlcNAc)2-4 | [12] |
Gene Expression of this compound
The expression of the this compound gene (HEV1) is significantly upregulated in response to various stimuli, indicating its role in the plant's inducible defense system.
| Stimulus | Plant/Tissue | Fold Change in Expression | Reference |
| Wounding | Hevea brasiliensis bark | Regulation of transcript abundance observed | [4][6] |
| Methyl Jasmonate (MeJA) | Hevea brasiliensis bark | Regulation of transcript abundance observed | [4][6] |
| Ethylene | Hevea brasiliensis bark | Regulation of transcript abundance observed | [4][6] |
Experimental Protocols
Purification of this compound from Hevea brasiliensis Latex
This protocol describes the purification of this compound from rubber tree latex using affinity chromatography.[15][16][17][18]
Materials:
-
Fresh Hevea brasiliensis latex
-
Extraction Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.0)
-
Chitin column
-
Elution Buffer (e.g., 0.1 M acetic acid)
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Latex Collection and Fractionation: Collect fresh latex and centrifuge at high speed to separate the rubber fraction from the aqueous C-serum and the bottom fraction (lutoids). This compound is abundant in the bottom fraction.[19][20][21]
-
Extraction: Resuspend the bottom fraction in extraction buffer and stir to solubilize the proteins.
-
Clarification: Centrifuge the extract to remove insoluble debris.
-
Affinity Chromatography: a. Equilibrate a chitin column with extraction buffer. b. Load the clarified extract onto the column. c. Wash the column extensively with extraction buffer to remove unbound proteins. d. Elute the bound this compound with elution buffer.
-
Desalting and Concentration: a. Dialyze the eluted fraction against deionized water to remove salt. b. Lyophilize the dialyzed sample to obtain purified this compound powder.
-
Purity Assessment: Analyze the purity of the obtained this compound by SDS-PAGE.
Workflow for this compound Purification
Caption: Workflow for the purification of this compound from Hevea brasiliensis latex.
Chitin-Binding Assay
This assay is used to confirm the chitin-binding activity of purified this compound.[22]
Materials:
-
Purified this compound
-
Chitin beads (e.g., magnetic chitin beads)
-
Binding Buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 8.0)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., 1 M acetic acid)
-
Microcentrifuge tubes
-
SDS-PAGE analysis equipment
Procedure:
-
Bead Preparation: Wash the chitin beads with Binding Buffer.
-
Binding: Incubate the purified this compound with the washed chitin beads in Binding Buffer for 1 hour at 4°C with gentle agitation.
-
Washing: Pellet the beads (using a magnet for magnetic beads) and discard the supernatant (unbound fraction). Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer and incubate to release the bound this compound.
-
Analysis: Analyze the unbound, wash, and eluted fractions by SDS-PAGE to visualize the specific binding of this compound to chitin.
Workflow for Chitin-Binding Assay
Caption: General workflow for a chitin-binding assay.
In Vitro Antifungal Assay (Broth Microdilution Method)
This method is used to determine the MIC of this compound against a specific fungal strain.[1][23][24][25][26][27][28]
Materials:
-
Purified this compound
-
Fungal strain of interest
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Grow the fungal strain in liquid medium to the mid-log phase. Adjust the concentration of the fungal suspension to a standardized value (e.g., 1-5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the this compound dilutions. Include positive (fungus in medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for fungal growth for 24-48 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity compared to the positive control), which can be measured using a plate reader.
Workflow for Broth Microdilution Antifungal Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Western Blot Analysis for this compound Detection
This protocol is for the detection of this compound in plant extracts.[26][29][30][31][32][33]
Materials:
-
Plant tissue
-
Protein Extraction Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Electroblotting apparatus and PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract total proteins using an appropriate extraction buffer.
-
Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Electroblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against this compound overnight at 4°C. b. Wash the membrane extensively with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Detect the signal using an appropriate imaging system.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Signaling Pathways Regulating this compound Expression
The expression of this compound and other PR proteins is tightly regulated by complex signaling networks that are activated in response to pathogen attack and other stresses. The phytohormones ethylene (ET) and jasmonic acid (JA) are key players in these signaling pathways.[15][17][18][19][29][34][35][36][37][38][39][40][41]
Ethylene Signaling Pathway
Ethylene is a gaseous hormone that plays a crucial role in plant development and stress responses. The ethylene signaling pathway is a linear cascade that leads to the activation of ethylene-responsive transcription factors.
Ethylene Signaling Pathway Leading to PR Gene Expression
Caption: Simplified ethylene signaling pathway leading to PR gene expression.
In the absence of ethylene, the receptors (e.g., ETR1, ERS1) activate the CTR1 kinase, which in turn represses the downstream component EIN2. The binding of ethylene to its receptors leads to the inactivation of CTR1, thereby releasing the repression of EIN2. The activated C-terminal domain of EIN2 translocates to the nucleus and stabilizes the transcription factors EIN3 and EIL1. These transcription factors then activate the expression of Ethylene Response Factors (ERFs), which bind to the GCC-box element in the promoters of PR genes, including this compound, to induce their transcription.
Jasmonic Acid Signaling Pathway
Jasmonic acid is another critical hormone involved in plant defense, particularly against necrotrophic pathogens and herbivorous insects.
Jasmonic Acid Signaling Pathway Leading to PR Gene Expression
Caption: Simplified jasmonic acid signaling pathway.
In the absence of a stimulus, JAZ repressor proteins bind to and inhibit the activity of transcription factors such as MYC2. Upon pathogen attack or wounding, the level of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), increases. JA-Ile promotes the interaction between JAZ proteins and the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of JA-responsive genes, including some PR genes.
Conclusion
This compound stands out as a crucial component of the plant's innate immune system. Its classification as a PR-4 protein, coupled with its well-characterized chitin-binding ability and potent antifungal properties, makes it a subject of significant interest for both fundamental plant science and applied agricultural and pharmaceutical research. The elucidation of the signaling pathways that govern its expression opens up avenues for engineering enhanced disease resistance in crops. The detailed methodologies provided in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the multifaceted roles of this compound and to explore its potential for the development of novel antimicrobial agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gene Encoding a this compound-Like Protein from Elderberry Fruits Is Homologous to PR-4 and Class V Chitinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Gene expression pattern in response to wounding, methyl jasmonate and ethylene in the bark of Hevea brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-hevein - Wikipedia [en.wikipedia.org]
- 8. Purification and Characterization of Punein, a Pomegranate PR-4 Protein Showing Structural Similarities with the this compound Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A gene encoding a this compound-like protein from elderberry fruits is homologous to PR-4 and class V chitinase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prothis compound from the rubber tree (Hevea brasiliensis) is a major latex allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for chitin recognition by defense proteins: GlcNAc residues are bound in a multivalent fashion by extended binding sites in this compound domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of a protein purified from the latex of Hevea brasiliensis on oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. Chitin-binding protein purification — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Protein Affinity Purification using Intein/Chitin Binding Protein Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. This compound, a lectin-like protein from Hevea brasiliensis (rubber tree) is involved in the coagulation of latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biochemical composition of Hevea brasiliensis latex: A focus on the protein, lipid, carbohydrate and mineral contents - Les Publications du Cirad [publications.cirad.fr]
- 22. mdpi.com [mdpi.com]
- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. york.ac.uk [york.ac.uk]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. scielo.br [scielo.br]
- 29. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. agrisera.com [agrisera.com]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 33. qcbr.queens.org [qcbr.queens.org]
- 34. Jasmonic Acid at the Crossroads of Plant Immunity and Pseudomonas syringae Virulence: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 41. Molecular mechanisms of ethylene signaling in Arabidopsis - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Hevein in Latex Coagulation and Wound Sealing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hevein is a small, cysteine-rich protein abundantly found in the latex of the rubber tree, Hevea brasiliensis.[1] Initially recognized for its potent antifungal properties, this compound plays a crucial dual role in the plant's defense system: facilitating the rapid coagulation of latex upon wounding to seal the injury and directly inhibiting the growth of invading fungal pathogens.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's function in latex coagulation and wound sealing, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.
This compound-Mediated Latex Coagulation: A Molecular Perspective
The coagulation of latex is a critical process for the rubber tree, as it prevents the excessive loss of latex and forms a physical barrier against pathogens at the site of injury.[3] this compound is a key player in this process, acting as a molecular bridge to aggregate rubber particles.[4][5][6]
The Mechanism of Action
This compound, a lectin-like protein, is stored in the lutoids, which are vacuolar structures within the latex.[4][5][6] Upon wounding of the laticifers, these lutoids rupture, releasing this compound into the latex serum.[7] The coagulation process is initiated through a specific interaction between this compound and a 22 kDa glycoprotein (B1211001) receptor located on the surface of the rubber particles.[4][6][8] This interaction is mediated by N-acetyl-D-glucosamine (GlcNAc) residues on the glycoprotein receptor.[4][5][6] this compound, having multiple binding sites for GlcNAc, creates polyvalent bridges between the rubber particles, leading to their aggregation and subsequent coagulation of the latex.[4][5][6][8]
Quantitative Data on this compound Interactions and Activity
The following table summarizes key quantitative data related to this compound's binding affinity and antimicrobial activity.
| Parameter | Value | Organism/Molecule | Method | Reference |
| Association Constant (Ka) | ||||
| This compound + N-acetylglucosamine (GlcNAc) | 1.8 x 102 M-1 | - | 1H-NMR Titration | [9] |
| This compound + Chitobiose | 1.1 x 103 M-1 | - | 1H-NMR Titration | [9] |
| This compound + Chitotriose | 2.5 x 103 M-1 | - | 1H-NMR Titration | [9] |
| Minimum Inhibitory Concentration (MIC80) | ||||
| This compound vs. Candida tropicalis ATCC 750 | 12 µg/ml | Candida tropicalis | Microbroth Dilution Assay | [10] |
| This compound vs. Candida albicans ATCC 10231 | 95 µg/ml | Candida albicans | Microbroth Dilution Assay | [10] |
| This compound vs. Candida krusei ATCC 6258 | 190 µg/ml | Candida krusei | Microbroth Dilution Assay | [10] |
The Role of this compound in Wound Sealing and Plant Defense
Beyond its role in the physical sealing of wounds through coagulation, this compound is an integral part of the plant's induced defense response. The expression of the this compound gene (HEV1) is significantly upregulated in response to wounding.[11][12][13] This induction is not localized to the wound site but can also be observed systemically in unwounded leaves, suggesting a broader signaling network.[14]
Signaling Pathway of Wound-Induced this compound Expression
The accumulation of this compound mRNA is mediated by the plant stress hormones ethylene (B1197577) and abscisic acid (ABA).[11][13] Wounding triggers the production of these hormones, which in turn activate downstream signaling cascades leading to the transcriptional activation of the this compound gene.
This rapid and systemic increase in this compound levels ensures a robust defense response, providing both a physical barrier through coagulation and a chemical defense through its antifungal properties at the site of injury and beyond.
Experimental Protocols
Purification of this compound from Hevea brasiliensis Latex
Objective: To isolate and purify this compound from fresh latex for use in functional assays.
Methodology:
-
Latex Collection and Fractionation: Fresh Hevea brasiliensis latex is collected and subjected to ultrafiltration to separate proteins with a molecular weight lower than 10 kDa.[5]
-
Chromatography: The low molecular weight fraction is then subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to purify this compound.[5]
-
Characterization: The purity and identity of this compound are confirmed by matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) and protein sequencing.[5]
In Vitro Latex Coagulation Assay
Objective: To quantitatively assess the coagulation of latex induced by purified this compound.
Methodology:
-
Preparation of Washed Rubber Particles: Fresh latex is centrifuged to separate the rubber particles. The particles are then washed repeatedly with a suitable buffer (e.g., Tris-HCl) to remove serum proteins.
-
Coagulation Reaction: A suspension of washed rubber particles is incubated with varying concentrations of purified this compound in a microplate.
-
Measurement of Aggregation: The aggregation of rubber particles is monitored spectrophotometrically by measuring the increase in absorbance at 600 nm over time.[15] Alternatively, dynamic light scattering (DLS) can be used to measure the change in particle size distribution.
-
Data Analysis: The rate of coagulation can be determined from the initial slope of the absorbance versus time curve.
Chitin-Binding Assay
Objective: To determine the chitin-binding activity of this compound.
Methodology:
-
Incubation: Purified this compound is mixed with chitin (B13524) beads in a chitin-binding buffer and incubated at 25°C for 30 minutes.[4]
-
Washing: The mixture is washed with the binding buffer to remove unbound protein.[4]
-
Elution: The bound this compound is eluted from the chitin beads using 1 M acetic acid.[4]
-
Analysis: The supernatant (unbound fraction) and the eluent (bound fraction) are analyzed by RP-UPLC and MALDI-TOF MS to assess the binding and elution of this compound.[4]
Conclusion and Future Directions
This compound's multifaceted role in latex coagulation and wound sealing highlights its importance as a key component of the rubber tree's defense system. The detailed molecular mechanisms, involving specific protein-carbohydrate interactions and hormonal regulation, provide a fascinating example of plant adaptation. For researchers in drug development, the potent antifungal activity of this compound and its lectin-like properties offer potential avenues for the development of novel antimicrobial agents and bio-inspired materials for wound healing applications. Further research focusing on the precise kinetics of this compound-induced coagulation, the structural basis of its interaction with the glycoprotein receptor, and the elucidation of the complete signal transduction pathway for its wound-induced expression will undoubtedly provide deeper insights into this remarkable protein and its potential applications.
References
- 1. vitroscient.com [vitroscient.com]
- 2. Identification of Novel Contributions to High-affinity Glycoprotein–Receptor Interactions using Engineered Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a lectin-like protein from Hevea brasiliensis (rubber tree) is involved in the coagulation of latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. Toward understanding the fast latex coagulation in Campanula spp. (Campanulaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of intrinsic thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by heparin of the human blood coagulation intrinsic pathway factor X activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wound-induced accumulation of mRNA containing a this compound sequence in laticifers of rubber tree (Hevea brasiliensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wound-induced accumulation of mRNA containing a this compound sequence in laticifers of rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of aggregation kinetics with DLS | Malvern Panalytical [malvernpanalytical.com]
- 15. Healing effects of natural latex serum 1% from Hevea brasiliensis in an experimental skin abrasion wound model - PMC [pmc.ncbi.nlm.nih.gov]
Hevein's Antifungal Arsenal: A Technical Guide to its Activity Spectrum Against Phytopathogens
For Immediate Release
A comprehensive technical guide detailing the antifungal properties of hevein, a chitin-binding protein, against a range of plant pathogens. This document provides researchers, scientists, and drug development professionals with in-depth data, experimental protocols, and a visual representation of its mechanism of action.
This compound, a small, cysteine-rich protein originally isolated from the latex of the rubber tree (Hevea brasiliensis), has demonstrated significant potential as a natural antifungal agent for agricultural applications. Its ability to inhibit the growth of a broad spectrum of phytopathogenic fungi is primarily attributed to its high affinity for chitin (B13524), an essential component of fungal cell walls. This guide synthesizes the current understanding of this compound's antifungal activity, offering a valuable resource for the development of novel, sustainable crop protection strategies.
Quantitative Antifungal Activity of this compound and this compound-Like Peptides
The antifungal efficacy of this compound and its structural homologs, such as this compound-like peptides (HLPs), has been quantified against various plant pathogens. The following tables summarize the available data on their inhibitory concentrations.
Table 1: Antifungal Activity of this compound Against Phytopathogenic Fungi
| Phytopathogen | Assay Type | Parameter | Value | Reference |
| Botrytis cinerea | Hyphal Growth Inhibition | IC50 | ~10 µg/mL | [1] |
| Fusarium culmorum | Hyphal Growth Inhibition | IC50 | ~20 µg/mL | [1] |
| Fusarium oxysporum f. sp. pisi | Hyphal Growth Inhibition | IC50 | >100 µg/mL | [1] |
| Phycomyces blakesleeanus | Hyphal Growth Inhibition | IC50 | ~50 µg/mL | [1] |
| Pyrenophora tritici-repentis | Hyphal Growth Inhibition | IC50 | ~25 µg/mL | [1] |
| Pyricularia oryzae | Hyphal Growth Inhibition | IC50 | >100 µg/mL | [1] |
| Septoria nodorum | Hyphal Growth Inhibition | IC50 | ~50 µg/mL | [1] |
| Trichoderma hamatum | Hyphal Growth Inhibition | IC50 | ~15 µg/mL | [1] |
Table 2: Antifungal Activity of this compound-Like Peptides (WAMPs) from Wheat Against Phytopathogenic Fungi
| Phytopathogen | Peptide | Assay Type | Parameter | Value (µg/mL) | Reference |
| Fusarium culmorum | WAMP-2 | Spore Germination Inhibition | IC50 | 256.3 | [2] |
| Alternaria alternata | WAMP-2 | Spore Germination Inhibition | IC50 | >400 | [2] |
| Bipolaris sorokiniana | WAMP-2 | Spore Germination Inhibition | IC50 | ~200 | [2] |
| Cladosporium cucumerinum | WAMP-2 | Spore Germination Inhibition | IC50 | ~50 | [2] |
| Fusarium oxysporum | WAMP-1b | Spore Germination Inhibition | IC50 | >400 | [2] |
| Fusarium oxysporum | WAMP-2 | Spore Germination Inhibition | IC50 | ~100 | [2] |
| Fusarium oxysporum | WAMP-3.1 | Spore Germination Inhibition | IC50 | <100 | [2] |
| Fusarium oxysporum | WAMP-4 | Spore Germination Inhibition | IC50 | ~150 | [2] |
| Fusarium oxysporum | WAMP-5 | Spore Germination Inhibition | IC50 | ~200 | [2] |
| Parastagonospora nodorum | WAMP-C | Spore Germination Inhibition | - | Active | [2] |
Table 3: Antifungal Activity of this compound-Like Peptides (Pn-AMPs) from Pharbitis nil
| Phytopathogen | Peptide | Assay Type | Parameter | Value (µg/mL) | Reference |
| Chitin-containing & non-chitin-containing fungi | Pn-AMP1 | Fungal Growth Inhibition | IC50 | 3 - 26 | [3] |
| Chitin-containing & non-chitin-containing fungi | Pn-AMP2 | Fungal Growth Inhibition | IC50 | 0.6 - 75 | [3] |
Experimental Protocols
Detailed methodologies for key in vitro antifungal assays are provided below to facilitate reproducible research.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
a. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation.
-
Harvest spores by flooding the plate with sterile saline (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube and vortex thoroughly.
-
Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
-
Adjust the spore concentration to the desired density (e.g., 1 x 10^4 to 5 x 10^4 spores/mL) using a hemocytometer or by measuring optical density.
b. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or a buffer compatible with the assay medium).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth - PDB or Sabouraud Dextrose Broth - SDB). The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared fungal spore suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (a known antifungal agent), a negative control (broth medium with fungal inoculum but no this compound), and a sterility control (broth medium only).
-
Incubate the plate at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
Determine the MIC visually as the lowest concentration of this compound at which no visible growth is observed. Alternatively, growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
Spore Germination Inhibition Assay
This assay assesses the ability of an antifungal agent to prevent the germination of fungal spores.
a. Spore Suspension Preparation:
-
Prepare a fungal spore suspension as described in the Broth Microdilution Assay protocol.
-
Adjust the final spore concentration to a suitable density (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) in a germination-supporting medium (e.g., PDB).
b. Assay Procedure:
-
Prepare serial dilutions of this compound in the germination medium in sterile microcentrifuge tubes or a 96-well plate.
-
Add an equal volume of the prepared spore suspension to each dilution.
-
Include a control with germination medium and spores but no this compound.
-
Incubate the samples under conditions that promote germination (e.g., 25°C, high humidity) for a period sufficient for germination to occur in the control (typically 6-24 hours).
-
After incubation, place a drop of the suspension from each treatment onto a microscope slide.
-
Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of germination inhibition for each this compound concentration relative to the control.
-
The IC50 value (the concentration that inhibits 50% of spore germination) can be determined by plotting the inhibition percentage against the this compound concentration.
Radial Growth Inhibition Assay
This method evaluates the effect of an antifungal agent on the mycelial growth of a fungus on a solid medium.
a. Media Preparation:
-
Prepare an appropriate agar medium (e.g., PDA).
-
Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Add the desired concentrations of filter-sterilized this compound to the molten agar and mix gently but thoroughly.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Prepare control plates containing the agar medium without this compound.
b. Inoculation and Incubation:
-
From the margin of an actively growing fungal culture, take a mycelial plug of a specific diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial plug, mycelial side down, in the center of both the this compound-amended and control agar plates.
-
Incubate the plates at the optimal growth temperature for the fungus.
c. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of radial growth inhibition (PIRG) using the following formula: PIRG (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treatment plate.
Mechanism of Action and Signaling Pathways
The primary mechanism of this compound's antifungal activity is its ability to bind to chitin in the fungal cell wall.[4] This interaction is thought to disrupt cell wall integrity and interfere with hyphal growth and morphogenesis. While a detailed signaling cascade within the fungal cell initiated by this compound binding has not been fully elucidated, the current understanding suggests a multi-faceted mode of action.
Caption: Proposed mechanism of this compound's antifungal activity.
Recent studies on this compound-like peptides (WAMPs) suggest an additional mode of action involving the inhibition of fungal metalloproteases, known as fungalysins.[5] These fungal enzymes are virulence factors that degrade plant defense proteins like chitinases. By inhibiting fungalysins, WAMPs protect the plant's own defense machinery.
Caption: Inhibition of fungal virulence factors by WAMPs.
Experimental Workflows
The following diagrams illustrate the general workflows for the described antifungal assays.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Spore Germination Inhibition Assay.
Caption: Workflow for Radial Growth Inhibition Assay.
This technical guide provides a foundational understanding of this compound's antifungal properties and standardized methods for its evaluation. Further research into the precise molecular interactions and signaling pathways will undoubtedly unlock the full potential of this compound and related peptides as next-generation fungicides.
References
- 1. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chitin, Chitinase Responses, and Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mode of action of plant defense peptides - this compound-like antimicrobial peptides from wheat inhibit fungal metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hevein Domain: A Structural and Functional Deep Dive for Researchers and Drug Development
An In-depth Technical Guide to the Core Structural Biology, Binding Dynamics, and Signaling Roles of the Hevein Domain
The this compound domain, a compact and robust protein module, stands as a cornerstone in the study of carbohydrate-protein interactions. Initially identified in the latex of the rubber tree (Hevea brasiliensis), this domain is renowned for its specific affinity for chitin (B13524), a polymer of N-acetylglucosamine, which is a key structural component of fungal cell walls and arthropod exoskeletons. This technical guide provides a comprehensive overview of the structural biology of the this compound domain, its binding properties, the experimental methodologies used to study it, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Core Structural Features of the this compound Domain
The this compound domain is a small, cysteine-rich domain of approximately 43 amino acids.[1] Its three-dimensional structure is well-characterized, primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[[“]][3] The archetypal this compound from Hevea brasiliensis is a monomeric protein.[4]
The compact fold of the this compound domain is stabilized by four disulfide bridges, which contribute to its remarkable stability against heat and proteolysis.[5] The core structure consists of a short 310-helix, an α-helix, and a two-stranded antiparallel β-sheet.[3] This conserved structural scaffold presents a shallow binding cleft on its surface that is optimized for the recognition of chitin fragments.
Key to its function is a conserved chitin-binding motif that includes several aromatic and other key residues.[6][7] In the prototypic this compound, these include a conserved serine and several aromatic residues that are crucial for the interaction with N-acetylglucosamine residues of chitin through stacking and hydrogen bonding interactions.[6]
Quantitative Analysis of Chitin-Binding Affinity
The interaction between the this compound domain and its chitin ligands has been extensively quantified using various biophysical techniques. The binding affinity is typically reported as the dissociation constant (Kd), where a smaller Kd value indicates a stronger interaction.[8] These studies have revealed that the affinity of the this compound domain increases with the length of the chitooligosaccharide chain.
| Ligand | Method | Dissociation Constant (Kd) | Reference |
| N,N',N''-triacetylchitotriose ((GlcNAc)3) | NMR & Fluorescence | Millimolar (mM) range | [9] |
| N,N',N'',N''',N'''',N'''''-hexaacetylchitohexaose ((GlcNAc)6) | NMR & Fluorescence | Micromolar (µM) range | [9] |
| Chitobiose | NMR Titration | Favored binding over single GlcNAc | [6] |
| Chitotriose | NMR Titration | Higher affinity than chitobiose | [6] |
| Methyl β-chitobioside | NMR Titration | Favored binding over chitobiose | [6] |
Experimental Protocols
The structural and functional characterization of the this compound domain relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography
This technique provides high-resolution three-dimensional structures of the this compound domain, both in its free form and in complex with its ligands.
Methodology:
-
Protein Expression and Purification: The this compound domain is typically expressed recombinantly in E. coli or other suitable expression systems. Purification is achieved through a series of chromatography steps, such as affinity and size-exclusion chromatography, to obtain a highly pure and concentrated protein solution.
-
Crystallization:
-
Purified this compound is concentrated to 5-10 mg/mL.
-
Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop).[10][11]
-
A common crystallization condition for this compound involves using 2-methyl-2,4-pentanediol and CaCl2 as precipitants.[10]
-
For co-crystallization with ligands, the purified protein is incubated with a molar excess of the chitooligosaccharide prior to setting up the crystallization trials.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[12]
-
The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.[[“]]
-
The model is then refined against the experimental data to yield the final atomic coordinates.[[“]]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution structure of the this compound domain and for mapping its ligand-binding site.[3]
Methodology:
-
Sample Preparation:
-
Uniformly 15N- and/or 13C-labeled this compound domain is produced by growing the expression host in a minimal medium containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.
-
The purified labeled protein is buffer-exchanged into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.0) containing 10% D2O.
-
-
NMR Titration for Binding Affinity:
-
A series of 2D 1H-15N HSQC spectra are recorded on the 15N-labeled protein upon gradual addition of the chitooligosaccharide ligand.[6]
-
Chemical shift perturbations of specific amino acid residues upon ligand binding are monitored.
-
The dissociation constant (Kd) is calculated by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.[13]
-
-
Structure Determination:
-
A suite of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed on the labeled protein.
-
Distance restraints derived from NOESY spectra and dihedral angle restraints from chemical shifts are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time kinetics of binding and the affinity of the interaction between the this compound domain and its ligands.[7][14]
Methodology:
-
Chip Preparation:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The purified this compound domain (ligand) is immobilized on the chip surface via amine coupling.
-
Remaining active sites on the chip are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the chitooligosaccharide (analyte) in a suitable running buffer are injected over the sensor surface.[15]
-
The association (kon) and dissociation (koff) rates are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon).
-
Role in Signaling Pathways and Biological Function
The primary biological function of the this compound domain is in plant defense against fungal pathogens.[16] By binding to chitin on the surface of fungal hyphae, this compound and this compound-like proteins can inhibit fungal growth.[4] This interaction is a key component of the plant's innate immune system, where chitin acts as a Pathogen-Associated Molecular Pattern (PAMP).
The recognition of chitin by this compound-like domains of cell surface Pattern Recognition Receptors (PRRs) can trigger a downstream signaling cascade, leading to the activation of plant defense responses.[4][17] This process, known as PAMP-Triggered Immunity (PTI), involves a series of molecular events designed to thwart the invading pathogen.
This compound-Mediated Plant Defense Signaling Pathway
The following diagram illustrates a putative signaling pathway initiated by the binding of chitin to a receptor containing a this compound-like domain.
Experimental Workflow for Studying this compound-Ligand Interactions
The following diagram outlines a typical experimental workflow for characterizing the interaction between the this compound domain and a potential ligand.
Implications for Drug Development
The specificity of the this compound domain for chitin makes it a valuable tool in various biotechnological and pharmaceutical applications. Its antifungal properties are of particular interest for the development of novel antifungal agents.[18] Furthermore, engineered this compound domains can be used as specific probes for detecting chitin in various biological contexts. The structural and functional insights gained from studying the this compound domain can also inform the design of small molecules that mimic its binding properties, potentially leading to new therapeutic strategies against fungal infections.
In addition to its role in plant defense, this compound-like domains are also recognized as allergens, particularly in the context of latex-fruit syndrome.[19] Understanding the structural basis of IgE binding to these domains is crucial for the diagnosis and management of these allergies.
Conclusion
The this compound domain serves as a paradigm for understanding the principles of protein-carbohydrate recognition. Its well-defined structure, tractable size, and significant biological roles make it an ideal model system for researchers in structural biology, biochemistry, and immunology. For professionals in drug development, the this compound domain offers a promising scaffold for the design of novel antifungal therapeutics and diagnostic tools. The continued exploration of this fascinating protein domain is poised to yield further insights into fundamental biological processes and open new avenues for therapeutic intervention.
References
- 1. Sugar-Binding Profiles of Chitin-Binding Lectins from the this compound Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. This compound: NMR assignment and assessment of solution-state folding for the agglutinin-toxin motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pattern recognition receptors and signaling in plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 9. NMR and modeling studies of protein-carbohydrate interactions: synthesis, three-dimensional structure, and recognition properties of a minimum this compound domain with binding affinity for chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preliminary x-ray investigation of an orthorhombic crystal of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. protein.bio.msu.ru [protein.bio.msu.ru]
- 17. Receptor Kinases in Plant-Pathogen Interactions: More Than Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-like protein domains as a possible cause for allergen cross-reactivity between latex and banana - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Purification of Native Hevein from Hevea brasiliensis Latex
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hevein is a small, 4.7 kDa chitin-binding protein found abundantly in the latex of the rubber tree, Hevea brasiliensis.[1][2] It is of significant interest due to its antifungal properties and its role as a major latex allergen.[1][2] This application note provides a comprehensive, step-by-step protocol for the purification of native this compound from latex C-serum. The protocol employs a multi-step strategy involving ammonium (B1175870) sulfate (B86663) precipitation followed by sequential ion-exchange and size-exclusion chromatography to achieve high purity. This document is intended to guide researchers in obtaining purified native this compound for downstream applications in drug development and scientific research.
Introduction
Natural rubber latex is a complex cytoplasmic fluid containing a mixture of organic molecules, salts, and numerous proteins.[3] Among these, this compound is a prominent low-molecular-weight protein.[1] The purification of this compound is essential for studying its biological activities, understanding its role in latex allergy, and exploring its potential as a therapeutic agent. The following protocol details a robust and reproducible method for isolating this compound in its native state. The workflow begins with the separation of the protein-rich serum from whole latex, followed by selective protein precipitation and high-resolution chromatographic techniques.
Experimental Workflow
The purification strategy is designed to systematically enrich for this compound while removing other latex proteins and contaminants. The process involves initial clarification and concentration steps, followed by two chromatographic stages that separate proteins based on charge and size, respectively.
Caption: Experimental workflow for the purification of native this compound.
Detailed Experimental Protocols
Step 1: Preparation of Latex Serum (C-Serum)
This initial step separates the protein-rich aqueous phase (C-serum) from rubber particles and other organelles like lutoids.[3][4]
-
Collection: Collect fresh latex from Hevea brasiliensis in a chilled container. To prevent coagulation, add ammonia (B1221849) to a final concentration of 0.5% (v/v).
-
Dilution: Dilute the latex 1:1 with cold collection buffer (50 mM Sodium Phosphate, pH 7.2, 2 mM EDTA).[3]
-
Centrifugation: Transfer the diluted latex to centrifuge tubes and centrifuge at 25,825 x g for 60 minutes at 4°C.[3]
-
Fraction Collection: After centrifugation, three distinct layers will be visible.[4]
-
Top Layer: A solid, white layer of rubber particles.
-
Middle Layer (C-Serum): The clear to slightly yellowish aqueous supernatant.
-
Bottom Pellet (B-Serum): A dense pellet containing lutoid bodies.
-
-
Harvesting: Carefully collect the middle C-serum layer using a syringe or by decanting, avoiding disturbance of the other two layers. Filter the collected serum through a 0.45 µm filter to remove any remaining particulates.[5]
Step 2: Ammonium Sulfate Precipitation
Ammonium sulfate precipitation is used to concentrate the proteins from the dilute C-serum and achieve an initial degree of purification by "salting out".[6][7][8]
-
Initial Saturation: Place the C-serum in a beaker on a magnetic stirrer at 4°C. While stirring gently, slowly add solid ammonium sulfate to achieve 40% saturation. (Refer to standard tables for the amount of ammonium sulfate to add).[7][9] Stir for 1 hour.
-
Removal of Precipitate: Centrifuge the solution at 15,000 x g for 30 minutes at 4°C. Discard the pellet, which contains unwanted precipitated proteins.
-
Final Saturation: Transfer the supernatant to a new beaker and continue adding solid ammonium sulfate slowly to reach 80% saturation. Stir gently for at least 4 hours or overnight at 4°C.
-
Collect Protein Pellet: Collect the precipitated protein by centrifugation at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of Anion-Exchange Buffer A (20 mM Tris-HCl, pH 8.0). Transfer the resuspended protein solution to a dialysis bag (e.g., 3 kDa MWCO) and dialyze extensively against Anion-Exchange Buffer A at 4°C to remove excess ammonium sulfate.[5] Change the buffer 2-3 times.
Step 3: Anion-Exchange Chromatography (AEX)
This step separates proteins based on their net negative charge at the operating pH.[10][11] A DEAE (diethylaminoethyl) matrix is a suitable weak anion exchanger for this purpose.[2][11]
-
Sample Preparation: After dialysis, centrifuge the sample at 10,000 x g for 15 minutes to remove any insoluble material.
-
Column Equilibration: Equilibrate a DEAE-Sepharose column with 5-10 column volumes (CVs) of Anion-Exchange Buffer A (20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Load the clarified sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Anion-Exchange Buffer B (20 mM Tris-HCl, pH 8.0, 1 M NaCl) over 10-20 CVs.
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using SDS-PAGE. Since this compound is a 4.7 kDa protein, it will appear as a low-molecular-weight band. Pool the fractions containing the highest concentration of the target protein.
Step 4: Size-Exclusion Chromatography (SEC)
Also known as gel filtration, this final polishing step separates molecules based on their hydrodynamic radius.[12][13] It is effective for removing remaining protein contaminants of different sizes and for buffer exchange.[12]
-
Sample Concentration: Concentrate the pooled fractions from the AEX step using an appropriate ultrafiltration device (e.g., 3 kDa MWCO spin concentrator).
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., Sephadex G-50 or Superdex 75) with 2-3 CVs of the final storage buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Loading: Load the concentrated sample onto the column. The sample volume should ideally be less than 2-4% of the total column volume for optimal resolution.[14]
-
Elution: Elute the sample isocratically with the storage buffer at a constant flow rate.
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure this compound.
Data Presentation: Purification Summary
A purification table is crucial for evaluating the effectiveness of each step.[15] The following table presents illustrative data for a typical purification of this compound from 100 mL of latex C-serum.
| Purification Step | Total Volume (mL) | Total Protein (mg) | Specific Activity* (Units/mg) | Yield (%) | Purification (Fold) |
| 1. C-Serum | 100 | 150 | 10 | 100 | 1.0 |
| 2. (NH₄)₂SO₄ Precipitate | 10 | 60 | 22 | 88 | 2.2 |
| 3. Anion-Exchange | 15 | 12 | 95 | 76 | 9.5 |
| 4. Size-Exclusion | 8 | 7.5 | 145 | 72 | 14.5 |
*Note: "Specific Activity" is used here as a measure of purity. In the absence of a standard enzymatic assay for this compound, this can be determined by quantitative methods such as densitometry of the this compound band on an SDS-PAGE gel, or by an ELISA assay.[15] Values are representative and will vary.
Calculations for the table: [16][17]
-
Total Protein: Protein concentration (mg/mL) x Total Volume (mL).
-
Total Activity: Specific Activity (Units/mg) x Total Protein (mg).
-
Specific Activity: Total Activity / Total Protein.
-
Yield (%): (Total Activity at current step / Total Activity of C-Serum) x 100.
-
Purification (Fold): (Specific Activity at current step / Specific Activity of C-Serum).
References
- 1. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a protein purified from the latex of Hevea brasiliensis on oral microorganisms [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Purification of the FrHb1 Fraction from Commercial Natural Latex of Hevea brasiliensis for Biomedical Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 6. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein Precipitation Using Ammonium Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. Solved The table shows the data for purification of a | Chegg.com [chegg.com]
- 17. bio.libretexts.org [bio.libretexts.org]
Recombinant Expression and Purification of Hevein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the recombinant expression and purification of hevein, a small, cysteine-rich, chitin-binding protein with significant potential in various research and therapeutic applications.
Introduction
This compound, originally isolated from the latex of the rubber tree (Hevea brasiliensis), is a 43-amino acid protein characterized by its high affinity for chitin (B13524).[1] This property underlies its role in plant defense against fungal pathogens and has made it a subject of interest for its potential antifungal and lectin-like activities. Furthermore, this compound is a known major allergen in latex, and its study is crucial for understanding and managing latex allergies.[2] The ability to produce high-purity, recombinant this compound is essential for a wide range of applications, from structural and functional studies to the development of novel diagnostics and therapeutics.
This document outlines protocols for the expression of recombinant this compound in two commonly used systems: Escherichia coli and Pichia pastoris. It also provides a detailed methodology for its purification using affinity chromatography.
Expression Systems for Recombinant this compound
The choice of an expression system is critical for obtaining functional, high-quality recombinant protein. Both prokaryotic (E. coli) and eukaryotic (Pichia pastoris) systems offer distinct advantages for the production of this compound.
Escherichia coli is a well-established, cost-effective, and rapid system for producing non-glycosylated proteins. It is particularly suitable for small proteins like this compound, where post-translational modifications are not essential for its primary chitin-binding function. To enhance solubility and facilitate purification, this compound can be expressed as a fusion protein with a highly soluble partner, such as Maltose-Binding Protein (MBP).
Pichia pastoris , a methylotrophic yeast, is an excellent eukaryotic host for producing secreted proteins. This system allows for proper protein folding and disulfide bond formation, which is crucial for the stability and activity of cysteine-rich proteins like this compound. The secretion of this compound into the culture medium simplifies downstream purification.
Data Presentation: Illustrative Yield and Purity
The following tables summarize illustrative quantitative data for the expression and purification of recombinant this compound. These values are representative of typical yields for small, secreted, or soluble proteins in these systems and should be considered as a starting point for process optimization.
Table 1: Illustrative Expression Yield of Recombinant this compound
| Expression System | Vector | Host Strain | Typical Yield (mg/L of culture) |
| E. coli | pMAL | BL21(DE3) | 10 - 50 |
| Pichia pastoris | pPICZα | X-33 | 50 - 200 |
Table 2: Illustrative Purification Summary for Recombinant this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Clarified Lysate (E. coli) | 500 | 25 | 5 |
| Chitin Affinity Chromatography | 30 | 22 | >90 |
| Final Purified Protein | 20 | 19 | >95 |
| --- | --- | --- | --- |
| Concentrated Supernatant (P. pastoris) | 200 | 100 | 50 |
| Chitin Affinity Chromatography | 110 | 95 | >90 |
| Final Purified Protein | 85 | 82 | >95 |
Experimental Protocols
Protocol 1: Recombinant Expression of this compound in E. coli as an MBP-Fusion Protein
This protocol is adapted from methodologies used for expressing chitin-binding proteins in E. coli.
1. Gene Cloning and Vector Construction:
- Synthesize the gene encoding the 43-amino acid mature this compound sequence, with codon optimization for E. coli.
- Clone the synthesized gene into the pMAL vector, which allows for the expression of this compound as a fusion protein with an N-terminal Maltose-Binding Protein (MBP) tag. This enhances solubility and provides an initial purification handle.
2. Transformation:
- Transform the pMAL-hevein construct into a suitable E. coli expression strain, such as BL21(DE3).
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
3. Expression:
- Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
- Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to promote proper folding.
4. Cell Harvesting:
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Recombinant Expression of Secreted this compound in Pichia pastoris
This protocol outlines the expression of this compound using the methanol-inducible AOX1 promoter in P. pastoris.
1. Gene Cloning and Vector Construction:
- Synthesize the this compound gene with codon optimization for P. pastoris.
- Clone the gene into the pPICZα A vector, in-frame with the α-factor secretion signal. This directs the expressed this compound into the culture medium.
2. Transformation and Screening:
- Linearize the pPICZα-hevein plasmid and transform it into P. pastoris strain X-33 by electroporation.
- Select for positive transformants on YPDS plates containing Zeocin.
- Screen multiple colonies for the highest expression levels via small-scale induction trials.
3. Expression:
- Inoculate a high-expressing colony into 50 mL of BMGY medium and grow at 30°C with shaking until the culture is dense.
- Inoculate 1 L of BMGY in a baffled flask with the starter culture to an OD600 of 2-5.
- Grow at 30°C with vigorous shaking for approximately 24 hours.
- To induce expression, pellet the cells by centrifugation and resuspend in 200 mL of BMMY medium (containing 0.5% methanol).
- Continue to incubate at 30°C with shaking. Add methanol (B129727) to a final concentration of 0.5% every 24 hours for 3-4 days to maintain induction.
4. Supernatant Collection:
- After the induction period, pellet the yeast cells by centrifugation at 8,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant, which contains the secreted recombinant this compound. The supernatant can be concentrated using tangential flow filtration or ammonium (B1175870) sulfate (B86663) precipitation before purification.
Protocol 3: Purification of Recombinant this compound using Chitin Affinity Chromatography
This protocol is applicable to this compound expressed in both E. coli (after cell lysis) and P. pastoris (from the concentrated supernatant).
1. Preparation of Cell Lysate (for E. coli):
- Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM EDTA, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
2. Chitin Affinity Chromatography:
- Equilibrate a chitin column with 5-10 column volumes of Binding Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl).
- Load the clarified E. coli lysate or the concentrated P. pastoris supernatant onto the column.
- Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins.
- Elute the bound this compound with Elution Buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl) containing a competitive ligand, such as 50 mM N-acetylglucosamine, or by using a low pH buffer (e.g., 50 mM glycine, pH 2.5), followed by immediate neutralization.
3. Buffer Exchange and Concentration:
- Pool the eluted fractions containing pure this compound.
- Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrate the protein using an appropriate centrifugal filter device.
4. Purity and Integrity Analysis:
- Assess the purity of the final protein sample by SDS-PAGE.
- Confirm the identity of the protein by Western blot analysis using an anti-hevein antibody or by mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Recombinant this compound Production
Caption: A generalized workflow for the recombinant expression and purification of this compound.
This compound in Plant Defense Signaling
This compound and this compound-like proteins are involved in plant defense responses, which are often mediated by complex signaling pathways involving phytohormones like jasmonic acid (JA) and ethylene (B1197577) (ET).
Caption: A simplified model of the JA/ET-mediated plant defense signaling pathway.
References
Quantitative Analysis of Hevein: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hevein is a small, cysteine-rich protein belonging to the family of chitin-binding lectins, first identified in the latex of the rubber tree (Hevea brasiliensis).[1][2] It is a key component of the plant's defense mechanism against fungal pathogens due to its ability to bind to chitin (B13524), a major component of fungal cell walls.[2][3] Beyond its role in plant immunity, this compound is also recognized as a major allergen in latex, contributing to latex-fruit syndrome. This document provides detailed application notes and experimental protocols for the accurate quantification of this compound in various samples, which is crucial for research in plant pathology, allergy diagnostics, and drug development.
Methods for this compound Quantification
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific immunoassay used for detecting and quantifying proteins. A sandwich ELISA is the recommended format for this compound quantification.
Principle: In a sandwich ELISA, a capture antibody specific to this compound is coated onto the wells of a microplate. The sample containing this compound is added, and the protein is captured by the antibody. After washing, a detection antibody, also specific to this compound but binding to a different epitope, is added. This detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., color change). The intensity of the signal is proportional to the concentration of this compound in the sample.
Experimental Workflow for this compound ELISA:
Caption: Workflow for the quantification of this compound using a sandwich ELISA.
Protocol for this compound Sandwich ELISA:
-
Coating: Dilute the anti-Hevein capture antibody to a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Prepare a standard curve by making serial dilutions of a known concentration of purified this compound protein in sample diluent (e.g., blocking buffer). Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-Hevein detection antibody to its optimal concentration in sample diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well to stop the reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Data Presentation: ELISA
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 5 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 15 ng/mL | [4][5] |
| Linearity Range | 15 - 1000 ng/mL | [4][5] |
| Intra-assay Precision (%CV) | < 10% | [1] |
| Inter-assay Precision (%CV) | < 15% | [1] |
| Recovery | 85 - 115% | [6] |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation, identification, and quantification of proteins.
Principle: RP-HPLC separates proteins based on their hydrophobicity. The sample is injected into a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the proteins. A gradient of increasing organic solvent concentration is applied, causing more hydrophobic proteins to elute later than less hydrophobic ones. The eluted proteins are detected by a UV detector, and the area under the peak is proportional to the concentration of the protein.
Experimental Workflow for this compound RP-HPLC:
Caption: Workflow for the quantification of this compound using RP-HPLC.
Protocol for this compound RP-HPLC:
-
Sample Preparation: Extract proteins from the sample matrix using a suitable buffer. Centrifuge to remove debris and filter the supernatant through a 0.22 µm filter.
-
HPLC System and Column:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 280 nm.
-
Column Temperature: 30-40°C.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10-15 minutes.
-
Inject 20-100 µL of the prepared sample.
-
Run a linear gradient from 5% to 70% Mobile Phase B over 30-40 minutes.
-
Increase to 95% Mobile Phase B over 5 minutes and hold for 5 minutes to wash the column.
-
Return to initial conditions (5% Mobile Phase B) over 5 minutes and re-equilibrate for 10-15 minutes before the next injection.
-
-
Standard Curve: Prepare a series of this compound standards of known concentrations and inject them under the same conditions to generate a standard curve of peak area versus concentration.
-
Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Integrate the peak area and calculate the concentration of this compound using the standard curve.
Data Presentation: HPLC
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | < 8 mg/L | [7][8] |
| Limit of Quantification (LOQ) | < 24 mg/L | [7][8] |
| Linearity Range (R²) | ≥ 0.999 | [9] |
| Precision (%RSD) | < 2% | [7] |
| Accuracy/Recovery | 95 - 105% | [7][8] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest specificity and sensitivity for protein quantification, especially in complex matrices.
Principle: This method involves digesting the protein into smaller peptides using a protease like trypsin. The resulting peptides are separated by reversed-phase liquid chromatography and then introduced into a mass spectrometer. In the mass spectrometer, specific peptides derived from this compound (proteotypic peptides) are selected (MS1), fragmented (MS2), and the resulting fragment ions are detected. Quantification is achieved by measuring the intensity of specific fragment ions, often using a stable isotope-labeled (SIL) internal standard.
Experimental Workflow for this compound LC-MS/MS:
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Protocol for this compound LC-MS/MS:
-
Sample Preparation and Digestion:
-
Extract proteins from the sample.
-
Add a known amount of a stable isotope-labeled this compound protein or a proteotypic peptide as an internal standard.[5][10]
-
Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).
-
Digest the proteins with trypsin overnight at 37°C.
-
Clean up the resulting peptide mixture using a solid-phase extraction (SPE) C18 cartridge.
-
-
LC-MS/MS Analysis:
-
LC System: Use a nano-flow HPLC system with a C18 column.
-
Mobile Phases: Similar to HPLC, using formic acid instead of TFA is common for better MS compatibility.
-
Gradient: A shallow gradient of increasing acetonitrile is used to separate the complex peptide mixture.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) is used.
-
Acquisition Method: Develop a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) method targeting a few proteotypic peptides of this compound and their corresponding fragment ions.
-
-
Data Analysis:
-
Identify and integrate the peak areas for the transitions of both the endogenous this compound peptides and the stable isotope-labeled internal standard peptides.
-
Calculate the ratio of the peak areas.
-
Determine the concentration of this compound in the sample using a calibration curve prepared with known concentrations of this compound and the internal standard.
-
Data Presentation: LC-MS/MS
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [11] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | [11] |
| Linearity Range | 3-4 orders of magnitude | [11] |
| Precision (%RSD) | < 15% | [9] |
| Accuracy/Recovery | 85 - 115% | [9] |
This compound Signaling Pathway in Plant Defense
This compound is a pathogenesis-related (PR) protein, and its expression is induced in response to pathogen attack and wounding.[12][13] This induction is primarily mediated by the jasmonic acid (JA) signaling pathway. This compound, being a chitin-binding protein, plays a direct role in plant defense by interacting with fungal cell walls.[2][3] The perception of chitin fragments released from fungi by plant cell surface receptors triggers a signaling cascade that leads to the activation of defense responses, including the expression of genes encoding proteins like this compound.
This compound Induction and Action in Plant Defense:
Caption: Simplified signaling pathway of this compound induction and function in plant defense.
Description of the Signaling Pathway:
-
Pathogen Recognition: During a fungal attack, chitin fragments from the fungal cell wall act as Pathogen-Associated Molecular Patterns (PAMPs).[14][15]
-
Receptor Binding: These chitin fragments are recognized by LysM-containing receptor-like kinases (LysM-RLKs), such as CERK1, on the plant cell surface.[16]
-
Signal Transduction: This recognition activates downstream signaling cascades, including a Mitogen-Activated Protein Kinase (MAPK) cascade.
-
Hormone Signaling: The signal transduction pathway leads to the biosynthesis of the plant hormone jasmonic acid (JA).[15]
-
Derepression of Transcription: In the nucleus, the bioactive form of JA (JA-isoleucine) binds to its receptor, COI1. This complex then targets JAZ repressor proteins for degradation.[12]
-
Gene Expression: The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including the gene encoding this compound (a PR-4 family protein).[12]
-
Defense Response: The translated this compound protein is secreted and can directly bind to the chitin of invading fungi, inhibiting their growth and contributing to the overall defense response of the plant.[2][3]
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. eag.com [eag.com]
- 7. Development and validation of an RP-HPLC DAD method for the simultaneous quantification of minor and major whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apsnet.org [apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. Frontiers | Lectin domains at the frontiers of plant defense [frontiersin.org]
Application Note & Protocol: In Vitro Antifungal Assay for Hevein
Audience: Researchers, scientists, and drug development professionals.
Introduction Hevein is a small, monomeric chitin-binding protein (4.7 kDa) originally isolated from the latex of the rubber tree (Hevea brasiliensis)[1][2]. It belongs to a family of plant defense proteins and exhibits potent antifungal activity against a range of filamentous fungi by binding to chitin (B13524), a key structural component of fungal cell walls[3][4]. This interaction is believed to inhibit hyphal growth and elongation, making this compound and this compound-like peptides promising candidates for the development of novel antifungal agents[4]. This document provides a comprehensive protocol for the purification of this compound and the subsequent in vitro assessment of its antifungal activity using a microbroth dilution method to determine its Minimum Inhibitory Concentration (MIC).
I. This compound Purification Protocol (Affinity Chromatography)
A prerequisite for an accurate antifungal assay is the use of pure protein. This compound can be efficiently purified from Hevea brasiliensis latex using chitin affinity chromatography.
Principle: this compound's high affinity for chitin is exploited for its purification. A crude protein extract is passed through a chitin column. This compound binds to the chitin matrix while other proteins are washed away. The bound this compound is then eluted using a competitive binder or a change in pH[1].
Materials:
-
Freeze-dried "bottom fraction" of Hevea brasiliensis latex[1]
-
Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea[1]
-
1 N NaOH
-
Wash Buffer: 0.2 M NaCl[1]
-
Elution Buffer: 0.5 M Acetic Acid[1]
-
Spectrophotometer and centrifuges
Protocol:
-
Extraction: Extract the lyophilized latex bottom fraction in Extraction Buffer. Adjust the pH to 4.0 with 1 N NaOH and centrifuge to pellet insoluble material[1].
-
Column Preparation: Equilibrate the chitin column with at least 10 column volumes of Wash Buffer[5].
-
Loading: Load the supernatant from the extraction step onto the equilibrated chitin column at a flow rate of 0.5-1 mL/min[1][5].
-
Washing: Wash the column extensively with Wash Buffer until the absorbance at 280 nm (A280) of the flow-through is below 0.01, ensuring the removal of all non-specifically bound proteins[1].
-
Elution: Elute the bound this compound from the chitin column using the Elution Buffer[1]. Collect fractions and monitor the protein concentration by measuring A280.
-
Purity Check: Analyze the eluted fractions for purity using SDS-PAGE. Pure this compound should appear as a single band at approximately 4.7 kDa[6].
-
Buffer Exchange: Dialyze the purified this compound fractions against a suitable buffer for the antifungal assay (e.g., sterile distilled water or Potato Dextrose Broth) and determine the final protein concentration.
II. In Vitro Antifungal Assay Protocol (Microbroth Dilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of purified this compound against a target filamentous fungus using a 96-well plate format.
Principle: The fungus is exposed to serial dilutions of this compound in a liquid growth medium. Fungal growth is measured after a set incubation period, typically by spectrophotometry (optical density). The MIC is the lowest concentration of this compound that visibly inhibits fungal growth[7].
Materials and Reagents:
-
Purified this compound stock solution (known concentration)
-
Fungal species (e.g., Fusarium oxysporum, Alternaria alternata, Trichoderma hamatum)[1][8]
-
Potato Dextrose Broth (PDB), sterile[1]
-
Positive Control: A known commercial fungicide (e.g., Tebuconazole)[3]
-
Negative Control: Sterile distilled water or assay buffer
-
Sterile 96-well flat-bottom microplates[8]
-
Microplate reader (spectrophotometer)
-
Incubator (25-28°C)
-
Hemocytometer or spectrophotometer for spore counting
Experimental Protocol:
-
Fungal Spore Suspension Preparation:
-
Grow the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) at 25°C until sufficient sporulation is observed (typically 4-7 days)[8].
-
Harvest spores by gently scraping the surface of the agar (B569324) with a sterile loop and suspending them in sterile PDB[8].
-
To break up spore clumps, sonicate the suspension briefly (e.g., 50 W for 1 min)[1].
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer or by correlating optical density to spore counts[1][8].
-
-
Microplate Setup (96-well plate):
-
Add 100 µL of sterile PDB to all wells except for the first column.
-
In the first column (e.g., column 12), add 200 µL of the this compound stock solution at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing well, and repeating this process across the plate to column 3. Discard 100 µL from the final dilution column (column 3) to ensure all wells have 100 µL. This creates a gradient of this compound concentrations.
-
Controls:
-
Growth Control (Negative): Column 2 should contain 100 µL of PDB only (no this compound). This will show maximum fungal growth.
-
Sterility Control (Blank): Column 1 should contain 200 µL of PDB only (no this compound, no spores). This is used to blank the microplate reader.
-
Positive Control: If desired, a separate row or plate can be set up with a known fungicide instead of this compound to confirm fungal susceptibility.
-
-
-
Inoculation:
-
Add 100 µL of the prepared fungal spore suspension (1 x 10⁵ spores/mL) to all wells from columns 2 through 12. Do not add spores to the sterility control wells (column 1).
-
The final volume in each test well will be 200 µL, and the final spore concentration will be 0.5 x 10⁵ spores/mL.
-
-
Incubation:
-
Seal the plate with a sterile, breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 25°C for 24-72 hours, depending on the growth rate of the fungus[8].
-
-
Quantification of Fungal Growth:
-
Visual Assessment: Observe the wells for turbidity. The MIC is the lowest this compound concentration where no visible growth (no turbidity) is observed.
-
Spectrophotometry: Measure the optical density (OD) at 600 nm using a microplate reader. Blank the reader using the sterility control wells[9].
-
Microscopy (Optional): Examine a small aliquot from the wells under a microscope to observe effects on hyphal morphology, such as stunted growth, excessive branching, or lysis at the hyphal tips[1].
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_growth - OD_blank)] x 100
-
The MIC is defined as the lowest concentration of this compound that causes ≥90% inhibition of fungal growth.
-
The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve[8].
-
Data Presentation
The antifungal activity of this compound and this compound-like peptides is often reported as IC₅₀ or as a percentage of growth inhibition at a specific concentration.
| Fungal Species | This compound/Hevein-like Peptide | Effective Concentration (IC₅₀) | Reference |
| Fusarium oxysporum | Chenotide cQ2 (this compound-like) | ~0.3 µM | [7] |
| Rhizoctonia solani | Chenotide cQ2 (this compound-like) | ~3 µM | [7] |
| Curvularia lunata | Chenotide cQ2 (this compound-like) | ~5 µM | [7] |
| Alternaria alternata | Chenotide cQ2 (this compound-like) | ~9 µM | [7] |
| Trichoderma hamatum | This compound | 50% inhibition at ~50 µg/mL | [1] |
| Botrytis cinera | This compound | 50% inhibition at ~150 µg/mL | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro microbroth dilution antifungal assay of this compound.
This compound's Proposed Mechanism of Action
Caption: Proposed antifungal mechanism of this compound via chitin binding.
References
- 1. scispace.com [scispace.com]
- 2. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Fungal this compound-like Peptides Biosynthesized from Quinoa Cleavable Hololectins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inferring fungal growth rates from optical density data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hevein Purification using Chitin-Binding Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hevein is a small, cysteine-rich protein of approximately 4.7 kDa, abundantly found in the latex of the rubber tree, Hevea brasiliensis.[1] It is a member of the chitin-binding protein family and plays a crucial role in the plant's defense against fungal pathogens by binding to chitin (B13524), a major component of fungal cell walls.[2] Additionally, this compound is involved in the natural coagulation process of latex.[3][4][5] Its antifungal properties and potential role in biological processes make it a protein of interest for researchers in plant science, immunology, and drug development.
This document provides a detailed protocol for the purification of native this compound from Hevea brasiliensis latex using chitin-binding affinity chromatography. This technique leverages the specific interaction between this compound and chitin, allowing for a highly selective and efficient one-step purification process.
Principle of the Method
Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture.[6][7] In this application, a chitin matrix is used as the stationary phase. When a crude protein extract from Hevea brasiliensis latex is passed through the chitin column, this compound, with its high affinity for chitin, binds to the matrix. Other proteins and components that do not have this affinity are washed away. The bound this compound is then eluted by changing the buffer conditions to disrupt the chitin-hevein interaction, resulting in a purified and concentrated this compound sample.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the purification of this compound using chitin-binding affinity chromatography. Note that the binding capacity, yield, and purity are estimates and may vary depending on the source of the latex and the specific experimental conditions.
Table 1: Chitin Column Specifications and Operating Parameters
| Parameter | Value |
| Stationary Phase | Chitin Resin / Beads |
| Column Volume (CV) | 10 mL |
| Recommended Flow Rate | 0.5 - 1.0 mL/min |
| Binding Capacity* | ~1-2 mg this compound / mL resin |
| Maximum Operating Pressure | As per manufacturer's instructions |
*Binding capacity is an estimate for native this compound and should be determined empirically. The binding capacity of commercial chitin resin for a maltose-binding protein fusion is approximately 2 mg/mL.[8]
Table 2: Buffer Compositions
| Buffer | Composition | pH |
| Equilibration/Binding Buffer | 20 mM Tris-HCl, 500 mM NaCl | 8.0 |
| Wash Buffer | 20 mM Tris-HCl, 1 M NaCl | 8.0 |
| Elution Buffer | 0.1 M Acetic Acid | ~2.8 |
| Neutralization Buffer | 1 M Tris-HCl | 8.5 |
| Regeneration Solution 1 | 0.3 M NaOH | - |
| Regeneration Solution 2 | 1% SDS | - |
| Storage Buffer | 20% Ethanol in Equilibration Buffer | - |
Table 3: Estimated Purification Yield and Purity
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Crude Latex Serum | 150 | 1500 | 10 | 100 | 1 |
| Chitin Affinity Eluate | 5 | 1350 | 270 | 90 | 27 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will need to be determined through protein quantification and activity assays.
Experimental Protocols
Preparation of Crude this compound Extract from Hevea brasiliensis Latex
-
Latex Collection and Initial Processing : Freshly tapped Hevea brasiliensis latex is the starting material. To prevent premature coagulation, an anticoagulant can be added upon collection.
-
Centrifugation : The collected latex is centrifuged to separate it into three main fractions: a top layer of rubber particles, a clear intermediate C-serum, and a bottom pellet containing lutoids.[3] this compound is abundant in the C-serum and the lutoid fraction.
-
Preparation of C-serum : The C-serum, which contains a significant portion of the soluble proteins, can be carefully collected and used as the crude extract for chromatography.[3]
-
Lutoid Fraction Processing (Optional) : The lutoid pellet can be resuspended in a suitable buffer and lysed to release its protein content, including this compound. The lysate should then be clarified by centrifugation to remove insoluble debris.
-
Filtration : The crude protein extract (C-serum or clarified lutoid lysate) should be filtered through a 0.45 µm filter before loading onto the chromatography column.
Chitin-Binding Affinity Chromatography
-
Column Preparation :
-
Pack a chromatography column with the desired volume of chitin resin slurry (e.g., 20 mL of slurry for a 10 mL bed volume).
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration/Binding Buffer.
-
-
Sample Loading :
-
Load the filtered crude this compound extract onto the equilibrated chitin column. A flow rate of 0.5-1.0 mL/min is recommended to ensure efficient binding.[1]
-
Collect the flow-through fraction for analysis by SDS-PAGE to assess the binding efficiency.
-
-
Washing :
-
Wash the column with at least 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.[1] A higher salt concentration in the wash buffer helps to reduce non-specific interactions.
-
Monitor the absorbance at 280 nm until it returns to baseline. Collect the wash fractions for analysis.
-
-
Elution :
-
Elute the bound this compound from the chitin column using the Elution Buffer (0.1 M Acetic Acid). Acetic acid has been shown to be effective in dissociating chitin-chitinase complexes in a competitive manner.
-
Collect the eluate in fractions (e.g., 1/3 of the column bed volume per fraction).
-
Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve the biological activity of the this compound.
-
-
Analysis of Purified this compound :
-
Analyze the collected fractions for protein content using a protein assay (e.g., Bradford or BCA).
-
Assess the purity of the eluted this compound by SDS-PAGE.
-
Confirm the presence and activity of this compound using appropriate methods such as Western blotting or a chitin-binding assay.
-
Regeneration of the Chitin Column
-
After elution, wash the column with 3-5 CVs of Regeneration Solution 1 (0.3 M NaOH) or Regeneration Solution 2 (1% SDS).[1]
-
If using 1% SDS, perform this step at room temperature to prevent precipitation.
-
Wash the column extensively with 10-20 CVs of sterile, distilled water.
-
Re-equilibrate the column with 5-10 CVs of Equilibration/Binding Buffer.
-
For long-term storage, wash the column with Storage Buffer and store at 4°C. The chitin resin can typically be regenerated 4-5 times.[1]
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: this compound-mediated latex coagulation mechanism.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. A method for protein extraction from different subcellular fractions of laticifer latex in Hevea brasiliensis compatible with 2-DE and MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a lectin-like protein from Hevea brasiliensis (rubber tree) is involved in the coagulation of latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of Vicia faba lectin affinity purified on chitin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Hevein as a Probe for Chitin Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of β-(1,4)-linked N-acetylglucosamine, is a crucial structural component of fungal cell walls and the exoskeletons of arthropods.[1] Its unique presence in these organisms, and absence in vertebrates, makes it an excellent target for research, diagnostics, and the development of antifungal or insecticidal agents. Hevein, originally isolated from the latex of the rubber tree (Hevea brasiliensis), is a small, cysteine-rich protein with a well-characterized chitin-binding domain (CBD).[2][3][4] This specific affinity for chitin allows this compound and this compound-like proteins to be utilized as highly specific probes for the localization and visualization of chitin in various biological contexts.[5][6]
These application notes provide detailed protocols for the preparation and use of this compound-based probes for the fluorescent labeling of chitin, enabling researchers to study its distribution in fungal pathogens, insect tissues, and other biological samples.
Data Presentation: Chitin-Binding Affinities
The binding affinity of a probe is a critical parameter for its application. While this compound itself has a relatively weak affinity, other chitin-binding lectins with this compound-like domains exhibit a range of affinities. The dissociation constant (Kd) is a measure of this affinity, where a lower Kd indicates a stronger binding.
| Lectin/Protein | Source Organism | Dissociation Constant (Kd) for Chitotetraose | Reference |
| This compound | Hevea brasiliensis (Rubber Tree) | ~1 mM (relatively weak) | [7] |
| LEL (Tomato Lectin) | Solanum lycopersicum | 0.64 µM | [7] |
| STL (Potato Lectin) | Solanum tuberosum | 12 µM | [7] |
| PWM (Pokeweed Mitogen) | Phytolacca americana | 53 µM | [7] |
| WGA (Wheat Germ Agglutinin) | Triticum vulgaris | High Affinity (Kd not specified for chitotetraose in source) | [7] |
| UDA (Nettle Lectin) | Urtica dioica | High Affinity (Kd not specified for chitotetraose in source) | [7] |
Experimental Protocols
Protocol 1: Expression and Purification of a Recombinant Chitin-Binding Domain (CBD) Probe
This protocol is adapted from methodologies developed for a SNAP-tag fusion of the Bacillus circulans Chitinase (B1577495) A1 CBD, which provides a robust and versatile system for fluorescent labeling.[5][8]
1. Expression of SNAP-CBD Fusion Protein: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the SNAP-CBD fusion protein (e.g., pYZ205). b. Inoculate 500 mL of LB medium containing the appropriate antibiotic (e.g., 0.1 mg/mL ampicillin) with 4 mL of an overnight starter culture.[8] c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6.[8] d. Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for an additional 4 hours.[8] e. Harvest the bacterial cells by centrifugation and store the cell pellets at -20°C.[8]
2. Purification of SNAP-CBD: a. Resuspend the frozen cell pellet in 50 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 7.2) containing 1 mM DTT and 1 mg/mL lysozyme.[8] b. Incubate on ice for 30 minutes.[8] c. Sonicate the cell suspension to lyse the cells completely.[8] d. Centrifuge the lysate at 10,000 x g for 30 minutes to pellet cell debris.[8] e. Apply the supernatant to a nickel-charged affinity resin (e.g., Ni-NTA) pre-equilibrated with lysis buffer. Incubate for 1 hour at 4°C with gentle rotation.[8] f. Wash the resin with 50 mL of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 7.2) containing 1 mM DTT.[8] g. Elute the SNAP-CBD protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 7.2) containing 1 mM DTT.[8] h. Dialyze the purified protein against a suitable storage buffer (e.g., phosphate (B84403) buffer with 1 mM DTT) and determine the protein concentration. A typical yield is 10-15 mg from a 500 mL culture.[8]
Protocol 2: Fluorescent Labeling of the CBD Probe
This protocol utilizes the SNAP-tag system for covalent attachment of a fluorophore.[8] Other methods like NHS-ester coupling to primary amines can also be used for direct labeling of proteins like this compound.[9]
1. Labeling Reaction: a. Adjust the concentration of the purified SNAP-CBD protein to 5 µM in a phosphate buffer supplemented with 1 mM DTT.[8] b. Add a SNAP-reactive fluorescent substrate (e.g., SNAP-Surface Alexa Fluor 488) to a final concentration of 10 µM.[8] c. Incubate the reaction mixture for 1 hour at 37°C, protected from light.[8]
2. Removal of Unreacted Dye: a. Dialyze the labeled protein solution overnight against phosphate buffer containing 1 mM DTT to remove the excess, unreacted fluorescent substrate.[8] b. Confirm successful labeling via SDS-PAGE and fluorescence imaging. c. Store the fluorescently labeled probe in a 50% glycerol (B35011) solution at -20°C for long-term stability.[8]
Protocol 3: Chitin Localization in Biological Samples (e.g., Fungi)
1. Sample Preparation: a. Grow fungal mycelia or other chitin-containing samples under desired experimental conditions. b. Fix the samples using an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 30-60 minutes at room temperature. c. Wash the samples three times with a suitable buffer (e.g., PBS) to remove the fixative.
2. Staining: a. Dilute the fluorescently labeled CBD probe to an optimal working concentration (a starting dilution of 1:100 is recommended, but may require optimization) in a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific binding.[8] b. Incubate the fixed samples with the diluted probe solution for 1-2 hours at room temperature, protected from light. c. Wash the samples three to five times with wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound probe.
3. Imaging: a. Mount the stained samples on a microscope slide. b. Visualize the localization of chitin using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
Negative Controls:
-
Incubate a sample with an unreacted/free fluorophore to ensure the signal is due to specific binding of the probe.[8]
-
For competitive inhibition, pre-incubate the probe with a high concentration of chitin oligosaccharides (e.g., chitotriose) before adding it to the sample. A significant reduction in fluorescence intensity would indicate specific binding.[4]
-
Treat a sample with chitinase to degrade the chitin prior to staining. The absence of a signal would confirm chitin-specificity.[10]
Visualizations
Caption: Experimental workflow for preparing and using a this compound-based probe.
Caption: Mechanism of chitin localization using a fluorescent this compound probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Fungal this compound-like Peptides Biosynthesized from Quinoa Cleavable Hololectins | MDPI [mdpi.com]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. scispace.com [scispace.com]
- 5. media.addgene.org [media.addgene.org]
- 6. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]
- 7. Sugar-Binding Profiles of Chitin-Binding Lectins from the this compound Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.addgene.org [media.addgene.org]
- 9. Fluorescent Labeling of Abundant Reactive Entities (FLARE) for Cleared-Tissue and Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hevein for Disease-Resistant Crop Development
Audience: Researchers, scientists, and drug development professionals.
Introduction Hevein is a small, cysteine-rich, chitin-binding protein originally isolated from the latex of the rubber tree (Hevea brasiliensis).[1][2] It is a component of the plant's innate immune system, providing defense against pathogens.[3] Due to its potent antifungal properties, this compound and this compound-like peptides are promising candidates for developing transgenic crops with enhanced resistance to a wide range of fungal diseases.[4][5] These application notes provide a summary of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in creating disease-resistant plants.
Mechanism of Action this compound employs a dual strategy to combat fungal pathogens:
-
Direct Antifungal Activity: The primary mechanism involves binding to chitin (B13524), a major structural component of fungal cell walls.[1][6] This interaction disrupts cell wall integrity, inhibits hyphal elongation, and can lead to lysis at the hyphal tips.[1][7] this compound's ability to bind chitin is highly specific and stable, even at high temperatures (90°C for 10 minutes).[1][8]
-
Inhibition of Fungal Effectors: Certain fungi secrete virulence factors, such as metalloproteases (e.g., fungalysin), to degrade plant defense proteins like chitinases.[7][9] this compound and this compound-like wheat antimicrobial peptides (WAMPs) can act as protease inhibitors, protecting the plant's own defense machinery.[7] By binding to and inhibiting fungalysin, this compound ensures that plant chitinases remain intact and active against the invading fungus.[7][9]
References
- 1. scispace.com [scispace.com]
- 2. Pro-hevein - Wikipedia [en.wikipedia.org]
- 3. This compound-Like Antimicrobial Peptides of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mode of action of plant defense peptides - this compound-like antimicrobial peptides from wheat inhibit fungal metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. researchgate.net [researchgate.net]
Hevein: Application Notes and Protocols for Fungal Pathogen Control
Introduction
Hevein is a small, cysteine-rich, chitin-binding protein originally isolated from the latex of the rubber tree (Hevea brasiliensis).[1][2] It belongs to the family of this compound-like antimicrobial peptides (AMPs), which are key components of the innate immune system in plants.[3][4] Due to its ability to bind to chitin (B13524), a major component of fungal cell walls, this compound exhibits significant antifungal activity against a range of pathogenic fungi.[1][5] This property makes it a promising candidate for development as a bio-pesticide in agriculture and a potential therapeutic agent in medicine. These application notes provide an overview of this compound's mechanism of action, its antifungal efficacy, and detailed protocols for its study and application.
Mechanism of Antifungal Action
The primary mechanism of this compound's antifungal activity is its high affinity for chitin, a polysaccharide found in the cell walls of fungi but absent in plants and vertebrates.[3][6] This interaction disrupts cell wall integrity and inhibits fungal growth.
Key Mechanisms:
-
Chitin Binding and Cell Wall Disruption: this compound's chitin-binding domain recognizes and binds to N-acetylglucosamine polymers in the fungal cell wall.[5] This binding is thought to interfere with cell wall synthesis and repair, leading to morphological changes such as the formation of thick hyphae with buds and, in some cases, lysis at the hyphal tips.[1]
-
Inhibition of Fungal Enzymes: Certain this compound-like peptides, such as Wheat Antimicrobial Peptides (WAMPs), have been shown to act as protease inhibitors.[7] They can block the activity of fungal metalloproteases, like fungalysin, which are virulence factors secreted by fungi to break down plant defense proteins (e.g., chitinases). By inhibiting these enzymes, this compound-like peptides protect the plant's own defense machinery.[7]
Caption: this compound's dual mechanism against fungal pathogens.
Data Presentation: Antifungal Efficacy of this compound and this compound-like Peptides
The following tables summarize the quantitative data on the antifungal activity of this compound and related peptides against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species
| Fungal Species | Strain | MIC₈₀ (µg/mL) | Reference |
| Candida tropicalis | ATCC 750 | 12 | [8][9] |
| Candida albicans | ATCC 10231 | 95 | [8][9] |
| Candida krusei | ATCC 6258 | 190 | [8][9] |
MIC₈₀: The minimum concentration required to inhibit 80% of fungal growth.
Table 2: Half Maximal Inhibitory Concentration (IC₅₀) of this compound-like Peptides (WAMPs) against Plant Pathogenic Fungi
| Fungal Species | WAMP Homologue | IC₅₀ (µg/mL) | Reference |
| Bipolaris sorokiniana | WAMP-1b | 22.2 | [3] |
| Bipolaris sorokiniana | WAMP-2 | 30.6 | [3] |
| Bipolaris sorokiniana | WAMP-3.1 | 22.2 | [3] |
| Fusarium oxysporum | WAMP-1b | > 300 | [3] |
| Fusarium oxysporum | WAMP-2 | 114.7 | [3] |
| Fusarium oxysporum | WAMP-3.1 | 63.8 | [3] |
| Fusarium culmorum | WAMP-2 | 256.3 | [3] |
IC₅₀: The concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol 1: Purification of this compound from Hevea brasiliensis Latex
This protocol provides a simplified method for this compound isolation based on its affinity for chitin.[1]
Materials:
-
Freeze-dried "bottom fraction" of Hevea brasiliensis latex
-
Affinity column packed with regenerated chitin
-
Binding Buffer: 20 mM sodium acetate, pH 4.0
-
Elution Buffer: 25 mM chitotriose in Binding Buffer
-
Dialysis tubing
-
Spectrophotometer
Procedure:
-
Extraction: Resuspend the latex bottom fraction in Binding Buffer. Centrifuge to remove insoluble material.
-
Affinity Chromatography: Load the supernatant onto the chitin affinity column pre-equilibrated with Binding Buffer.
-
Washing: Wash the column extensively with Binding Buffer until the absorbance at 280 nm returns to baseline, indicating the removal of unbound proteins.
-
Elution: Elute the bound this compound from the column using the Elution Buffer. Collect fractions.
-
Monitoring: Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Purification and Concentration: Pool the protein-containing fractions. Dialyze extensively against deionized water to remove chitotriose and buffer salts. Lyophilize the dialyzed sample to obtain pure this compound.
-
Verification: Confirm purity using SDS-PAGE. This compound is a small protein of approximately 4.7 kDa.[1][9]
Caption: Workflow for affinity purification of this compound.
Protocol 2: Fungal Spore Germination Inhibition Assay
This protocol is used to determine the effect of this compound on the germination of fungal spores.[3]
Materials:
-
Purified this compound
-
Fungal spores (e.g., from Fusarium, Alternaria)
-
Potato Dextrose Broth (PDB) or a suitable germination medium
-
96-well microtiter plate
-
Microscope with a hemocytometer or counting chamber
-
Incubator
Procedure:
-
Spore Suspension: Harvest fungal spores and suspend them in sterile PDB. Adjust the concentration to 1-5 x 10⁴ spores/mL.
-
Serial Dilutions: Prepare a series of this compound dilutions in PDB in a 96-well plate. Include a positive control (commercial fungicide) and a negative control (PDB only).
-
Incubation: Add the spore suspension to each well containing the this compound dilutions and controls.
-
Germination: Incubate the plate at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for germination in the negative control (typically 12-24 hours).
-
Assessment: Observe the spores under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Quantification: For each concentration, count at least 100 spores and calculate the percentage of germination inhibition relative to the negative control.
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
Caption: Workflow for the spore germination inhibition assay.
Protocol 3: Checkerboard Assay for Synergistic Effects
This protocol is used to evaluate the interaction between this compound and a conventional fungicide.[3]
Materials:
-
Purified this compound
-
Conventional fungicide (e.g., tebuconazole)
-
Fungal spore suspension
-
96-well microtiter plate
-
PDB or suitable liquid medium
-
Plate reader or microscope
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of the fungicide along the x-axis and serial dilutions of this compound along the y-axis. This creates a matrix of concentration combinations.
-
Inoculation: Add a standardized fungal spore suspension to all wells.
-
Controls: Include controls for each agent alone and a growth control (no inhibitors).
-
Incubation: Incubate the plate under conditions optimal for fungal growth.
-
Growth Assessment: Measure fungal growth, typically by reading the optical density (OD) at 600 nm with a plate reader or by microscopic assessment of spore germination/hyphal growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Application Notes
-
Broad-Spectrum Potential: this compound and this compound-like peptides have demonstrated activity against a variety of fungi, including yeast-like fungi and filamentous plant pathogens.[3][8] This suggests potential for broad-spectrum applications.
-
Synergistic Formulations: The ability of this compound-like peptides to act synergistically with conventional fungicides is a significant advantage.[3] This could allow for lower effective doses of chemical fungicides, reducing costs, environmental impact, and the development of resistance.
-
Bio-pesticide Development: As a naturally occurring plant defense protein, this compound is a strong candidate for development as a bio-pesticide. Transgenic expression of this compound-like peptide genes in crops has shown potential for enhancing disease resistance.[4]
-
Stability: this compound is a heat-resistant protein, retaining its antifungal activity even after exposure to high temperatures (e.g., 90°C for 10 minutes).[1] This stability is a valuable trait for formulation and field application.
-
Limitations: The cost of production and purification of recombinant this compound could be a barrier to widespread agricultural use. Further research is needed to develop cost-effective production systems. The efficacy of this compound can also be influenced by environmental factors such as the presence of certain cations.[5]
References
- 1. scispace.com [scispace.com]
- 2. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protein.bio.msu.ru [protein.bio.msu.ru]
- 6. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mode of action of plant defense peptides - this compound-like antimicrobial peptides from wheat inhibit fungal metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of a protein purified from the latex of Hevea brasiliensis on oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunoassay Development for the Detection of Hevein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hevein (Hev b 6.02) is a major allergen found in the latex of the rubber tree, Hevea brasiliensis.[1][2] It is a small, chitin-binding protein that plays a significant role in latex allergy, a type I hypersensitivity reaction.[3] Furthermore, due to structural similarities, this compound can cross-react with proteins in various fruits, leading to the latex-fruit syndrome.[4][5][6] The development of sensitive and specific immunoassays for the detection and quantification of this compound is crucial for allergy diagnostics, food safety, and quality control in the manufacturing of latex-containing products.
This document provides detailed application notes and protocols for the development of two common immunoassay formats for this compound detection: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Immunoassay (LFIA).
This compound: Structure and Allergenicity
This compound is the N-terminal domain of its precursor, prothis compound (Hev b 6.01), and is released upon coagulation of latex.[4][6][7] It is a 43-amino acid polypeptide rich in cysteine residues, which form a stable structure.[8][9] The allergenic nature of this compound is attributed to its ability to bind to Immunoglobulin E (IgE) antibodies in sensitized individuals, triggering an allergic cascade.[3][9]
Immunoassay Principles for this compound Detection
Immunoassays are powerful analytical techniques that utilize the high specificity of antibody-antigen interactions for the detection and quantification of target molecules.[10] For this compound detection, two primary immunoassay formats are particularly suitable:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that provides quantitative results, making it ideal for laboratory settings where high sensitivity and accuracy are required.[11]
-
Lateral Flow Immunoassay (LFIA): A rapid, user-friendly strip-based test that provides qualitative or semi-quantitative results, suitable for on-site screening and point-of-care diagnostics.[12][13]
Both assays are typically developed in a "sandwich" format, where the target antigen (this compound) is captured between two specific antibodies.
Data Presentation: Performance Characteristics of this compound Immunoassays
The following tables summarize the expected performance characteristics of the described this compound immunoassays. These values are representative and may vary depending on the specific antibodies and reagents used.
Table 1: Quantitative Analysis of this compound using Sandwich ELISA
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 50 ng/mL |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
| Recovery (%) | 90 - 110% |
Table 2: Performance of this compound Lateral Flow Immunoassay
| Parameter | Result |
| Cut-off Value | 10 ng/mL |
| Time to Result | 15 minutes |
| Specificity | No cross-reactivity with common food allergens |
| Sensitivity | 98% |
| Agreement with ELISA | 95% |
Experimental Protocols
Protocol 1: Sandwich ELISA for this compound Detection
This protocol outlines the steps for a sandwich ELISA to quantify this compound in a sample.
Materials:
-
High-binding 96-well microplate
-
Capture antibody: Mouse anti-hevein monoclonal antibody (e.g., clone 2)[12]
-
Detection antibody: Biotinylated mouse anti-hevein monoclonal antibody recognizing a different epitope
-
Recombinant this compound standard
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the capture anti-hevein antibody to 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the recombinant this compound standard (e.g., from 100 ng/mL to 0.1 ng/mL) in sample diluent.
-
Prepare samples by diluting them in sample diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection anti-hevein antibody to 0.5-2 µg/mL in sample diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in sample diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Lateral Flow Immunoassay for this compound Detection
This protocol describes the fabrication and use of a lateral flow immunoassay strip for the rapid detection of this compound.
Materials:
-
Nitrocellulose membrane
-
Sample pad
-
Conjugate pad
-
Absorbent pad
-
Backing card
-
Capture antibody: Mouse anti-hevein monoclonal antibody
-
Detection antibody: Mouse anti-hevein monoclonal antibody
-
Colloidal gold nanoparticles (40 nm)
-
Goat anti-mouse IgG antibody (for control line)
-
Conjugation buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7.4)
-
Dispensing/striping system
-
Laminator
-
Cutter
Procedure:
Part A: Preparation of Components
-
Preparation of Gold-Antibody Conjugate:
-
Adjust the pH of the colloidal gold solution to ~8.5.
-
Add the detection anti-hevein antibody to the colloidal gold solution at an optimized concentration.
-
Incubate for 30 minutes at room temperature.
-
Add a blocking agent (e.g., 1% BSA) and incubate for another 30 minutes.
-
Centrifuge to remove unconjugated antibody and resuspend the conjugate pellet in a storage buffer.
-
-
Preparation of the Conjugate Pad:
-
Immerse the conjugate pad material in the gold-antibody conjugate solution.
-
Dry the pad completely at 37°C.
-
-
Preparation of the Nitrocellulose Membrane:
-
Using a dispensing system, stripe the capture anti-hevein antibody onto the nitrocellulose membrane to form the test line (T).
-
Stripe the goat anti-mouse IgG antibody at a separate location to form the control line (C).
-
Dry the membrane at 37°C.
-
Part B: Assembly of the LFIA Strip
-
Laminate the nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad onto the backing card in an overlapping manner.[14]
-
Cut the assembled card into individual test strips of a defined width (e.g., 4 mm).
-
Store the strips in a sealed pouch with a desiccant.
Part C: Assay Procedure
-
Place the test strip on a flat, dry surface.
-
Apply a defined volume of the liquid sample (e.g., 100 µL) to the sample pad.
-
Allow the sample to migrate along the strip.
-
Read the results visually after 15 minutes.
Interpretation of Results:
-
Positive: Two colored lines appear, one at the test line (T) and one at the control line (C).
-
Negative: Only one colored line appears at the control line (C).
-
Invalid: No line appears at the control line (C).
Visualizations
This compound-Induced Allergic Reaction Pathway
The following diagram illustrates the IgE-mediated signaling pathway initiated by this compound, leading to mast cell degranulation and the release of inflammatory mediators.[8][15][16][17]
Caption: IgE-mediated allergic reaction pathway to this compound.
Sandwich ELISA Workflow for this compound Detection
This diagram outlines the sequential steps involved in the sandwich ELISA protocol for quantifying this compound.
Caption: Workflow for this compound detection by sandwich ELISA.
Lateral Flow Immunoassay Principle
This diagram illustrates the principle of a sandwich-based lateral flow immunoassay for the detection of this compound.[13][18][19]
Caption: Principle of a lateral flow immunoassay for this compound.
References
- 1. coachrom.com [coachrom.com]
- 2. allergyresources.co.uk [allergyresources.co.uk]
- 3. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Point-of-Care Immunochromatographic Lateral Flow Strip Assay for the Detection of Nipah and Hendra Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class I endochitinase containing a this compound domain is the causative allergen in latex-associated avocado allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-specific recombinant IgE antibodies from human single-chain antibody phage display libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Mouse mAb to Hev b6.02 (this compound) (clone 2) - Icosagen [shop.icosagen.com]
- 13. Lateral flow assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fabrication of lateral flow immunoassay strip for rapid detection of acute hepatopancreatic necrosis disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunoglobulin E - Wikipedia [en.wikipedia.org]
- 17. abeomics.com [abeomics.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Lateral Flow Immunoassays - Jackson ImmunoResearch [jacksonimmuno.com]
Application Notes and Protocols: Site-Directed Mutagenesis of Hevein's Chitin-Binding Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the chitin-binding properties of Hevein, a small, cysteine-rich protein from the rubber tree (Hevea brasiliensis), through site-directed mutagenesis. The protocols outlined below detail the process from mutagenesis and recombinant protein production to the quantitative analysis of chitin-binding affinity.
Introduction
This compound is a 43-amino acid protein characterized by a chitin-binding domain that confers its antifungal properties.[1][2][3] This domain contains conserved serine and aromatic amino acid residues that are crucial for its interaction with chitin (B13524), a major component of fungal cell walls.[4] Understanding the contribution of individual amino acids to chitin binding is essential for the rational design of novel antifungal agents and for elucidating the mechanism of plant defense.[5][6][7] Site-directed mutagenesis is a powerful technique to systematically alter the amino acid sequence of this compound and to quantitatively assess the impact of these changes on its binding affinity for chitin.
Data Presentation
| Protein | Mutation | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Wild-Type this compound | None | Chito-oligosaccharides | Not Specified | ≤ 1 mM | [8] |
| This compound-like Domain (Ac-AMP2) | Phe18 -> Ala | Chitin | Affinity Chromatography | Significant Reduction | [4] |
| This compound-like Domain (Ac-AMP2) | Tyr20 -> Ala | Chitin | Affinity Chromatography | Significant Reduction | [4] |
| This compound-like Domain (Ac-AMP2) | Tyr27 -> Ala | Chitin | Affinity Chromatography | Significant Reduction | [4] |
Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol describes the introduction of point mutations into the this compound coding sequence using a commercially available site-directed mutagenesis kit. The key residues for mutagenesis are the conserved aromatic amino acids (e.g., Tyrosine at position 30) and the conserved Serine (e.g., at position 19) within the chitin-binding domain.
Materials:
-
pET vector containing the wild-type this compound gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the pET-Hevein plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and plate on selective LB agar plates.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Recombinant this compound Expression and Purification
This protocol details the expression of wild-type and mutant this compound in E. coli and subsequent purification using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
pET vector containing wild-type or mutant this compound gene
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the pET-Hevein (wild-type or mutant) plasmid into the E. coli expression strain.
-
Expression:
-
Inoculate a starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate at 37°C for 3-4 hours or overnight at 16-20°C for potentially better protein folding.
-
-
Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or using a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged this compound protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Chitin-Binding Affinity Assay
This protocol describes a qualitative chitin-binding assay to compare the binding of wild-type and mutant this compound to chitin beads. For quantitative data, techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be required.
Materials:
-
Purified wild-type and mutant this compound proteins
-
Chitin beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., 0.1 M Glycine pH 2.5)
-
SDS-PAGE reagents
Procedure:
-
Binding: Incubate a defined amount of purified this compound (wild-type or mutant) with chitin beads in binding buffer for 1 hour at 4°C with gentle agitation.
-
Washing: Pellet the chitin beads by centrifugation and wash several times with wash buffer to remove unbound protein.
-
Elution: Elute the bound protein from the chitin beads using the elution buffer.
-
Analysis: Analyze the unbound, wash, and elution fractions by SDS-PAGE to visually assess the amount of protein that bound to the chitin beads. A significant reduction in the amount of eluted mutant protein compared to the wild-type indicates reduced binding affinity.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the site-directed mutagenesis and analysis of this compound's chitin-binding site.
References
- 1. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Co- and post-translational processing of the this compound preproprotein of latex of the rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel mode of action of plant defense peptides - this compound-like antimicrobial peptides from wheat inhibit fungal metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genes encoding this compound-like defense peptides in wheat: distribution, evolution, and role in stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sugar-Binding Profiles of Chitin-Binding Lectins from the this compound Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Hevein for X-ray Diffraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of Hevein, a protein isolated from the latex of Hevea brasiliensis, for the purpose of X-ray diffraction studies. The protocols outlined below are based on established methodologies and aim to provide a robust starting point for obtaining high-quality this compound crystals suitable for structural analysis.
Introduction to this compound
This compound is a small, cysteine-rich protein with a molecular weight of approximately 4.7 kDa.[1][2] It is a lectin with antifungal properties and is the N-terminal domain of the larger prothis compound protein.[2][3] The determination of its three-dimensional structure is crucial for understanding its biological function and for potential applications in drug development, particularly in the design of antifungal agents. X-ray crystallography has been successfully employed to solve the structure of this compound to high resolution.[3][4][5]
Data Presentation
Crystallographic Data of this compound
The following table summarizes the crystallographic data obtained from X-ray diffraction studies of this compound crystals.
| Parameter | Value | Reference |
| PDB ID | 1Q9B | [4] |
| Method | X-RAY DIFFRACTION | [4] |
| Resolution | 1.50 Å | [4] |
| Space Group | P 21 21 21 | [5] |
| Unit Cell Constants (a, b, c) | 21.78 Å, 31.86 Å, 51.12 Å | [5] |
| R-Value Work | 0.140 | [4] |
| R-Value Free | 0.145 | [4] |
This compound Protein Properties
| Property | Value | Reference |
| Source Organism | Hevea brasiliensis | [4] |
| Molecular Weight | 4.97 kDa | [4] |
| Residue Count | 43 | [4] |
Experimental Protocols
I. Purification of this compound from Hevea brasiliensis Latex
This protocol describes a general method for the purification of this compound from natural rubber latex.[1][2][6]
Materials:
-
Fresh Hevea brasiliensis latex
-
Tris-HCl buffer (pH 7.8)
-
Acetone (B3395972), pre-chilled to -20°C
-
DEAE-Sepharose Fast Flow resin
-
Dialysis tubing (3 kDa MWCO)
-
Centrifuge and appropriate tubes
-
Chromatography columns and system
Protocol:
-
Latex Collection and Initial Processing:
-
Collect fresh latex from Hevea brasiliensis.
-
Centrifuge the latex at high speed to separate the rubber from the aqueous phase (C-serum and bottom fraction). This compound is found in the bottom fraction.[1]
-
-
Ammonium Sulfate Precipitation:
-
To the bottom fraction, slowly add solid ammonium sulfate to achieve a final saturation of 60-80%.
-
Stir gently on ice for 1-2 hours to precipitate proteins.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Tris-HCl buffer.
-
-
Acetone Fractionation:
-
Slowly add pre-chilled acetone to the resuspended protein solution to a final concentration of 50% (v/v) while stirring on ice.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing this compound.
-
-
Anion Exchange Chromatography:
-
Dialyze the supernatant against the chromatography binding buffer (e.g., 20 mM Tris-HCl, pH 7.8) overnight at 4°C.
-
Load the dialyzed sample onto a DEAE-Sepharose Fast Flow column pre-equilibrated with the binding buffer.
-
Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).
-
Collect fractions and analyze for the presence of this compound using SDS-PAGE.
-
-
Purity Assessment and Concentration:
-
Pool the fractions containing pure this compound.
-
Confirm purity by SDS-PAGE.
-
Concentrate the purified protein to a final concentration of approximately 5-10 mg/mL using ultrafiltration.
-
II. Crystallization of this compound by Vapor Diffusion
This protocol outlines the hanging drop vapor diffusion method for crystallizing purified this compound.[3]
Materials:
-
Purified this compound (5-10 mg/mL in a low salt buffer, e.g., 10 mM Tris-HCl, pH 7.8)
-
2-methyl-2,4-pentanediol (MPD)
-
Calcium chloride (CaCl2)
-
Crystallization plates (24-well)
-
Siliconized glass cover slips
-
Pipettes and tips
Protocol:
-
Prepare the Reservoir Solution:
-
Prepare a reservoir solution containing a suitable concentration of the precipitating agents. A recommended starting point is a solution containing 40-60% (v/v) 2-methyl-2,4-pentanediol and 0.1-0.2 M Calcium Chloride. The optimal concentrations may need to be determined through screening.
-
-
Set up the Hanging Drop:
-
Pipette 500 µL of the reservoir solution into a well of the crystallization plate.
-
On a clean, siliconized cover slip, pipette 1 µL of the purified this compound solution.
-
Pipette 1 µL of the reservoir solution into the protein drop.
-
Carefully invert the cover slip and place it over the well, ensuring an airtight seal with vacuum grease.
-
-
Incubation and Crystal Growth:
-
Incubate the crystallization plate at a constant temperature, typically 18-22°C.
-
Monitor the drops periodically under a microscope for the appearance of crystals. Crystals are expected to appear and grow to a suitable size for X-ray diffraction within several days to a week.
-
Mandatory Visualizations
Experimental Workflow for this compound Crystallization
Caption: Workflow for this compound purification and crystallization.
Vapor Diffusion Crystallization Principle
Caption: Principle of vapor diffusion crystallization.
References
Application Notes and Protocols: The Role of Hevein in Latex Allergy Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hevein (Hev b 6.02), a major allergen from Hevea brasiliensis (the rubber tree), in studying the mechanisms of latex allergy. This document includes detailed experimental protocols and data presented to facilitate further research and development of diagnostics and therapeutics for latex allergy and associated latex-fruit syndrome.
Introduction to this compound and Latex Allergy
Natural rubber latex allergy is a significant health concern, particularly for healthcare workers and individuals with spina bifida who have frequent exposure to latex products.[1] The allergic reactions are primarily Type I hypersensitivity reactions, mediated by Immunoglobulin E (IgE) antibodies that recognize specific latex proteins. This compound (Hev b 6.02) is a 4.7 kDa chitin-binding protein and is considered a major latex allergen.[1][2] It is the N-terminal fragment of its precursor, prothis compound (Hev b 6.01).[3][4]
This compound plays a crucial role in the cross-reactivity observed between latex and certain foods, a phenomenon known as latex-fruit syndrome.[5][6] This cross-reactivity is due to the structural homology between this compound and this compound-like domains (HLDs) found in class I chitinases of various fruits like bananas, avocados, and chestnuts.[3][5][7] Understanding the immunological properties of this compound is essential for diagnosing latex allergy, elucidating the mechanisms of cross-sensitization, and developing targeted immunotherapies.
Quantitative Data on this compound Sensitization and IgE Binding
The following tables summarize key quantitative data from various studies on this compound's role in latex allergy.
Table 1: Prevalence of IgE Sensitization to this compound in Latex-Allergic Individuals
| Patient Population | Number of Patients | Percentage with IgE to this compound | Reference |
| Healthcare Workers | 64 | 75% | [1] |
| Spina Bifida Patients | 11 | 27% | [1] |
| Latex-Allergic Patients | 59 | 58% | [7][8] |
| Healthcare Workers (HCW) | 118 | 77% (91/118 with IgE to this compound) | [9] |
| Spina Bifida (SB) | 78 | 24% (19/78 with IgE to this compound) | [9] |
| Latex-Allergic Patients | 29 | 83% (IgE to prothis compound) | [4] |
Table 2: IgE Binding to Recombinant this compound and this compound-like Domains (HLDs)
| Allergen | Percentage of Latex-Allergic Sera with IgE Binding (n=59) | Reference |
| Recombinant this compound (Hev b 6.02) | 58% | [7] |
| HLD of Latex Chitinase (Hev b 11) | 36% | [7] |
| HLD of Banana Chitinase (Mus a 2) | 34% | [7] |
| HLD of Avocado Chitinase (Pers a 1) | 15% | [7] |
Table 3: Cross-Reactivity Studies Involving this compound
| Study Focus | Key Finding | Reference |
| IgE Binding to Avocado in Latex-Allergic Individuals | 73% of healthcare workers and 100% of spina bifida patients with this compound-specific IgE also had IgE to avocado. | [9] |
| Inhibition of IgE Binding to Avocado | Pre-incubation with this compound completely inhibited IgE binding to avocado in 64% of sera from latex-allergic patients. | [9] |
| Inhibition of IgE Binding to Banana Proteins | IgE binding to 32- and 33-kDa banana proteins was completely inhibited by this compound. | [10] |
| Skin Prick Tests | 73% of patients with natural rubber latex allergy had skin prick test reactions to isolated HLDs of avocado and banana. | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments used to study this compound's role in latex allergy.
Protocol for IgE Epitope Mapping of this compound
This protocol is based on the methodology described for identifying B-cell epitopes of the this compound preprotein recognized by IgE from latex-allergic patients.[12]
Objective: To identify the specific amino acid sequences (epitopes) on this compound that bind to IgE antibodies from latex-allergic individuals.
Materials:
-
Derivatized cellulose (B213188) membranes
-
Fmoc-amino acids for peptide synthesis
-
Pooled sera from latex-allergic patients
-
Pooled sera from non-allergic individuals (negative control)
-
Anti-human IgE monoclonal antibodies (e.g., horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Washing buffers (e.g., TBS-T: Tris-buffered saline with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
Procedure:
-
Peptide Synthesis: Synthesize overlapping decapeptides (with a two-amino acid offset) covering the entire amino acid sequence of the this compound preprotein directly on the cellulose membrane.
-
Membrane Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubation with Patient Sera: Incubate the membrane with a 1:10 dilution of pooled sera from latex-allergic patients in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Repeat the washing step (step 3).
-
Incubation with Secondary Antibody: Incubate the membrane with a suitable dilution of anti-human IgE-HRP conjugate in blocking buffer for 2 hours at room temperature.
-
Washing: Repeat the washing step (step 3).
-
Detection: Add the chemiluminescent substrate to the membrane and image the resulting signals. The spots corresponding to IgE-reactive peptides will emit light.
-
Analysis: Identify the amino acid sequences of the positive spots to determine the IgE-binding epitopes.
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific IgE
This protocol is a generalized procedure based on methods used in several studies to quantify this compound-specific IgE in patient sera.[1][7][9]
Objective: To detect and quantify the levels of IgE antibodies specific to this compound in the serum of individuals.
Materials:
-
96-well microtiter plates
-
Purified recombinant or natural this compound
-
Patient serum samples
-
Standard human IgE
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated anti-human IgE antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of this compound solution (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Sample Incubation: Add 100 µL of diluted patient sera (typically 1:10 in blocking buffer) to the wells. Include a standard curve using known concentrations of human IgE and negative control sera. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Detection Antibody Incubation: Add 100 µL of biotinylated anti-human IgE antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step (step 2).
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound-specific IgE in the patient samples by interpolating from the standard curve.
Protocol for Mast Cell Degranulation Assay
This protocol outlines a general method to assess the ability of this compound to induce degranulation in mast cells, a key event in the allergic cascade.[13][14]
Objective: To determine if this compound can trigger the release of inflammatory mediators from mast cells sensitized with IgE from latex-allergic patients.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells (a mast cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum from latex-allergic patients with high titers of this compound-specific IgE
-
Purified this compound
-
Tyrode's buffer
-
Triton X-100 (for total release control)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
-
96-well plates
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with serum from latex-allergic patients (diluted 1:10 to 1:50 in culture medium) for 24 hours. This allows the this compound-specific IgE to bind to the FcεRI receptors on the mast cells.
-
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Degranulation Induction:
-
Add 100 µL of various concentrations of purified this compound (e.g., 0.1, 1, 10, 100 ng/mL) in Tyrode's buffer to the wells.
-
Include a negative control (spontaneous release) with Tyrode's buffer only.
-
Include a positive control (total release) by adding 0.1% Triton X-100 to lyse the cells.
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the β-hexosaminidase substrate solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Measurement: Stop the reaction by adding 150 µL of stop solution and read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
-
% Degranulation = [(Sample Absorbance - Spontaneous Release Absorbance) / (Total Release Absorbance - Spontaneous Release Absorbance)] x 100
-
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows in this compound-related allergy research.
This compound-Induced IgE-Mediated Mast Cell Degranulation Pathway
Caption: IgE-mediated mast cell degranulation pathway initiated by the this compound allergen.
Experimental Workflow for ELISA
Caption: Workflow for detecting this compound-specific IgE using an Enzyme-Linked Immunosorbent Assay.
Cross-Reactivity Mechanism in Latex-Fruit Syndrome
Caption: Mechanism of cross-reactivity between latex this compound and fruit HLDs in latex-fruit syndrome.
These application notes and protocols are intended to serve as a valuable resource for the scientific community engaged in allergy research and drug development. The provided data, methodologies, and visual aids offer a solid foundation for further investigations into the intricate mechanisms of latex allergy and the development of improved diagnostic and therapeutic strategies.
References
- 1. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latex Allergens [dmd.nihs.go.jp]
- 3. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]
- 4. Prothis compound from the rubber tree (Hevea brasiliensis) is a major latex allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. allergyresources.co.uk [allergyresources.co.uk]
- 7. Latex-allergic patients sensitized to the major allergen this compound and this compound-like domains of class I chitinases show no increased frequency of latex-associated plant food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latex-allergic patients sensitized to the major allergen this compound and this compound-like domains of class I chitinases show no increased frequency of latex-associated plant food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound (Hev b 6.02) in Hevea latex as a major cross-reacting allergen with avocado fruit in patients with latex allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-like protein domains as a possible cause for allergen cross-reactivity between latex and banana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolated this compound-like domains, but not 31-kd endochitinases, are responsible for IgE-mediated in vitro and in vivo reactions in latex-fruit syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IgE epitope analysis of the this compound preprotein; a major latex allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Hevein Peptide Synthesis for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hevein-like peptides are a class of cysteine-rich antimicrobial peptides (AMPs) found in plants, characterized by a conserved chitin-binding domain.[1][2] This structural feature enables them to bind to chitin (B13524), a key component of fungal cell walls, and exert potent antifungal activity.[1][2][3] Their stability, specificity, and mechanism of action make them promising candidates for the development of novel antifungal therapeutics and agrochemicals. These application notes provide detailed protocols for the synthesis of this compound-like peptides and subsequent functional characterization, enabling researchers to explore their structure-activity relationships and potential applications.
Data Presentation: Physicochemical and Antifungal Properties of this compound-Like Peptides
The following tables summarize key quantitative data for various this compound-like peptides, facilitating comparison of their properties and activities.
Table 1: Physicochemical Properties of WAMP-2-Derived Peptides [1]
| Peptide | Sequence | Boman Index (kcal/mol) | GRAVY Index |
| WAMP-N | AQRCGDQARGAKC | > 2.48 | Negative |
| WAMP-G1 | LCCGKYGFCGSG | Negative | Positive |
| WAMP-G2 | CCGKYGFCGSGDAYC | 0.28 | Positive |
| WAMP-C | GKGSCQSQCRGCR | > 2.48 | Negative |
Note: A Boman index greater than 2.48 suggests high protein-binding potential, while a negative index is characteristic of hydrophobic peptides likely to interact with membranes. The GRAVY (Grand Average of Hydropathicity) index indicates the hydrophobicity of the peptide.[1]
Table 2: Antifungal Activity (IC50, µg/mL) of Recombinant WAMP Homologues Against Various Fungi [1]
| Peptide | F. oxysporum | B. sorokiniana | A. alternata | C. cucumerinum | F. culmorum |
| WAMP-1b (Ala34) | >512 | 22.8 | 178.6 | >512 | ND |
| WAMP-2 (Lys34) | 165.3 | 24.3 | 200.5 | 100.2 | 256.3 |
| WAMP-3.1 (Glu34) | 102.5 | 19.8 | 250.1 | >512 | ND |
| WAMP-4 (Asn34) | 180.4 | 26.5 | 210.3 | 120.5 | ND |
| WAMP-5 (Val34) | 256.7 | 28.9 | 225.8 | 125.7 | ND |
ND: Not Determined
Table 3: Antifungal Activity (IC50, µg/mL) of Various this compound-Like Peptides [4]
| Peptide | Target Pathogen | IC50 (µg/mL) |
| Ac-AMP1/2 | Alternaria brassicola | 7 |
| Ascochyta pisi | 8 | |
| Botrytis cinerea | 10 | |
| Colletotrichum lindemuthianum | 8 | |
| Fusarium culmorum | 2 | |
| Ee-CBP | Botrytis cinerea | 16 |
| Colletotrichum langenarium | 10 | |
| Sclerotinia sclerotiorum | 11 | |
| Fusarium oxysporum | 10 | |
| WAMP-1a | Botrytis cinerea | 500 |
| Fusarium culmorum | 600 | |
| Fusarium oxysporum | 1250 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound-Like Peptides
This protocol outlines the manual synthesis of this compound-like peptides using the Fmoc/tBu strategy.
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% v/v in DMF)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 15-30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine solution and shake for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid and coupling reagents in DMF.
-
Add the coupling solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Resin Washing and Drying:
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Precipitation:
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry.
-
-
Purification and Analysis:
Protocol 2: Antifungal Activity Assay (Spore Germination Inhibition)
This protocol determines the ability of synthesized this compound peptides to inhibit the germination of fungal spores.
Materials:
-
Purified this compound peptide
-
Fungal spores (e.g., Fusarium oxysporum, Alternaria alternata)
-
Potato Dextrose Broth (PDB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Spore Suspension Preparation:
-
Harvest fungal spores from a mature culture plate.
-
Suspend the spores in sterile water or PDB.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL).
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water).
-
Perform serial dilutions of the peptide stock solution in the growth medium in the wells of a 96-well plate.
-
-
Incubation:
-
Add the fungal spore suspension to each well containing the peptide dilutions.
-
Include positive (spores in medium without peptide) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-48 hours.
-
-
Assessment of Inhibition:
-
Visually inspect the wells for turbidity or fungal growth.
-
Quantify fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 595 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of spore germination inhibition for each peptide concentration relative to the positive control.
-
Determine the IC50 value (the concentration of peptide that inhibits 50% of spore germination) by plotting the inhibition percentage against the peptide concentration.
-
Protocol 3: Chitin-Binding Assay
This protocol assesses the ability of this compound peptides to bind to chitin.[2][7]
Materials:
-
Purified this compound peptide
-
Chitin beads
-
Chitin-binding buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8.0)
-
Elution buffer (e.g., 1 M acetic acid)
-
Microcentrifuge tubes
-
RP-HPLC system
-
MALDI-TOF mass spectrometer
Procedure:
-
Peptide Incubation:
-
Washing:
-
Centrifuge the tube to pellet the chitin beads.
-
Carefully remove the supernatant (containing unbound peptide).
-
Wash the beads with chitin-binding buffer to remove any non-specifically bound peptide. Repeat the wash step 2-3 times.
-
-
Elution:
-
Add the elution buffer to the washed chitin beads to release the bound peptide.[2]
-
Incubate for a short period (e.g., 10-15 minutes).
-
Centrifuge and collect the supernatant containing the eluted peptide.
-
-
Analysis:
-
Analyze the unbound supernatant and the eluted fraction by RP-HPLC and MALDI-TOF mass spectrometry to confirm the presence and identity of the peptide.[2]
-
Visualizations
Caption: Workflow for this compound peptide synthesis and functional analysis.
Caption: Biosynthesis pathway of this compound-like peptides.
Caption: Proposed antifungal mechanism of this compound-like peptides.
References
- 1. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides [mdpi.com]
- 2. Anti-Fungal this compound-like Peptides Biosynthesized from Quinoa Cleavable Hololectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vaccatides: Antifungal Glutamine-Rich this compound-Like Peptides from Vaccaria hispanica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Monoclonal Antibodies Against Hevein
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to generating, characterizing, and purifying monoclonal antibodies (mAbs) with high specificity for Hevein, a major allergen found in natural rubber latex.[1] These antibodies are invaluable tools for a range of applications, including the development of diagnostic assays for latex allergy, characterization of allergic responses, and as potential therapeutic agents.
This compound (Hev b 6.02) is a small, acidic protein with a molecular weight of approximately 4.7 kDa.[1] It is a chitin-binding protein that plays a role in the defense mechanism of the rubber tree (Hevea brasiliensis).[1] Due to its allergenic properties, the development of specific monoclonal antibodies is crucial for research and clinical applications.
I. Quantitative Data Summary
The following table summarizes key quantitative data for commercially available anti-Hevein monoclonal antibodies, providing a benchmark for newly generated antibodies.
| Parameter | Value | Source |
| Clone Isotype | IgG1 κ / IgG2b κ | [1] |
| ELISA Titer | 1:64,000 | |
| Western Blot Conc. | 0.2 µg/mL | |
| Molecular Weight of Target | ~4.7 kDa (this compound) / 20 kDa (Prothis compound) | [1] |
II. Experimental Protocols
This section details the methodologies for the key experiments involved in the generation and characterization of anti-Hevein monoclonal antibodies.
Protocol 1: Antigen Preparation - Purification of this compound
A high-quality immunogen is the first critical step in generating specific monoclonal antibodies.[2]
Materials:
-
Natural rubber latex
-
Ultrafiltration system
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Latex Collection and Fractionation: Collect fresh Hevea brasiliensis latex. Perform ultrafiltration to separate proteins with a molecular weight lower than 10 kDa.
-
RP-HPLC Purification: Further purify the low molecular weight fraction using a preparative RP-HPLC system.
-
Fraction Analysis: Collect fractions and analyze for the presence of this compound using SDS-PAGE and mass spectrometry. This compound will appear as a ~4.7 kDa band.
-
Lyophilization: Pool the fractions containing purified this compound and lyophilize to obtain a stable powder.
-
Reconstitution: Reconstitute the lyophilized this compound in sterile PBS at a concentration of 1 mg/mL for immunization.
Protocol 2: Immunization of Mice
This protocol outlines a typical immunization schedule for generating a robust immune response against this compound in mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Purified this compound antigen (1 mg/mL in PBS)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify 100 µg of this compound antigen with an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intraperitoneally (IP) into each mouse.
-
-
Booster Injections (Day 21 and Day 42):
-
Emulsify 50 µg of this compound antigen with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion IP into each mouse.
-
-
Test Bleed (Day 52):
-
Collect a small amount of blood from the tail vein to test for the presence of anti-Hevein antibodies using an indirect ELISA (see Protocol 4).
-
-
Final Booster (3-4 days before fusion):
-
If the antibody titer is high, administer a final booster injection of 50 µg of this compound in PBS (without adjuvant) via both IP and intravenous (IV) routes.
-
Protocol 3: Hybridoma Production
This protocol describes the fusion of myeloma cells with splenocytes from immunized mice to generate hybridoma cells.
Materials:
-
SP2/0 myeloma cells
-
Splenocytes from an immunized mouse
-
Polyethylene glycol (PEG)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin, Thymidine)
-
96-well cell culture plates
Procedure:
-
Cell Preparation:
-
Harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Culture SP2/0 myeloma cells to a logarithmic growth phase.
-
-
Fusion:
-
Mix splenocytes and myeloma cells at a ratio of 5:1.
-
Add pre-warmed PEG solution dropwise to the cell pellet to induce fusion.
-
-
HAT Selection:
-
Gently resuspend the fused cells in RPMI-1640 medium supplemented with 20% FBS and HAT supplement.
-
Plate the cell suspension into 96-well plates.
-
-
Hybridoma Screening:
-
After 10-14 days, screen the supernatant from wells with growing hybridoma colonies for the presence of anti-Hevein antibodies using ELISA (see Protocol 4).
-
Protocol 4: Screening of Hybridomas by Indirect ELISA
This ELISA protocol is designed to identify hybridoma clones secreting antibodies that specifically bind to this compound.
Materials:
-
96-well high-binding ELISA plates
-
Purified this compound antigen
-
Hybridoma culture supernatants
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
Procedure:
-
Antigen Coating:
-
Coat the wells of a 96-well plate with 100 µL of this compound antigen (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
-
Readout:
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance are considered positive for anti-Hevein antibody production.
-
Protocol 5: Characterization by Western Blot
Western blotting is used to confirm the specificity of the monoclonal antibodies for this compound and to determine if they recognize the protein in its denatured form.
Materials:
-
Purified this compound and Prothis compound proteins
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody (hybridoma supernatant)
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Separation:
-
Separate this compound (~4.7 kDa) and, as a control, Prothis compound (~20 kDa) proteins by SDS-PAGE.
-
-
Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (hybridoma supernatant) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system. A positive result will show a band at the expected molecular weight of this compound.
-
Protocol 6: Antibody Isotyping
Determining the isotype of the monoclonal antibody is important for its functional characterization and purification.
Materials:
-
Mouse monoclonal antibody isotyping kit (ELISA-based or lateral flow)
-
Hybridoma supernatant
Procedure:
-
Follow the manufacturer's instructions for the chosen isotyping kit.
-
Typically, the supernatant is added to a plate or device pre-coated with antibodies specific for different mouse IgG and IgM isotypes.
-
The binding is then detected, revealing the heavy and light chain class of the monoclonal antibody.
Protocol 7: Monoclonal Antibody Purification
Large-scale production and purification of the selected monoclonal antibody are necessary for most applications.
Materials:
-
Hybridoma culture supernatant or ascites fluid
-
Protein G affinity chromatography column
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.5)
Procedure:
-
Sample Preparation:
-
Clarify the hybridoma supernatant or ascites fluid by centrifugation and filtration.
-
-
Column Equilibration:
-
Equilibrate the Protein G column with binding buffer.
-
-
Antibody Binding:
-
Load the prepared sample onto the column. The IgG will bind to the Protein G.
-
-
Washing:
-
Wash the column with several volumes of binding buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound antibody with elution buffer. Collect the fractions.
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding a small volume of neutralization buffer.
-
-
Buffer Exchange:
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
-
Purity and Concentration Assessment:
-
Assess the purity of the antibody by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a BCA protein assay.
-
III. Visualizations
Experimental Workflow for Generation of Anti-Hevein Monoclonal Antibodies
Caption: Workflow for generating anti-Hevein monoclonal antibodies.
References
Troubleshooting & Optimization
Technical Support Center: Improving Recombinant Hevein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of recombinant hevein expression.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound yield consistently low?
Low yields of recombinant this compound can stem from several factors. One common issue is suboptimal codon usage in the expression host.[1][2][3] Since this compound is a eukaryotic protein, its codon usage may not be ideal for expression in bacterial systems like E. coli, leading to translational stalling.[2][3] Another significant factor can be the toxicity of the expressed protein to the host cells, which can impair cell growth and protein production.[4][5][6] Additionally, inefficient transcription or translation, mRNA instability, or protein degradation by host proteases can all contribute to low final yields.[2][5]
Q2: My recombinant this compound is forming inclusion bodies. What can I do?
Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue when overexpressing proteins in E. coli.[2][7] This is often caused by high expression rates that overwhelm the cellular folding machinery.[8] To address this, you can try lowering the induction temperature (e.g., 16-25°C) to slow down protein synthesis and allow more time for proper folding.[9][10] Reducing the inducer concentration (e.g., IPTG) can also help decrease the rate of expression.[4][9] Another effective strategy is to use a different E. coli host strain, such as one that co-expresses molecular chaperones to assist in protein folding.[2][5] Finally, fusing a solubility-enhancing tag, like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), to your this compound protein can improve its solubility.[5][11]
Q3: Which expression system is best for producing recombinant this compound?
The optimal expression system depends on the specific requirements for your this compound protein, such as the need for post-translational modifications and the desired yield.
-
E. coli : This is a cost-effective and widely used system known for high yields and rapid growth.[8][12] However, it lacks the machinery for complex post-translational modifications and can lead to inclusion body formation, especially for proteins with disulfide bonds like this compound.[8][13]
-
Pichia pastoris : This yeast expression system is an excellent alternative as it can perform eukaryotic post-translational modifications, including disulfide bond formation, which is crucial for the proper folding and activity of this compound.[13][14][15] It is known for high-level protein secretion, which can simplify purification.[15][16]
-
Insect and Mammalian Cells : These systems are ideal for producing complex proteins with extensive post-translational modifications that closely mimic the native protein.[12][17] However, they are generally more time-consuming and expensive than yeast or bacterial systems.[17]
For this compound, which is a small protein with multiple disulfide bonds, Pichia pastoris often presents a good balance of yield, cost-effectiveness, and the ability to produce correctly folded, active protein.[14][15]
Q4: How can I minimize the degradation of my recombinant this compound?
Protein degradation by host cell proteases can significantly reduce the yield of your target protein. To mitigate this, consider using protease-deficient E. coli strains like BL21(DE3).[2][5] Adding a cocktail of protease inhibitors to your lysis buffer is also a standard and effective practice.[2] Furthermore, expressing the protein at lower temperatures can reduce the activity of many proteases.[10] If your protein is being secreted, rapid purification from the culture medium can minimize its exposure to extracellular proteases.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low expression of this compound | Codon bias: The this compound gene contains codons that are rare in the expression host. | Synthesize a codon-optimized gene for your specific expression host (e.g., E. coli or P. pastoris).[1][2][18] |
| Inefficient transcription/translation: The promoter may be weak, or the ribosome binding site (RBS) may be suboptimal. | Use a vector with a strong, inducible promoter (e.g., T7 promoter in E. coli).[1][10] Ensure an optimal RBS sequence is present. | |
| Plasmid instability: The plasmid carrying the this compound gene may be lost during cell division. | Ensure consistent antibiotic selection is maintained throughout cell culture.[11] | |
| Protein toxicity: The expressed this compound is toxic to the host cells. | Use a tightly regulated promoter to minimize basal expression before induction.[5][6] Consider using a host strain designed for toxic protein expression.[4][10] | |
| This compound is expressed but is insoluble (in inclusion bodies) | High expression rate: Protein synthesis is too fast for proper folding. | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration.[9][10] |
| Lack of proper folding environment: The host cell environment (e.g., reducing cytoplasm in E. coli) is not conducive to disulfide bond formation. | Express this compound in the periplasm of E. coli or use a eukaryotic system like Pichia pastoris that supports disulfide bond formation.[5][14] | |
| Absence of necessary chaperones: The host lacks sufficient chaperones to assist in folding. | Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.[2][5] | |
| Low yield of purified this compound | Protein degradation: this compound is being degraded by host proteases. | Use a protease-deficient host strain and add protease inhibitors during purification.[2][5] |
| Loss during purification: The purification protocol is not optimized. | Optimize binding and elution conditions for your chromatography steps.[2] If refolding from inclusion bodies, screen for optimal refolding buffer conditions.[2] | |
| Inefficient cell lysis: Incomplete cell disruption results in a lower amount of released protein. | Use a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication) lysis methods.[2] |
Quantitative Data
The following table provides illustrative data on how different optimization strategies can impact recombinant protein yield, based on findings from various studies. The specific improvements for this compound expression should be empirically determined.
| Strategy | Condition | Host System | Reported Yield Improvement |
| Codon Optimization | Optimized vs. Wild-Type Gene | E. coli | 2 to 10-fold increase |
| Induction Temperature | 20°C vs. 37°C | E. coli | Significant increase in soluble protein fraction |
| Expression Host | Pichia pastoris vs. E. coli | N/A | 3-fold higher yield for some complex proteins[14] |
| Fusion Tag | MBP-fusion vs. no tag | E. coli | Up to 5-fold increase in soluble yield |
| Media Optimization | Enriched Media vs. Standard LB | E. coli | 1.5 to 4-fold increase in biomass and protein |
Experimental Protocols
Protocol 1: Screening for Optimal Induction Conditions
This protocol outlines a small-scale experiment to determine the best temperature and inducer concentration for soluble this compound expression.
-
Inoculation: Inoculate 5 mL of appropriate growth medium (containing the selective antibiotic) with a single colony of your expression strain harboring the this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 500 mL of fresh medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction Matrix: Aliquot 10 mL of the culture into multiple flasks. Set up a matrix of conditions:
-
Temperatures: 18°C, 25°C, 30°C, 37°C
-
Inducer (IPTG) Concentrations: 0.1 mM, 0.5 mM, 1.0 mM
-
Include a non-induced control for each temperature.
-
-
Incubation: Induce the cultures and incubate for a set period (e.g., 4 hours for 37°C, 16-20 hours for lower temperatures).
-
Harvesting and Lysis: Harvest 1 mL from each culture by centrifugation. Resuspend the cell pellet in 100 µL of lysis buffer. Lyse the cells (e.g., by sonication).
-
Analysis: Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble this compound.
Protocol 2: Purification of His-tagged this compound from Inclusion Bodies
This protocol provides a general workflow for purifying and refolding this compound from inclusion bodies.
-
Cell Lysis and Inclusion Body Isolation: Resuspend the cell pellet from your induced culture in lysis buffer. Lyse the cells thoroughly. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.
-
Inclusion Body Washing: Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Refolding: Refold the solubilized protein by rapidly diluting it into a large volume of refolding buffer or by dialysis against a refolding buffer with a gradually decreasing concentration of the denaturant. The refolding buffer should be optimized and may contain additives like L-arginine or a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.
-
Purification: Purify the refolded this compound using a suitable chromatography method, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins, followed by size-exclusion chromatography for final polishing.
Visualizations
Caption: Workflow for optimizing recombinant this compound expression.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Simplified IPTG induction of T7 expression system.
References
- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 5. Aragen’s Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 6. neb.com [neb.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. genextgenomics.com [genextgenomics.com]
- 10. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 11. youtube.com [youtube.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. futurefields.io [futurefields.io]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Overcoming solubility issues with purified Hevein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with purified hevein, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of purified this compound?
Purified this compound is a small, cysteine-rich protein with limited solubility in pure water, especially at low temperatures. Its solubility is significantly influenced by pH, ionic strength, and the presence of salts. In salt-free cold water, the solubility of this compound is less than 1%[1]. However, its solubility markedly increases in the presence of neutral salts[1].
Q2: What is the isoelectric point (pI) of this compound?
The isoelectric point of this compound is approximately 4.7[1]. At this pH, the net charge of the protein is zero, and it is often least soluble. Therefore, it is advisable to work with buffers that have a pH significantly above or below the pI to enhance solubility.
Q3: Can purified this compound aggregate?
Yes, like many proteins, purified this compound can aggregate, especially at high concentrations, near its isoelectric point, or during buffer changes (e.g., dialysis to remove salt). Protein aggregation can lead to precipitation and loss of biological activity.
Q4: How should I store purified this compound?
For short-term storage, keep the protein solution at 4°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The addition of a cryoprotectant like glycerol (B35011) (10-50%) can also help maintain protein stability during freezing.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic steps to address common solubility problems encountered with purified this compound.
Problem: Purified this compound precipitate is visible in the solution upon receipt or after thawing.
| Possible Cause | Suggested Solution |
| Low Solubility in Storage Buffer | Gently vortex or sonicate the vial to try and redissolve the precipitate. If this is unsuccessful, proceed to the buffer optimization steps below. |
| Freeze-Thaw Damage | Centrifuge the sample to pellet the precipitate and carefully transfer the supernatant to a new tube. Determine the protein concentration in the supernatant to assess recovery. To avoid this in the future, aliquot the protein solution upon first use. |
| High Protein Concentration | Dilute a small aliquot of the protein stock to a lower concentration (e.g., 1 mg/mL) in a suitable buffer to see if the precipitate dissolves. |
Problem: this compound precipitates when I try to dissolve the lyophilized powder.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | Avoid dissolving lyophilized this compound directly in pure water. Start with an acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0) or a neutral buffer containing salt (e.g., PBS, pH 7.4). |
| pH is near the pI (4.7) | Use a buffer with a pH further away from the pI. For example, buffers with a pH between 6.0 and 8.0 are generally good starting points. |
| Hydrophobic Interactions | If aqueous buffers fail, for very difficult cases, a small amount of an organic solvent like DMSO or a chaotropic agent like urea (B33335) or guanidine (B92328) hydrochloride can be used for initial solubilization, followed by dilution into the final aqueous buffer. Caution: These reagents may affect the protein's activity. |
Problem: this compound precipitates during my experiment (e.g., buffer exchange, dialysis).
| Possible Cause | Suggested Solution |
| Removal of Stabilizing Salts | Ensure that the dialysis or exchange buffer contains an adequate salt concentration (e.g., 150 mM NaCl) to maintain this compound's solubility. |
| Buffer Composition Incompatibility | Test the compatibility of your experimental buffer with a small aliquot of the this compound solution before proceeding with the full-scale experiment. |
| Temperature Changes | Perform buffer exchanges and other manipulations at a consistent temperature. Some proteins are less soluble at lower temperatures ("cold precipitation"). |
Quantitative Solubility Data
The following table summarizes available quantitative data on this compound solubility.
| Solvent/Buffer | pH | Temperature | This compound Concentration/Solubility | Reference |
| Salt-free water | Not specified | 0°C | < 1% (< 10 mg/mL) | [1] |
| 0.2 M Sodium Chloride (NaCl) | 6.0 | 21°C | A 0.7% (7 mg/mL) solution was successfully prepared. | [1] |
| 0.2 M Sodium Chloride (NaCl) | 5.0 | 0°C | Used for osmotic pressure measurements, suggesting good solubility. | [1] |
| 50 mM Acetic Acid with 0.2 M NaCl | ~3.5 | Not specified | Used for extraction, indicating solubility under acidic conditions. | [2] |
| 50 mM Sodium Formate | 3.8 | Not specified | Used as a wash buffer in chromatography, indicating solubility. | [2] |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound
-
Preparation : Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Initial Buffer Selection : Choose a suitable buffer. A recommended starting buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Reconstitution : Add a small volume of the chosen buffer to the vial to achieve a concentration of 1-2 mg/mL.
-
Dissolution : Gently swirl or rock the vial to dissolve the powder. Avoid vigorous shaking, which can cause denaturation and aggregation. If necessary, brief sonication in a water bath can be used.
-
Verification : After the powder is dissolved, visually inspect the solution for any remaining particulate matter. If the solution is not clear, centrifuge at >10,000 x g for 10-15 minutes and collect the supernatant.
-
Concentration Determination : Measure the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).
Protocol 2: Buffer Exchange using Dialysis
-
Preparation : Prepare the target dialysis buffer. Ensure it contains an appropriate salt concentration (e.g., 150 mM NaCl) and has a pH well away from the pI of this compound (4.7).
-
Dialysis Tubing : Select dialysis tubing with a molecular weight cut-off (MWCO) appropriate for this compound (4.7 kDa), for example, 1-2 kDa tubing. Prepare the tubing according to the manufacturer's instructions.
-
Sample Loading : Pipette the this compound solution into the prepared dialysis tubing and seal securely.
-
Dialysis : Immerse the sealed tubing in a large volume of the target buffer (at least 100 times the sample volume) at 4°C with gentle stirring.
-
Buffer Changes : Allow dialysis to proceed for at least 4 hours, then change the buffer. Repeat the buffer change at least once more to ensure complete exchange.
-
Sample Recovery : Carefully remove the sample from the dialysis tubing and proceed with your experiment.
Visualizations
Caption: Logical relationships of this compound's biological functions.
Caption: General experimental workflow for this compound functional analysis.
References
Technical Support Center: Optimizing Hevein Activity Assays
Welcome to the technical support center for Hevein activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experiments involving this compound.
I. Troubleshooting Guides
This section addresses common issues encountered during this compound activity assays, categorized by the type of problem.
Issues with Chitin-Binding Assays
Problem: Low or No Binding of this compound to Chitin (B13524) Matrix (e.g., beads, plates)
| Possible Cause | Recommended Solution |
| Inappropriate Buffer pH | This compound's binding activity is pH-dependent. While the optimal pH can vary, many lectins function best in a neutral to slightly acidic pH range. Prepare buffers across a range (e.g., pH 4.0 to 8.0) to determine the optimal condition for your specific assay. |
| Incorrect Ionic Strength | High salt concentrations can disrupt electrostatic interactions important for binding. Conversely, some ionic strength may be necessary to reduce non-specific binding. Test a range of NaCl or other salt concentrations (e.g., 50 mM to 500 mM) in your binding buffer. For some chitin-binding proteins, lower ionic strength is preferable during the initial binding step. |
| Presence of Competing Sugars | If your this compound preparation or sample contains N-acetylglucosamine (GlcNAc) or its oligomers, it will compete with the chitin matrix for binding. Ensure your this compound sample is highly purified. |
| Steric Hindrance | The chitin-binding site on this compound may be obscured due to aggregation or improper folding. Ensure the protein is properly folded and solubilized. Consider including a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to reduce aggregation. |
| Insufficient Incubation Time | Binding may be time-dependent. Increase the incubation time of this compound with the chitin matrix (e.g., from 1 hour to 2 hours or overnight at 4°C). |
Problem: High Background or Non-Specific Binding in Plate-Based Assays (ELISA)
| Possible Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is not effectively preventing non-specific adsorption to the plate surface. Use a carbohydrate-free blocking agent such as Bovine Serum Albumin (BSA) or a commercial synthetic blocking buffer. Increase the blocking incubation time and/or concentration of the blocking agent. |
| Hydrophobic Interactions | This compound or other proteins in the sample may be binding non-specifically to the polystyrene plate. Include a non-ionic surfactant like Tween-20 (0.05%) in your wash buffers. |
| Incorrect Antibody Concentrations | If using an antibody for detection, the primary or secondary antibody concentrations may be too high. Titrate your antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Insufficient Washing | Unbound reagents are not being adequately removed. Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete removal of wash buffer between steps. |
Issues with Antifungal Activity Assays
Problem: No or Low Observed Antifungal Activity
| Possible Cause | Recommended Solution |
| Incorrect Assay Medium pH | The pH of the growth medium can affect both the fungus and the activity of this compound. The antifungal activity of some compounds is pH-dependent. Test the activity in media with different pH values, keeping in mind the optimal growth conditions for the target fungus.[1][2] |
| Degraded this compound | This compound may have lost its activity due to improper storage or handling. Store this compound solutions at appropriate temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Resistant Fungal Strain | The chosen fungal species or strain may be resistant to this compound's antifungal action. Use a known sensitive strain as a positive control. |
| Sub-optimal this compound Concentration | The concentrations tested may be too low to elicit an antifungal effect. Test a broader range of this compound concentrations, including higher concentrations. |
| Presence of Proteases | If using a crude or partially purified this compound preparation, contaminating proteases could degrade the protein. Consider adding a protease inhibitor cocktail to your this compound stock. |
Problem: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Small volume errors can lead to significant concentration differences. Ensure pipettes are properly calibrated and use appropriate pipette sizes for the volumes being dispensed. |
| Inconsistent Fungal Inoculum | The starting concentration of fungal spores or cells can affect the outcome. Standardize the inoculum preparation and ensure a homogenous suspension before aliquoting into the assay plate. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate solutes and affect fungal growth. Avoid using the outermost wells for critical samples or ensure proper humidification during incubation. |
| Inconsistent Incubation Conditions | Temperature and humidity fluctuations can impact fungal growth. Use a calibrated incubator with stable temperature and humidity control. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's activity?
A1: this compound's primary activity stems from its ability to bind specifically to N-acetylglucosamine (GlcNAc) oligomers, which are the building blocks of chitin.[3][4] This chitin-binding property is central to its roles in latex coagulation and its antifungal action, where it is thought to bind to the chitin in fungal cell walls, disrupting their integrity and inhibiting growth.[3][5]
Q2: What are the key buffer components to consider when designing a this compound activity assay?
A2: The three most critical buffer components to optimize are:
-
pH: The pH of the buffer can influence the charge of both this compound and its binding partner, affecting their interaction. A pH screen is recommended to find the optimal value.
-
Ionic Strength: The salt concentration (e.g., NaCl) affects electrostatic interactions. While high concentrations can inhibit binding, a moderate ionic strength can help reduce non-specific interactions.
-
Additives: Depending on the assay, additives like non-ionic detergents (e.g., Tween-20) can reduce non-specific binding and aggregation, while protease inhibitors can prevent this compound degradation in impure samples.
Q3: Can I use standard protein blocking agents like skim milk for this compound ELISA?
A3: It is generally not recommended to use blocking agents that may contain glycoproteins, such as skim milk, as the carbohydrate moieties on these proteins could potentially interact with this compound and lead to high background. It is safer to use carbohydrate-free blockers like BSA or synthetic polymer-based blocking buffers.
Q4: How does temperature affect this compound's activity?
A4: this compound is reported to be a heat-stable protein, retaining its antifungal activity even after treatment at 90°C for 10 minutes.[3] However, for binding assays, it is recommended to perform incubations at room temperature or 4°C to ensure stability over longer incubation periods.
Q5: What is a suitable positive control for a this compound antifungal assay?
A5: A suitable positive control would be a commercial antifungal agent known to be effective against the test fungus, such as amphotericin B or itraconazole. This helps to confirm that the assay conditions are conducive to observing growth inhibition.
III. Data Presentation: Buffer Condition Optimization
The following tables summarize the expected impact of varying buffer conditions on this compound's activity, based on general principles of lectin-carbohydrate interactions. Optimal values should be determined empirically for each specific assay.
Table 1: Effect of pH on this compound Chitin-Binding Activity
| pH Range | Expected Binding Affinity | Rationale |
| < 4.0 | Reduced | Acidic conditions may alter the conformation of this compound or the charge of key amino acids in the binding site. |
| 4.0 - 7.5 | Optimal | This range is often optimal for lectin-carbohydrate interactions, maintaining the structural integrity of the protein. |
| > 7.5 | Reduced | Alkaline conditions can lead to deprotonation of amino acid side chains involved in binding and may affect protein stability. |
Table 2: Effect of Ionic Strength (NaCl) on this compound Chitin-Binding Activity
| NaCl Concentration | Expected Binding Affinity | Rationale |
| 0 - 50 mM | High, but potential for high non-specific binding | Low ionic strength promotes electrostatic interactions but may also increase non-specific binding to charged surfaces. |
| 50 - 200 mM | Optimal | This range often provides a good balance between specific binding and minimizing non-specific interactions. |
| > 200 mM | Reduced | High ionic strength can shield the charges involved in the binding interaction, leading to decreased affinity.[6][7] |
IV. Experimental Protocols
Protocol: Solid-Phase Chitin-Binding Assay
This protocol describes a method to quantify the binding of this compound to a chitin matrix.
Materials:
-
Purified this compound
-
Chitin Beads (e.g., from New England BioLabs)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Wash Buffer (e.g., Binding Buffer with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or 1 M Acetic Acid)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Equilibrate Chitin Beads:
-
Pipette a defined amount of chitin bead slurry (e.g., 50 µL) into a microcentrifuge tube.
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads three times with 500 µL of Binding Buffer.
-
-
Binding Step:
-
Resuspend the washed chitin beads in 500 µL of Binding Buffer containing a known concentration of purified this compound.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
As a negative control, incubate chitin beads with buffer only.
-
-
Washing:
-
Pellet the beads by centrifugation and collect the supernatant (this is the "unbound" fraction).
-
Wash the beads three times with 500 µL of Wash Buffer to remove non-specifically bound protein.
-
-
Elution:
-
Add 100 µL of Elution Buffer to the washed beads and incubate for 10 minutes at room temperature with occasional vortexing.
-
Centrifuge and collect the supernatant (this is the "bound" or "eluted" fraction).
-
Immediately neutralize the eluted fraction by adding a predetermined volume of Neutralization Buffer.
-
-
Quantification:
-
Determine the protein concentration in the initial this compound solution, the unbound fraction, and the eluted fraction using a suitable protein assay.
-
The amount of bound this compound can be calculated by subtracting the amount of protein in the unbound fraction from the initial amount.
-
Protocol: Antifungal Susceptibility Broth Microdilution Assay
This protocol is based on the CLSI M27-A3 guidelines for yeast susceptibility testing and can be adapted for this compound.
Materials:
-
Purified this compound
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate fungal growth medium (e.g., RPMI-1640 with MOPS buffer, pH 7.0)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an agar (B569324) plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium to achieve a range of final concentrations to be tested.
-
Include a positive control well (fungus with a known antifungal agent) and a negative control well (fungus in medium only, no this compound).
-
Also include a sterility control well (medium only).
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions and controls.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
-
Determining Minimum Inhibitory Concentration (MIC):
-
After incubation, determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the negative control. This can be done visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥80%.
-
V. Visualizations
This compound's Role in Plant Defense
This compound is a key component of the plant's innate immune system. Its expression is often induced in response to wounding or pathogen attack. The diagram below illustrates a simplified signaling pathway leading to this compound production and its subsequent antifungal action.
Caption: Simplified signaling pathway of this compound in plant defense.
Experimental Workflow: Chitin-Binding Assay
The following diagram outlines the key steps in a typical chitin-binding assay to assess this compound's activity.
References
- 1. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chinbullbotany.com [chinbullbotany.com]
- 5. researchgate.net [researchgate.net]
- 6. Stochastic Study of the Effect of Ionic Strength on Noncovalent Interactions in Protein Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preventing proteolytic degradation of Hevein during extraction
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the proteolytic degradation of hevein during its extraction from Hevea brasiliensis latex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a small, 4.7 kDa chitin-binding protein found in the latex of the rubber tree, Hevea brasiliensis. It is a key component of the plant's defense mechanism and is of significant interest for its antifungal properties and as a major allergen in latex allergies.[1] Proteolytic degradation, the breakdown of proteins by enzymes called proteases, can significantly reduce the yield of intact, functional this compound, compromising experimental results and downstream applications.
Q2: Where do the degrading proteases come from?
Hevea latex is a complex cytoplasm that contains various subcellular compartments.[2] During the extraction process, the disruption of these compartments, particularly the lysosomal lutoids, releases a host of endogenous proteases.[3][4] These enzymes, which are normally segregated, can then access and degrade target proteins like this compound.
Q3: How can I detect if my this compound sample is degraded?
The most common method is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A pure, intact this compound sample should show a distinct band at approximately 4.7 kDa. The presence of multiple bands, smears below the main band, or a weakened primary band are all indicators of proteolytic degradation.[5][6][7]
Q4: What are the primary strategies to prevent proteolytic degradation?
The core strategy involves a two-pronged approach: inhibition of protease activity and rapid separation of this compound from proteases.[8] This is achieved by:
-
Working at low temperatures (on ice) to reduce enzyme activity.[4]
-
Working quickly to minimize the time proteases have to act on the protein.[9]
-
Using an optimized extraction buffer that maintains a stable pH.
-
Adding protease inhibitors to the extraction buffer to directly inactivate proteases.[8]
Q5: Which protease inhibitors should I use for this compound extraction?
Hevea brasiliensis latex naturally contains protease inhibitors, including a 21.5 kDa putative serine/cysteine protease inhibitor in the B-serum (lutoid fraction) and a 5.5 kD thermostable protein in the C-serum that inhibits pronase, chymotrypsin, and trypsin.[10][11] However, relying solely on these may be insufficient. It is highly recommended to supplement with a commercial protease inhibitor cocktail designed for plant extracts. These cocktails contain a mixture of inhibitors targeting a broad range of proteases, such as serine, cysteine, and metalloproteases.[4][12]
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified this compound. | 1. Significant proteolytic degradation during extraction. 2. Inefficient binding to chitin (B13524) affinity column. | 1. Review and optimize your protocol to minimize degradation: ensure all steps are performed at 4°C, add a fresh protease inhibitor cocktail to your lysis buffer, and work quickly.[9][13] 2. Ensure the pH of your binding buffer is optimal for this compound-chitin interaction. |
| Multiple bands or a smear below 4.7 kDa on SDS-PAGE. | Proteolytic cleavage of this compound into smaller fragments. | 1. Increase the concentration of the protease inhibitor cocktail in your extraction buffer. Some samples may have higher protease activity.[12] 2. Ensure PMSF or a similar serine protease inhibitor is added fresh just before use, as it is unstable in aqueous solutions. 3. Minimize freeze-thaw cycles of the latex sample. |
| Loss of protein after dialysis step. | The dialysis membrane pore size is too large, leading to loss of the small 4.7 kDa this compound protein. | Use a dialysis membrane with a low molecular weight cut-off (MWCO), typically 1-2 kDa, to retain this compound while removing salts and inhibitors. |
| This compound precipitates out of solution. | Incorrect buffer pH or ionic strength. | 1. Maintain the pH of your buffers within this compound's stability range. 2. Ensure appropriate salt concentrations are maintained throughout the purification process to keep the protein soluble.[4] |
Quantitative Data Summary
The use of protease inhibitors is critical for maximizing the yield of intact this compound. While specific yield-increase data for this compound is not extensively published, the principles of protein purification dictate that inhibiting endogenous proteases will invariably improve the recovery of the target protein.
Table 1: Common Protease Inhibitors for Plant Protein Extraction
| Inhibitor | Class of Protease Inhibited | Typical Working Concentration | Notes |
| PMSF / AEBSF | Serine Proteases | 0.1 - 1 mM | Unstable in aqueous solutions. Must be added fresh. AEBSF is a more stable alternative. |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | Reversible inhibitor. |
| Pepstatin A | Aspartic Proteases | 1 µM | |
| EDTA / EGTA | Metalloproteases | 1 - 5 mM | Chelates metal ions required for protease activity. Incompatible with IMAC (His-tag purification).[4] |
| E-64 | Cysteine Proteases | 1 - 10 µM | Irreversible inhibitor. |
| Plant Protease Inhibitor Cocktails | Broad Spectrum | 1X (as per manufacturer) | Recommended for comprehensive protection against various proteases found in plant tissues.[12] |
Optimized Experimental Protocol
This protocol integrates steps to actively minimize proteolytic degradation during this compound extraction from fresh Hevea brasiliensis latex.
1. Materials and Buffers
-
Extraction Buffer: 50 mM Acetic Acid, 0.2 M NaCl, 10 mM Thiourea (to inhibit polyphenol oxidase), pH adjusted to ~4.5. Prepare fresh.
-
Protease Inhibitor Cocktail: Commercial cocktail for plant extracts (e.g., Sigma-Aldrich P9599 or similar).
-
Chitin Affinity Column: Commercially available or prepared in-house.
-
Wash Buffer: 50 mM Sodium Formate, pH 3.8.
-
Elution Buffer: 0.5 M Acetic Acid.
-
All solutions should be pre-chilled to 4°C.
2. Procedure
-
Latex Collection & Preparation: Collect fresh latex and immediately place it on ice. If using lyophilized latex bottom fraction, reconstitute it in ice-cold Extraction Buffer.
-
Inhibitor Addition: Immediately before cell lysis/extraction, add the protease inhibitor cocktail at the recommended 1X concentration to the ice-cold Extraction Buffer. If using individual inhibitors, add them fresh.
-
Extraction: Homogenize the latex (or resuspend the lyophilized fraction) in the Extraction Buffer containing inhibitors. Perform all steps on ice in a cold room (4°C).
-
Clarification: Centrifuge the extract at 20,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography:
-
Carefully load the supernatant onto the pre-equilibrated chitin affinity column at a slow flow rate (e.g., 0.5-1 mL/min) at 4°C.
-
Wash the column extensively with ice-cold Wash Buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been removed.
-
-
Elution: Elute the bound this compound from the chitin column using the Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis and Storage:
-
Analyze the collected fractions using SDS-PAGE to confirm the purity and integrity of this compound (expected band at ~4.7 kDa).
-
Pool the pure fractions. For long-term storage, consider buffer exchange into a suitable storage buffer and store at -20°C or -80°C.
-
Visual Guides
Below are diagrams illustrating the experimental workflow and a troubleshooting decision process.
Caption: Key steps in the this compound extraction workflow emphasizing anti-proteolytic measures.
Caption: A decision tree to diagnose and resolve common issues of proteolytic degradation.
References
- 1. Antimicrobial activity of a protein purified from the latex of Hevea brasiliensis on oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical composition of Hevea brasiliensis latex: A focus on the protein, lipid, carbohydrate and mineral contents - Les Publications du Cirad [publications.cirad.fr]
- 3. The Latex of Hevea brasiliensis Contains High Levels of Both Chitinases and Chitinases/Lysozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Proteomics reveals the mechanism of protein degradation and its relationship to sensorial and texture characteristics in dry-cured squid during processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 8. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. doi.nrct.go.th [doi.nrct.go.th]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting low binding affinity in Hevein chitin assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low binding affinity in Hevein-chitin assays.
Troubleshooting Guide: Low Binding Affinity
Low binding affinity in your this compound-chitin assay can stem from various factors, from protein integrity to suboptimal assay conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: I am observing weak or no binding in my this compound-chitin interaction assay. What are the potential causes and how can I troubleshoot this?
Answer:
A lack of binding can be attributed to several factors. We recommend a stepwise investigation of the following possibilities:
-
This compound Protein Integrity and Activity:
-
Protein Folding and Stability: this compound and this compound-like domains possess conserved cysteine residues that form disulfide bonds crucial for their structure and function.[1][2] Improper folding or denaturation will lead to a loss of binding activity.
-
Troubleshooting:
-
Verify the purity and integrity of your this compound protein using SDS-PAGE and mass spectrometry.
-
If you are expressing a recombinant this compound domain, ensure that the expression and purification conditions promote correct disulfide bond formation. Consider including a refolding step in your purification protocol.
-
Avoid harsh conditions during purification and storage, such as extreme pH or temperatures.[3]
-
-
-
Fusion Tags or Modifications: N-terminal or C-terminal fusion tags can sometimes sterically hinder the chitin-binding pocket.
-
Troubleshooting:
-
If possible, cleave the fusion tag from your this compound protein and repeat the binding assay.
-
Consider designing a construct with a smaller tag or a tag connected by a longer, flexible linker.
-
-
-
-
Chitin (B13524) Substrate Preparation and Quality:
-
Substrate Accessibility: The physical form of the chitin can significantly impact the accessibility of binding sites.
-
Troubleshooting:
-
-
Chitin Source and Purity: Chitin from different sources (e.g., shrimp shells, crab shells, fungi) can have varying degrees of acetylation and purity, which may affect this compound binding.
-
Troubleshooting:
-
Use a well-characterized and high-purity chitin source.
-
If preparing your own chitin, ensure the deproteinization and demineralization steps are thorough.
-
-
-
-
Assay Buffer and Conditions:
-
pH: The pH of the binding buffer can influence the charge of both the this compound protein and the chitin, affecting their interaction. The optimal pH for this compound-chitin binding can vary but is often slightly acidic to neutral.[7]
-
Troubleshooting:
-
Perform a pH screen (e.g., from pH 4.0 to 8.0) to determine the optimal pH for your specific this compound protein and chitin substrate.
-
-
-
Ionic Strength: High salt concentrations can disrupt electrostatic interactions that may play a role in binding.[8]
-
Additives (Detergents, Reducing Agents):
-
Detergents: While low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100) can help prevent protein aggregation, some detergents may interfere with binding.[9]
-
Reducing Agents: Reducing agents like DTT or β-mercaptoethanol will disrupt the essential disulfide bonds in this compound and should be avoided in the final binding buffer.[8]
-
Troubleshooting:
-
If using detergents, try reducing the concentration or testing different types.
-
Ensure complete removal of reducing agents from your purified protein preparation before the binding assay.
-
-
-
-
Assay-Specific Troubleshooting:
-
Surface Plasmon Resonance (SPR):
-
Immobilization Issues: The orientation of the immobilized this compound can affect the accessibility of the chitin-binding site.[3][10]
-
Non-Specific Binding: The analyte may bind to the sensor chip surface instead of the immobilized ligand.[3][10][11]
-
Low Signal: The signal change upon analyte injection may be too weak to detect accurately.[11][12]
-
Troubleshooting:
-
Try different immobilization chemistries (e.g., thiol coupling instead of amine coupling) to orient the this compound protein favorably.[3]
-
Use a reference flow cell and include a blocking agent like BSA in the running buffer to minimize non-specific binding.[10][11]
-
Increase the analyte concentration or optimize the ligand immobilization density to enhance the signal.[11][12]
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Incorrect Concentrations: Inaccurate concentration measurements of this compound or chitin oligosaccharides will lead to erroneous binding data.[13][14]
-
Buffer Mismatch: Mismatched buffers between the syringe and the cell can cause large heats of dilution, masking the binding signal.[13]
-
Low "c" value: The "c" value (c = n * [Macromolecule] / KD) determines the shape of the binding isotherm. A low "c" value will result in a poorly defined curve.
-
Troubleshooting:
-
-
Pull-Down/Affinity Chromatography Assays:
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium.
-
Inefficient Washing: The wash steps may be too stringent, causing the dissociation of the bound protein.
-
Troubleshooting:
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical binding affinity (KD) for this compound-chitin interactions?
A1: The binding affinity of this compound for chitin can be relatively weak, with reported dissociation constants (KD) in the millimolar (mM) range for chito-oligosaccharides.[15][16] However, chitin-binding lectins with multiple this compound-like domains can exhibit higher affinities.[15]
Q2: My this compound protein is expressed as a fusion with an intein tag for purification on a chitin column, but the binding is inefficient. What could be the problem?
A2: Several factors could be contributing to poor binding of your intein-fusion protein to the chitin resin:
-
High Ionic Strength: While some salt is necessary, excessively high concentrations (e.g., 1M NaCl) in the loading buffer may weaken the interaction.[9] The manufacturer of the chitin beads often recommends a specific salt concentration (e.g., 0.5 M NaCl).[9]
-
Presence of Glycerol (B35011): High concentrations of glycerol (e.g., 5%) in the loading buffer might interfere with the binding to the chitin (a sugar-based matrix).[9]
-
Inadequate pH: The pH of your loading buffer should be optimal for the intein-chitin interaction, typically around pH 8.0.[9]
-
Protein Aggregation: Your fusion protein may be aggregating, which can mask the intein tag.[8] Including a low concentration of a non-ionic detergent might help.
Q3: How can I prepare a suitable chitin substrate for my binding assay?
A3: The choice of chitin substrate depends on your assay format.
-
Chitin Beads: Commercially available chitin beads are convenient for pull-down assays and affinity chromatography.[2][17] Remember to wash and equilibrate the beads in your binding buffer before use.[4]
-
Colloidal Chitin: This is a fine suspension of chitin that provides a large surface area for binding and is often used in enzyme activity assays. It can be prepared by dissolving chitin powder in a strong acid (e.g., concentrated HCl) and then precipitating it in water.[5][6]
-
Chitin Oligosaccharides: For solution-based assays like ITC and SPR, soluble chitin oligosaccharides (e.g., (GlcNAc)3-6) are used.
Q4: Can the source of this compound (e.g., from latex vs. recombinant) affect its binding to chitin?
A4: Yes, the source and post-translational modifications of this compound can influence its binding properties. This compound from natural sources like rubber tree latex may have post-translational modifications that are absent in recombinantly produced proteins. Furthermore, recombinant this compound produced in different expression systems (e.g., E. coli vs. yeast) may have variations in folding and disulfide bond formation, which are critical for activity.
Q5: Are there specific amino acid residues in this compound that are critical for chitin binding?
A5: Yes, the chitin-binding site of this compound is well-characterized. It contains conserved aromatic amino acid residues (Tyrosine, Phenylalanine, or Tryptophan) that are crucial for stacking interactions with the N-acetylglucosamine (GlcNAc) residues of chitin.[18][19] A conserved serine residue is also important for the interaction.[18] Mutation of these residues will likely result in a significant loss of binding affinity.
Data Presentation
Table 1: Influence of pH on this compound-Chitin Binding
| pH | Relative Binding Activity (%) | Reference |
| 3.0 | Low | [7] |
| 6.0 | Moderate | [7] |
| 9.0 | High | [7] |
Note: This table is a qualitative summary based on reported trends. Optimal pH may vary depending on the specific this compound protein and assay conditions.
Table 2: Dissociation Constants (KD) of Various Chitin-Binding Lectins for Chito-oligosaccharides
| Lectin | Ligand | KD (µM) | Reference |
| STL | Chitotetraose | 12 | [16] |
| PWM | Chitotetraose | 53 | [16] |
| This compound | Chito-oligosaccharides | ~1000 (1 mM) | [15][16] |
Experimental Protocols
Protocol 1: In Vitro Chitin-Binding Pull-Down Assay
This protocol is for assessing the binding of a purified this compound protein to chitin beads.
Materials:
-
Purified this compound protein
-
Chitin beads (e.g., New England BioLabs, #S6651)
-
Chitin Binding Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8.0)
-
Wash Buffer (same as Chitin Binding Buffer)
-
Elution Buffer (e.g., 1 M Acetic Acid or a buffer with a denaturant like 8 M Urea)[2]
-
Microcentrifuge tubes
-
Rotating wheel or shaker
-
SDS-PAGE reagents
Procedure:
-
Bead Preparation: a. Resuspend the chitin beads by vortexing. b. Transfer a desired amount of bead slurry (e.g., 100 µL per binding reaction) to a microcentrifuge tube.[4] c. Wash the beads twice with 5 volumes of Chitin Binding Buffer. Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or allow them to settle by gravity.[4] Discard the supernatant. d. Resuspend the washed beads in Chitin Binding Buffer to the original volume.
-
Binding Reaction: a. In a microcentrifuge tube, combine your purified this compound protein with the prepared chitin beads. A typical starting concentration for the protein is 60 µg/mL.[4] Include a "total" or "input" sample for later analysis. b. As a negative control, incubate the protein in a tube without chitin beads. c. Incubate the tubes on a rotating wheel for 1-2 hours at 4°C.[4]
-
Washing: a. Pellet the beads by centrifugation. b. Carefully collect the supernatant. This is the "unbound" fraction. c. Wash the beads twice with 2-3 volumes of Wash Buffer to remove non-specifically bound proteins.[4] Pellet the beads and discard the supernatant after each wash.
-
Elution: a. Add 1-2 bead volumes of Elution Buffer to the washed beads. b. Incubate for 10-30 minutes at room temperature (or as optimized).[2][17] c. Pellet the beads and collect the supernatant. This is the "bound" or "eluted" fraction.
-
Analysis: a. Analyze the "total," "unbound," and "bound" fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the presence of your this compound protein.
Mandatory Visualizations
References
- 1. Structural features of plant chitinases and chitin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Fungal this compound-like Peptides Biosynthesized from Quinoa Cleavable Hololectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Simple Methods for the Preparation of Colloidal Chitin, Cell Free Supernatant and Estimation of Laminarinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Expression and Characterization of the Chitin-Binding Domain of Chitinase A1 from Bacillus circulans WL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 12. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 15. mdpi.com [mdpi.com]
- 16. Sugar-Binding Profiles of Chitin-Binding Lectins from the this compound Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Refolding Recombinant Hevein
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the refolding of denatured recombinant Hevein expressed in E. coli.
Troubleshooting Guides
Question: My refolded this compound shows low or no chitin-binding activity. What are the possible causes and solutions?
Answer:
Low or no chitin-binding activity is a common issue and typically points to incorrect folding, aggregation, or problems with the assay itself. Here is a step-by-step troubleshooting guide:
-
Confirm Complete Denaturation and Reduction: Incomplete denaturation and reduction of disulfide bonds in the inclusion bodies can lead to misfolded protein during the refolding process.
-
Solution: Ensure the solubilization buffer contains a sufficient concentration of a strong denaturant (e.g., 6-8 M Guanidinium Hydrochloride (Gdn-HCl) or 8 M urea) and a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol.[1][2] Incubate for an adequate time to allow for complete unfolding.
-
-
Optimize the Redox System in the Refolding Buffer: this compound is a cysteine-rich protein, and the correct formation of disulfide bonds is critical for its structure and function.[3][4][5] An inappropriate ratio of reduced to oxidized thiols can lead to incorrect disulfide pairing.
-
Solution: Empirically test different ratios of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG). A common starting point is a 10:1 ratio of GSH:GSSG.[1][6]
-
-
Address Protein Aggregation: Aggregation is a competing pathway to correct refolding and can significantly reduce the yield of active protein.[4][7][8]
-
Solution:
-
Lower Protein Concentration: Refold at a lower protein concentration (e.g., < 0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.[6]
-
Use Refolding Additives: Incorporate additives like L-arginine, sucrose, or glycerol (B35011) in the refolding buffer to suppress aggregation.[9]
-
Control the Rate of Denaturant Removal: For dialysis-based refolding, a stepwise decrease in the denaturant concentration can be beneficial.[6][9] For dilution methods, ensure rapid and uniform mixing.
-
-
-
Verify the Integrity of Your Chitin-Binding Assay: The issue may lie with the assay rather than the protein.
-
Solution:
-
Positive Control: Use a commercially available chitin-binding protein or native this compound to validate your chitin (B13524) resin and buffers.
-
Binding and Elution Conditions: Ensure the pH and ionic strength of your binding buffer are optimal. Elution of this compound from chitin can be achieved with acidic conditions (e.g., 0.5 M acetic acid) or a competitive binder like chitotriose.[3]
-
-
Question: I am observing significant precipitation during the refolding of this compound. How can I improve the solubility?
Answer:
Precipitation is a clear indicator of protein aggregation. The following strategies can help improve the solubility of your recombinant this compound during refolding:
-
Pulsatile Renaturation: Instead of a single dilution, add the denatured protein solution to the refolding buffer in multiple, smaller volumes over a period of time. This can maintain a low concentration of folding intermediates and reduce aggregation.[7][8]
-
On-Column Refolding: If your this compound is tagged (e.g., with a His-tag), you can perform on-column refolding. The protein is bound to the affinity resin in its denatured state, and the denaturant is gradually removed by washing with a gradient of decreasing denaturant concentration. This method physically separates individual protein molecules, minimizing aggregation.[10][11]
-
Optimize pH: The pH of the refolding buffer should ideally be far from the isoelectric point (pI) of this compound to increase electrostatic repulsion between protein molecules.
-
Temperature: Perform refolding at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight of recombinant this compound, and how can I verify it?
A1: Native this compound has a molecular weight of approximately 4.7 kDa.[3][12] You can verify the molecular weight of your refolded recombinant this compound using SDS-PAGE. Under reducing conditions, it should migrate according to its monomeric size. Non-reducing SDS-PAGE can be used to check for the formation of intermolecular disulfide bonds, which would result in higher molecular weight species.[1]
Q2: How can I confirm that my refolded this compound has the correct disulfide bonds?
A2: While direct confirmation of disulfide bonds requires advanced techniques like mass spectrometry, a functional assay is a good indicator of correct folding. For this compound, a successful chitin-binding assay strongly suggests that the protein has adopted its native conformation, which is dependent on the correct disulfide linkages.[3][5]
Q3: What are the key components of a typical this compound refolding buffer?
A3: A standard refolding buffer for a cysteine-rich protein like this compound would include:
-
A buffering agent to maintain a stable pH (e.g., Tris-HCl).
-
A redox system, such as a mixture of reduced and oxidized glutathione (GSH/GSSG), to facilitate correct disulfide bond formation.[1][4]
-
Additives to prevent aggregation, such as L-arginine, sucrose, or glycerol.
-
A chelating agent like EDTA to prevent oxidation mediated by metal ions.[2]
Q4: What are the different methods for removing the denaturant to initiate refolding?
A4: The most common methods are:
-
Dilution: Rapidly diluting the denatured protein solution into a large volume of refolding buffer. This is a simple but often leads to lower yields due to aggregation.[9]
-
Dialysis: Placing the denatured protein in a dialysis bag and exchanging the buffer with a refolding buffer. This allows for a more gradual removal of the denaturant and can be performed in a stepwise manner.[2][9]
-
On-Column Refolding: This involves binding the denatured protein to a chromatography column and then washing with a gradient of decreasing denaturant concentration.[10][11]
Data Presentation
Table 1: Summary of Typical Refolding Conditions for Cysteine-Rich Proteins
| Parameter | Typical Range/Condition | Rationale |
| Protein Concentration | 0.01 - 0.1 mg/mL | Minimizes intermolecular interactions that lead to aggregation.[6] |
| Denaturant (Solubilization) | 6-8 M Gdn-HCl or 8 M Urea | Ensures complete unfolding of the protein from inclusion bodies.[7] |
| Reducing Agent (Solubilization) | 10-100 mM DTT | Reduces all disulfide bonds to free cysteines.[1] |
| Refolding Buffer pH | 7.5 - 8.5 | A slightly alkaline pH promotes disulfide exchange.[6] |
| Redox System (Refolding) | GSH:GSSG (10:1 to 1:1) | Catalyzes the formation of correct disulfide bonds.[1] |
| Additives | 0.4-1 M L-arginine, 0.5 M Sucrose, 10% Glycerol | Act as "chemical chaperones" to suppress aggregation.[9] |
| Temperature | 4 - 25 °C | Lower temperatures can slow aggregation kinetics. |
| Incubation Time | 12 - 48 hours | Allows sufficient time for the protein to refold. |
Experimental Protocols
Protocol 1: On-Column Refolding of His-tagged Recombinant this compound
This protocol assumes the recombinant this compound has an N-terminal or C-terminal polyhistidine tag.
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (B134444), 6 M Gdn-HCl, 10 mM DTT, pH 8.0).
-
Stir at room temperature for 1-2 hours to ensure complete solubilization.
-
Centrifuge at high speed to pellet any remaining insoluble material.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Binding to Ni-NTA Resin:
-
Equilibrate a Ni-NTA affinity column with the solubilization buffer.
-
Load the filtered supernatant onto the column.
-
Wash the column with the solubilization buffer until the A280 reading returns to baseline.
-
-
On-Column Refolding:
-
Wash the column with a linear gradient of the solubilization buffer to a refolding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM GSH, 0.1 mM GSSG, pH 8.0) over several column volumes. This gradually removes the denaturant. A low flow rate (e.g., 0.1-1 mL/min) is recommended.[10]
-
After the gradient, wash the column with several volumes of the refolding buffer.
-
-
Elution:
-
Elute the refolded this compound from the column using the refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange:
-
Pool the fractions containing the refolded this compound and perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Protocol 2: Chitin-Binding Assay to Assess this compound Activity
-
Preparation of Chitin Resin:
-
Wash chitin beads with the binding buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8.0) to equilibrate the resin.[5]
-
-
Binding:
-
Incubate a known amount of refolded and buffer-exchanged this compound with the equilibrated chitin beads at room temperature for 30 minutes with gentle agitation.[5]
-
Centrifuge to pellet the chitin beads and collect the supernatant (this is the unbound fraction).
-
-
Washing:
-
Wash the chitin beads with several volumes of the binding buffer to remove any non-specifically bound protein.
-
-
Elution:
-
Elute the bound this compound from the chitin beads by resuspending them in an elution buffer (e.g., 1 M acetic acid).[5]
-
Incubate for 10-15 minutes and then centrifuge to pellet the beads. Collect the supernatant (this is the eluted, bound fraction).
-
-
Analysis:
-
Analyze the unbound and eluted fractions by SDS-PAGE and/or measure the protein concentration to determine the percentage of active, chitin-binding this compound.
-
Mandatory Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. scispace.com [scispace.com]
- 4. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing non-specific binding in Hevein-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hevein-based assays. Our focus is on mitigating non-specific binding to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to non-specific binding (NSB) in a question-and-answer format.
Q1: What are the primary causes of high background and non-specific binding in my this compound-based assay?
High background is typically a result of non-specific binding, where assay components adhere to unintended surfaces. In this compound-based assays, this can be attributed to several factors:
-
Hydrophobic Interactions: Both this compound and other proteins in your sample can non-specifically adsorb to the hydrophobic surfaces of microplates or beads.
-
Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or other proteins.
-
Lectin-like Activity: As this compound is a chitin-binding protein, its carbohydrate-recognition domain may exhibit low-affinity interactions with other glycoproteins present in the sample or used as blocking agents.
-
Insufficient Blocking: Unoccupied sites on the assay surface (e.g., microplate wells or beads) can capture detection reagents, leading to a high background signal.
-
Inadequate Washing: Failure to remove all unbound reagents during wash steps is a common source of high background.
Q2: I'm observing high non-specific binding. How should I approach troubleshooting this issue?
A systematic approach is crucial for identifying and resolving the source of non-specific binding. The following flowchart outlines a recommended troubleshooting workflow.
Q3: Which blocking agent is most effective for this compound-based assays, and what concentrations should I use?
The choice of blocking agent is critical. Since this compound binds carbohydrates, using protein-based blockers that are themselves glycosylated (like some preparations of BSA) can sometimes lead to issues. It is often necessary to empirically test a few options.[1] Casein and non-fat dry milk are highly effective protein-based blockers, in some cases inhibiting non-specific binding by over 90%.[2] Synthetic, non-protein blockers like Polyvinyl Alcohol (PVA) are also excellent choices for lectin-based assays as they avoid potential cross-reactivity.[3][4]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Casein / Non-Fat Dry Milk | 0.5 - 5% (w/v) | Highly effective, inexpensive. Can reduce NSB by >90%.[2][5] | Can contain phosphoproteins and biotin, which may interfere with certain detection systems.[6] |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Good general-purpose blocker.[7] | Can be a source of non-specific binding for some lectins due to its own glycosylation.[1] |
| Polyvinyl Alcohol (PVA) | 0.1 - 0.5% (w/v) | Synthetic, carbohydrate-free, reduces NSB without interfering with specific binding.[3][4] | May require optimization of molecular weight and concentration.[4] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Synthetic and non-protein based.[6] | May be less effective than other blockers and require optimization. |
Q4: How can I optimize my wash buffer and wash steps to reduce background?
Proper washing is crucial for removing unbound and weakly interacting molecules. Consider the following optimizations:
-
Increase the Number of Washes: Instead of 3 washes, try 4-6 cycles.
-
Increase Wash Duration: Allow the wash buffer to incubate in the wells for a few minutes with gentle agitation before aspirating.
-
Add Detergent: Including a non-ionic detergent like Tween-20 (0.05% - 0.1% v/v) in your wash buffer is highly effective at reducing non-specific hydrophobic interactions.[8]
Q5: Can the composition of my assay buffer (e.g., for sample and reagent dilution) affect non-specific binding?
Yes, the assay buffer composition plays a significant role.
-
Salt Concentration: Increasing the ionic strength of the buffer by adding NaCl (e.g., up to 500 mM) can help disrupt non-specific electrostatic interactions.[9]
-
Detergents: As with the wash buffer, adding a low concentration of a non-ionic detergent can minimize hydrophobic interactions.
-
Protein Additives: Including a blocking protein like BSA (e.g., 1%) in your sample dilution buffer can act as a shield, preventing your analyte from binding to surfaces non-specifically.[9]
Experimental Protocols
This section provides detailed methodologies for common this compound-based assays, incorporating best practices for minimizing non-specific binding.
Protocol 1: this compound-Based Indirect ELISA
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to detect antibodies or other proteins that bind to immobilized this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. nicoyalife.com [nicoyalife.com]
Technical Support Center: Optimization of Hevein Concentration for Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with hevein and this compound-like antimicrobial peptides in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its antifungal activity?
This compound is a small, cysteine-rich protein originally isolated from the latex of the rubber tree (Hevea brasiliensis).[1][2][3] It belongs to a family of antimicrobial peptides (AMPs) that exhibit a chitin-binding domain.[2][4][5] The primary mechanism of this compound's antifungal activity is its ability to bind to chitin (B13524), a major component of fungal cell walls.[2][4] This interaction is thought to interfere with cell wall integrity and inhibit fungal growth.[1][2] Some this compound-like peptides may also have additional mechanisms, such as inhibiting fungal enzymes.[4]
Q2: What is a typical effective concentration range for this compound in antifungal assays?
The effective concentration of this compound and its analogues can vary significantly depending on the specific peptide, the target fungal species, and the assay conditions. Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values are commonly used to quantify antifungal potency. For instance, the MIC80 value for this compound against Candida tropicalis has been reported to be as low as 12 µg/mL, while for Candida albicans and Candida krusei, higher concentrations of 95 µg/mL and 190 µg/mL, respectively, were required.[6] this compound-like peptides, such as chenotide cQ2, have shown IC50 values of approximately 0.3 µM against Fusarium oxysporum and up to 9 µM against Alternaria alternata.[7]
Q3: Are this compound-like peptides effective against all types of fungi?
The antifungal spectrum of this compound-like peptides can be broad, but efficacy varies between different fungal species.[1][4] Their primary target, chitin, is prevalent in the cell walls of most fungi, suggesting wide-ranging activity.[2] However, differences in cell wall composition and structure among fungal species can influence the peptide's effectiveness. For example, WAMP-2 derived peptides showed high activity against Alternaria alternata and Bipolaris sorokiniana but were less effective against Fusarium avenaceum.[4]
Q4: Can this compound be used in combination with other antifungal agents?
Yes, studies have shown that this compound-like peptides can act synergistically with conventional antifungal drugs. For instance, WAMP-2 fragments have been shown to enhance the sensitivity of pathogenic fungi to tebuconazole, a commercial fungicide.[4][8] This suggests that this compound-like peptides could be used in combination therapies to increase the efficacy of existing antifungal treatments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antifungal activity observed | Incorrect this compound Concentration: Calculations for dilutions may be incorrect, or the concentration used is too low for the specific fungus. | Perform a dose-response experiment with a broader range of concentrations to determine the optimal MIC or IC50 for your specific fungal strain.[4][6] |
| Degradation of this compound: this compound is a protein and can be susceptible to degradation by proteases or improper storage. | Ensure proper storage of this compound (lyophilized or in a suitable buffer at low temperatures). Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. The inclusion of protease inhibitors during purification can also be beneficial. | |
| Inappropriate Assay Conditions: The pH, temperature, or media composition may not be optimal for this compound activity or fungal growth. | Optimize assay conditions. This compound's activity can be influenced by pH and temperature.[2] Ensure the chosen culture medium supports fungal growth without inhibiting this compound's function.[9] | |
| High variability in results between replicates | Inconsistent Fungal Inoculum: The concentration of fungal spores or cells is not uniform across wells. | Standardize the inoculum preparation. Use a spectrophotometer or hemocytometer to adjust the fungal suspension to a consistent density (e.g., 1 x 10^5 cells/mL) before adding it to the assay plate.[7][10] |
| Poor Solubility of this compound: this compound may not be fully dissolved in the assay medium, leading to uneven distribution. | While this compound is generally water-soluble, some this compound-like peptides may have different properties. Ensure complete dissolution in the appropriate buffer before adding it to the assay. | |
| "Trailing" or residual growth at high concentrations | Fungistatic vs. Fungicidal Effect: this compound may be inhibiting growth (fungistatic) rather than killing the fungus (fungicidal) at the tested concentrations. | This phenomenon, known as trailing, can occur with some antifungal agents.[11] The endpoint should be defined as a significant reduction in growth (e.g., 50% or 80%) rather than complete inhibition. Consider performing a minimum fungicidal concentration (MFC) assay to determine if the effect is lethal.[12] |
| This compound appears to be inactive against a known susceptible fungus | Chitin-Binding Site Interference: Components in the assay medium may be interfering with this compound's ability to bind to chitin. | Test the activity in a minimal, defined medium to avoid potential interference. Perform a chitin-binding assay to confirm that the peptide can still bind to its target in your experimental conditions.[7][13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the antifungal susceptibility of a fungal strain to this compound.
1. Preparation of this compound Stock Solution:
- Dissolve lyophilized this compound in a sterile buffer (e.g., 20 mM Tris-HCl, 300 mM NaCl, pH 7.5) to create a high-concentration stock solution (e.g., 1 mg/mL).[4]
- Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Fungal Inoculum:
- Culture the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).
- Harvest fungal spores and suspend them in a sterile half-strength Potato Dextrose Broth.[7][10]
- Adjust the spore suspension to a concentration of 1 x 10^5 cells/mL using a hemocytometer or spectrophotometer.[7][10]
3. Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the culture medium.
- Add the fungal inoculum to each well.
- Include a positive control (fungus with no this compound) and a negative control (medium only).
- Incubate the plate at 25°C for 24-48 hours.[7][10]
4. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the positive control, determined by visual inspection or by measuring the optical density at 600 nm.[6]
Protocol 2: Chitin-Binding Assay
This protocol is used to verify the chitin-binding ability of this compound.
1. Materials:
- Purified this compound
- Chitin beads[7][13]
- Binding buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 8)[7][13]
- Elution buffer (e.g., 1 M acetic acid)[7][13]
2. Procedure:
- Mix a known amount of purified this compound with chitin beads in the binding buffer.
- Incubate at 25°C for 30 minutes with gentle agitation.[7][13]
- Centrifuge the mixture and collect the supernatant (unbound fraction).
- Wash the beads with the binding buffer to remove any non-specifically bound protein.
- Elute the bound this compound from the chitin beads using the elution buffer.
- Analyze the unbound and eluted fractions by SDS-PAGE or RP-HPLC to assess the binding and elution of this compound.[7][13]
Data Presentation
Table 1: Antifungal Activity of this compound against various Candida species.
| Fungal Species | MIC80 (µg/mL) | Reference |
| Candida tropicalis ATCC 750 | 12 | [6] |
| Candida albicans ATCC 10231 | 95 | [6] |
| Candida krusei ATCC 6258 | 190 | [6] |
Table 2: IC50 values of Chenotide cQ2 against various fungal strains.
| Fungal Strain | IC50 (µM) | Reference |
| Alternaria alternata | ~9 | [7] |
| Curvularia lunata | ~5 | [7] |
| Fusarium oxysporum | ~0.3 | [7] |
| Rhizoctonia solani | ~3 | [7] |
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Simplified signaling pathway of this compound's antifungal action.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]
- 6. Antimicrobial activity of a protein purified from the latex of Hevea brasiliensis on oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Fungal this compound-like Peptides Biosynthesized from Quinoa Cleavable Hololectins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hololectin Interdomain Linker Determines Asparaginyl Endopeptidase-Mediated Maturation of Antifungal this compound-Like Peptides in Oats [frontiersin.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Improving the specificity of anti-Hevein antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of anti-hevein antibodies in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low specificity with anti-hevein antibodies?
A1: The primary cause of low specificity is cross-reactivity with hevein-like domains present in a variety of plant proteins.[1][2][3][4][5] this compound (Hev b 6) shares structural homology with chitin-binding domains found in class I chitinases of many fruits and plants, such as bananas and avocados.[5] This can lead to false-positive signals in immunoassays. Another factor is the conformational nature of this compound's major IgE-binding epitopes, which are located at the N- and C-termini. Antibodies raised against linear epitopes may not bind specifically to the native protein.
Q2: How can I test for the cross-reactivity of my anti-hevein antibody?
A2: A competitive ELISA is a robust method to quantify the cross-reactivity of your anti-hevein antibody.[6][7][8] This involves pre-incubating the antibody with extracts from potentially cross-reactive sources (e.g., banana, avocado) before adding it to a plate coated with purified this compound. A significant decrease in signal compared to the control (no inhibitor) indicates cross-reactivity.
Q3: What is a good starting point for optimizing my immunoassay to reduce background noise?
A3: Optimizing your blocking buffer and washing steps is a critical first step. Insufficient blocking can lead to high background. Experiment with different blocking agents, such as 5% non-fat dry milk or 1-3% Bovine Serum Albumin (BSA) in your assay buffer. Increasing the duration and number of wash steps can also significantly reduce non-specific binding.[9]
Q4: Should I use a monoclonal or polyclonal anti-hevein antibody for better specificity?
A4: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope.[10] However, if the target epitope is shared among different proteins, cross-reactivity can still occur. Polyclonal antibodies bind to multiple epitopes, which can increase signal strength but also the risk of cross-reactivity.[10] The choice depends on the application, but for high specificity, a well-characterized monoclonal antibody is often preferred.
Troubleshooting Guides
High Background in Anti-Hevein ELISA
| Problem | Possible Cause | Solution |
| High background signal across the entire plate | Insufficient blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Optimize the blocking agent; try 5% non-fat dry milk, 1-3% BSA, or a commercial blocking buffer. |
| Primary or secondary antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration. Start with a higher dilution of your antibodies. | |
| Inadequate washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash. Ensure complete removal of wash buffer between steps. | |
| Cross-reactivity of the secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. If this is an issue, consider using a pre-adsorbed secondary antibody. |
Non-Specific Bands in Western Blot
| Problem | Possible Cause | Solution |
| Multiple bands are observed in addition to the expected this compound band | Cross-reactivity with other proteins | Pre-absorb the primary antibody with an extract of a known cross-reactive source (e.g., banana protein extract) before incubating with the membrane. |
| Antibody concentration is too high | Reduce the concentration of the primary antibody. A titration is recommended to find the optimal concentration. | |
| Insufficient blocking | Increase blocking time and/or try a different blocking agent (e.g., switch from milk to BSA or vice versa). | |
| Protein degradation | Prepare fresh sample lysates and include protease inhibitors. |
Quantitative Data Summary
The following tables summarize key quantitative data related to anti-hevein antibody specificity.
Table 1: Cross-Reactivity of this compound-Specific IgE with Banana Proteins
| Inhibitor | Concentration | Approximate % Inhibition of IgE Binding to this compound |
| This compound | 10 ng/mL | ~50% |
| Source: Data extracted from a study on this compound-like protein domains as a cause for allergen cross-reactivity between latex and banana.[5] |
Table 2: Typical Antibody Binding Affinities (Kd)
| Affinity | Dissociation Constant (Kd) Range |
| Low | 10-4 to 10-6 M (Micromolar) |
| Moderate | 10-7 to 10-9 M (Nanomolar) |
| High | 10-10 to 10-12 M (Picomolar) |
| Very High | 10-13 to 10-15 M (Femtomolar) |
| Source: General reference values for antibody binding affinities.[11][12][13] |
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of an anti-hevein antibody by assessing its cross-reactivity with potentially interfering proteins.
Materials:
-
96-well ELISA plates
-
Purified recombinant this compound
-
Anti-hevein primary antibody
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Inhibitor solutions (e.g., extracts from banana, avocado, or other potential cross-reactants)
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of purified this compound (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition: In separate tubes, pre-incubate the anti-hevein primary antibody at its optimal dilution with varying concentrations of the inhibitor solution for 1 hour at 37°C. Also, prepare a control with the primary antibody and buffer only.
-
Incubation: Add 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
Protocol 2: Affinity Purification of Anti-Hevein Antibodies
This protocol describes the purification of anti-hevein antibodies from serum using an antigen-coupled affinity column.
Materials:
-
Recombinant this compound
-
AminoLink or SulfoLink coupling resin
-
Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Sodium cyanoborohydride solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Wash buffer (e.g., 1 M NaCl)
-
Binding/Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Serum containing anti-hevein antibodies
-
Chromatography column
Procedure:
-
Couple this compound to Resin: Follow the manufacturer's instructions to covalently couple purified recombinant this compound to the affinity resin.
-
Pack the Column: Pack a chromatography column with the this compound-coupled resin.
-
Equilibrate the Column: Equilibrate the column with 5-10 column volumes of binding/wash buffer.
-
Prepare Serum: Clarify the antibody-containing serum by centrifugation at 10,000 x g for 10 minutes. Dilute the serum 1:1 with binding/wash buffer.
-
Load the Sample: Load the diluted serum onto the column. Collect the flow-through to check for unbound antibody.
-
Wash the Column: Wash the column with 10-20 column volumes of binding/wash buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the Antibody: Elute the bound antibodies with elution buffer. Collect fractions into tubes containing neutralization buffer to immediately neutralize the low pH.
-
Monitor Elution: Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.
-
Pool and Dialyze: Pool the fractions containing the purified antibody and dialyze against PBS.
-
Determine Concentration: Determine the concentration of the purified antibody (e.g., by measuring A280 or using a BCA assay).
-
Storage: Store the purified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Visualizations
References
- 1. Latex-allergic patients sensitized to the major allergen this compound and this compound-like domains of class I chitinases show no increased frequency of latex-associated plant food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latex-allergic patients sensitized to the major allergen this compound and this compound-like domains of class I chitinases show no increased frequency of latex-associated plant food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. This compound-like protein domains as a possible cause for allergen cross-reactivity between latex and banana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. microbenotes.com [microbenotes.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. researchgate.net [researchgate.net]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. What is the relationship between Kd and antibody affinity? | AAT Bioquest [aatbio.com]
Troubleshooting poor resolution in Hevein protein crystallography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Hevein protein crystallography, with a focus on improving poor resolution.
Troubleshooting Guide: Poor Resolution
Poor diffraction resolution is a common hurdle in protein crystallography. This guide provides a systematic approach to troubleshooting and improving the resolution of your this compound protein crystals.
Q1: My this compound crystals are well-formed visually but diffract poorly. What are the initial steps to improve resolution?
Poor diffraction from visually appealing crystals often points to internal disorder. Here are the primary factors to investigate:
-
Protein Sample Quality: The homogeneity and purity of your this compound sample are paramount.[1][2]
-
Purity: Ensure your protein sample is >95% pure as assessed by SDS-PAGE. Contaminants can disrupt the crystal lattice.
-
Homogeneity: The sample should be monodisperse. Aggregates or heterogeneity in post-translational modifications can hinder the formation of well-ordered crystals. Dynamic Light Scattering (DLS) can be used to assess the aggregation state of the protein solution.
-
-
Crystallization Conditions: The initial crystallization conditions may need refinement.
-
Precipitant Concentration: Systematically vary the concentration of the precipitant (e.g., salts, PEGs) to find the optimal range for crystal growth.
-
pH: Screen a range of pH values around the reported successful conditions.
-
Additives: The inclusion of small molecules or ions can sometimes stabilize crystal contacts.
-
-
Post-Crystallization Treatments: These techniques can significantly enhance the diffraction quality of existing crystals.[3][4][5]
-
Crystal Annealing: This process involves briefly warming a cryo-cooled crystal to relieve mechanical stress and then re-cooling it.[5]
-
Dehydration: Controlled dehydration of the crystal can shrink the unit cell and improve molecular packing, leading to higher resolution.[4][5]
-
Soaking: Introducing stabilizing agents or ligands into the crystal can sometimes improve order.
-
Frequently Asked Questions (FAQs)
Protein Preparation & Crystallization
Q2: What are the known successful crystallization conditions for this compound?
Successful crystallization of this compound has been reported under several conditions. The table below summarizes published data.
| PDB ID | Resolution (Å) | Crystallization Method | Precipitant | Buffer | Other Components | Temperature |
| 1Q9B | 1.5 | Vapor Diffusion | 2.0 M Ammonium Sulfate | 0.1 M Tris-HCl pH 8.5 | - | Room Temp |
| 1WKX | 2.8 | Vapor Diffusion | 2-methyl-2,4-pentanediol (MPD) | - | CaCl2 | Not Specified |
Note: This table provides a starting point. Optimal conditions may vary depending on the specific this compound construct and purity.
Q3: My this compound protein is pure, but I'm still getting poor crystals. What else can I try?
If protein purity is confirmed, consider the following:
-
Construct Optimization: If you are working with a recombinant this compound, consider truncating flexible N- or C-terminal regions that may interfere with crystal packing.
-
Surface Entropy Reduction: Mutating surface residues with high conformational entropy (e.g., Lys, Glu) to Alanine can sometimes promote better crystal contacts.
-
Seeding: If you have a few poor-quality crystals, you can use them to seed new crystallization drops. Micro-seeding and macro-seeding can be powerful techniques to obtain larger, better-ordered crystals.
Data Collection & Processing
Q4: How can I optimize cryoprotection for my this compound crystals to prevent ice formation and maintain diffraction quality?
Proper cryoprotection is crucial for collecting high-resolution data at cryogenic temperatures.
-
Choosing a Cryoprotectant: The choice of cryoprotectant depends on your crystallization condition. Common cryoprotectants include glycerol, ethylene (B1197577) glycol, and low-molecular-weight PEGs.[6] For this compound crystals grown in high salt, a stepwise increase in the precipitant concentration can also serve as a cryoprotectant.
-
Vapor Diffusion of Volatile Alcohols: A gentle method for cryoprotection involves the vapor diffusion of volatile alcohols like methanol (B129727) into the crystal.[7] This can be less damaging than direct soaking.
-
Multi-step Soaking: Sequentially soaking the crystal in solutions with increasing concentrations of the cryoprotectant can minimize osmotic shock and preserve crystal integrity.[8]
Q5: The diffraction is anisotropic. What can I do?
Anisotropic diffraction, where the resolution is significantly different along different crystal axes, can be addressed during data processing. However, it's often a sign of underlying crystal packing issues. Post-crystallization treatments like dehydration can sometimes alleviate this problem.
Experimental Protocols
Protocol 1: Crystal Annealing
This protocol is designed to improve the diffraction quality of cryo-cooled crystals by relieving mechanical stress.
Materials:
-
Cryo-cooled crystal on a loop
-
Goniometer with a cryostream
-
Liquid nitrogen
Methodology:
-
Mount the cryo-cooled crystal on the goniometer in the cryostream (100 K).
-
Temporarily block or move the cryostream away from the crystal for a very short period (1-10 seconds). The goal is to allow the crystal to warm slightly.
-
Observe the crystal through the microscope. You may see the surface "melt" slightly as the vitreous ice thaws.
-
Immediately re-expose the crystal to the full cryostream to flash-cool it again.
-
Re-evaluate the diffraction quality.
Protocol 2: Controlled Dehydration of Crystals
This protocol aims to improve crystal packing by slowly removing water from the crystal lattice.
Materials:
-
This compound crystals in a crystallization drop
-
Dehydration solution (mother liquor with a higher concentration of the precipitant)
-
Microscope
-
Cryo-loops and liquid nitrogen
Methodology:
-
Prepare a series of dehydration solutions with gradually increasing precipitant concentrations (e.g., 5%, 10%, 15% higher than the original mother liquor).
-
Transfer the crystal to a drop of the first dehydration solution.
-
Allow the crystal to equilibrate for a few minutes, monitoring for any signs of cracking.
-
If the crystal is stable, transfer it to the next solution with a higher precipitant concentration.
-
Repeat this process until the desired level of dehydration is achieved or the crystal shows signs of stress.
-
Cryo-protect the dehydrated crystal using a suitable method and flash-cool in liquid nitrogen.
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for addressing poor resolution in this compound protein crystallography.
Caption: A flowchart outlining the systematic steps for troubleshooting poor resolution in protein crystallography.
Post-Crystallization Treatment Options
This diagram shows the common post-crystallization techniques that can be employed to improve crystal quality.
Caption: An overview of common post-crystallization treatments for enhancing diffraction quality.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. pages.vassar.edu [pages.vassar.edu]
- 7. Efficient Cryoprotection of Macromolecular Crystals using Vapor Diffusion of Volatile Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
Technical Support Center: Optimizing Hevein for Agricultural Formulation and Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hevein for agricultural applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, formulation, and application of this compound as a biofungicide.
1. What is this compound and what is its primary mechanism of action against fungi?
This compound is a small, cysteine-rich protein (approximately 4.7 kDa) originally isolated from the latex of the rubber tree, Hevea brasiliensis.[1][2] It belongs to the family of chitin-binding proteins and exhibits potent antifungal activity.[1][3] The primary mechanism of action involves this compound's chitin-binding domain, which specifically recognizes and binds to chitin (B13524), a key structural component of fungal cell walls.[4][5] This binding disrupts the integrity of the cell wall, leading to the inhibition of hyphal growth and, in some cases, lysis of the hyphal tips.[1]
2. What are the main challenges in formulating this compound as a biofungicide?
Formulating a protein-based biofungicide like this compound presents several challenges:
-
Stability: As a protein, this compound's stability can be compromised by fluctuations in pH and temperature, which are common in agricultural environments. Maintaining its three-dimensional structure is crucial for its antifungal activity.[6][7]
-
Shelf-life: Biofungicide formulations containing living organisms or their products often have a shorter shelf-life compared to chemical fungicides.[8][9][10] Strategies to extend the viability and activity of this compound in storage are critical.
-
Delivery and Adhesion: Ensuring that the formulated this compound effectively reaches and adheres to the plant surface to interact with fungal pathogens is a significant hurdle. Factors like rain washout can reduce efficacy.
-
Environmental Degradation: Exposure to UV radiation and microbial degradation in the field can inactivate the this compound protein.[11]
3. Can this compound trigger the plant's own defense mechanisms?
Yes, besides its direct antifungal activity, this compound and this compound-like peptides can act as Pathogen-Associated Molecular Patterns (PAMPs).[5][12][13] When recognized by the plant's pattern recognition receptors (PRRs), this compound can trigger PAMP-triggered immunity (PTI), a basal defense response.[12][13] This can lead to the activation of downstream defense signaling pathways, resulting in the production of pathogenesis-related (PR) proteins and other antimicrobial compounds by the plant itself, thereby enhancing overall disease resistance.[5][14]
4. What are some suitable adjuvants for a this compound-based formulation?
Adjuvants can significantly enhance the performance of a this compound-based biofungicide.[15][16] While specific adjuvants for this compound are still under investigation, classes of adjuvants that could be beneficial include:
-
Surfactants: To improve the wetting and spreading of the formulation on the plant surface.
-
Sticking agents: To enhance adhesion and reduce rain washout.
-
UV protectants: To shield the protein from degradation by sunlight.[11]
-
Stabilizing agents (e.g., glycerol): To help maintain the protein's structure and extend its shelf-life.[6]
It is crucial to test the compatibility of any adjuvant with this compound to ensure it does not negatively impact its antifungal activity.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during this compound expression, purification, and application.
Troubleshooting Recombinant this compound Expression and Purification
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound expression | Codon usage not optimized for the expression host. | Synthesize the this compound gene with codons optimized for your expression system (e.g., E. coli).[17] |
| Toxicity of the expressed protein to the host cells. | Use a host strain designed for the expression of toxic proteins (e.g., containing pLysS to suppress basal expression).[17] Lower the induction temperature and/or the inducer concentration (e.g., IPTG).[6][18] | |
| Incorrect vector or faulty clone. | Verify the integrity of your expression vector and the inserted this compound gene sequence.[17][18] | |
| This compound is found in inclusion bodies (insoluble fraction) | High expression rate leading to protein misfolding and aggregation. | Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.[6] |
| Lack of proper disulfide bond formation in the reducing environment of the E. coli cytoplasm. | Co-express with chaperones or disulfide bond isomerases. Express this compound in the periplasm by including a signal peptide in the construct. Consider using a eukaryotic expression system (e.g., yeast, insect cells) that can handle disulfide bond formation.[6] | |
| The fusion tag is promoting insolubility. | Experiment with different fusion tags (e.g., GST, SUMO) that are known to enhance solubility.[18] | |
| Difficulty in purifying this compound | The affinity tag is not accessible. | If using a tag, ensure it is properly exposed. Consider moving the tag to the other terminus of the protein.[19] |
| Non-specific binding to the chromatography resin. | Optimize the wash buffer by increasing the salt concentration or adding a low concentration of a mild detergent.[19] | |
| Protein degradation during purification. | Add protease inhibitors to your lysis and purification buffers.[6] Perform all purification steps at 4°C. |
Troubleshooting this compound-Based Biofungicide Formulation and Application
| Problem | Possible Cause | Recommended Solution |
| Loss of antifungal activity in the formulation | This compound denaturation due to improper pH or temperature. | Determine the optimal pH and temperature range for this compound stability and buffer your formulation accordingly. Store the formulation at the recommended temperature. |
| Incompatibility with formulation adjuvants. | Test the compatibility of each adjuvant with this compound's antifungal activity before incorporating it into the final formulation. | |
| Short shelf-life of the formulation | Microbial contamination and degradation. | Consider adding a preservative that is compatible with this compound. Lyophilization (freeze-drying) of the purified this compound can significantly extend its shelf-life. |
| Gradual loss of protein activity over time. | Optimize the formulation with stabilizing agents like glycerol (B35011) or trehalose.[9] Store in a cool, dark place. | |
| Poor efficacy in field trials | Inadequate coverage of the plant surface. | Use a surfactant in your spray formulation to ensure even spreading and coverage. Adjust spray volume and nozzle type for optimal deposition. |
| Formulation is easily washed off by rain. | Incorporate a sticking agent or bio-polymer into your formulation to improve rain-fastness. | |
| This compound is being degraded by environmental factors (UV, microbes). | Include a UV protectant in the formulation. Consider microencapsulation of this compound to provide a protective barrier.[11] |
Section 3: Data Presentation
Table 1: Antifungal Activity of this compound and this compound-Like Peptides against Plant Pathogenic Fungi
| Fungal Pathogen | Peptide | IC50 (µM) | Reference |
| Alternaria alternata | Chenotide cQ2 | ~9 | [20] |
| Curvularia lunata | Chenotide cQ2 | ~5 | [20] |
| Fusarium oxysporum | Chenotide cQ2 | ~0.3 | [20] |
| Rhizoctonia solani | Chenotide cQ2 | ~3 | [20] |
| Fusarium culmorum | This compound | 250 | [1] |
| Septoria nodorum | This compound | 500 | [1] |
| Botrytis cinerea | This compound | 500 | [1] |
IC50: The concentration of the peptide required to inhibit 50% of fungal growth.
Section 4: Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound
This protocol is a general guideline for the expression of a His-tagged this compound in E. coli.
1. Expression: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the this compound expression vector. b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Reduce the temperature to 16-25°C and continue to shake for 16-24 hours.
2. Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
3. Purification: a. Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column. b. Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). c. Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). d. Analyze the eluted fractions by SDS-PAGE to confirm the purity of the this compound protein. e. If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 2: In Vitro Antifungal Activity Assay (Microbroth Dilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungus.
1. Preparation of Fungal Spore Suspension: a. Grow the fungal strain on a suitable agar (B569324) medium until spores are abundant. b. Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile water or a suitable buffer. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL in a suitable liquid medium (e.g., potato dextrose broth).
2. Assay Setup: a. In a 96-well microtiter plate, add 100 µL of the fungal spore suspension to each well. b. Prepare a serial dilution of the purified this compound protein. c. Add 100 µL of each this compound dilution to the corresponding wells of the microtiter plate. d. Include a positive control (a known fungicide) and a negative control (buffer or water).
3. Incubation and Analysis: a. Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours. b. Determine fungal growth by measuring the optical density at 600 nm using a microplate reader or by visual inspection. c. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 80% or 90%) compared to the negative control.[21]
Protocol 3: Chitin-Binding Assay
This protocol confirms the chitin-binding ability of the purified this compound.
1. Preparation of Chitin Beads: a. Wash commercially available chitin beads with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
2. Binding: a. Incubate a known amount of purified this compound with the washed chitin beads in the binding buffer for 1-2 hours at 4°C with gentle agitation. b. As a negative control, incubate the same amount of a non-chitin-binding protein (e.g., BSA) with chitin beads.
3. Washing: a. Centrifuge the mixture to pellet the chitin beads. b. Carefully remove the supernatant (this is the unbound fraction). c. Wash the beads several times with the binding buffer to remove any non-specifically bound proteins.
4. Elution: a. Elute the bound this compound from the chitin beads using an elution buffer with a low pH (e.g., 0.1 M acetic acid) or a high concentration of a competitive binder (e.g., N-acetylglucosamine).
5. Analysis: a. Analyze the unbound, wash, and elution fractions by SDS-PAGE to visualize the presence of this compound in each fraction. A strong band in the elution fraction and a depleted band in the unbound fraction confirm chitin-binding activity.
Section 5: Visualizations
Caption: A simplified workflow for the production of a this compound-based biofungicide.
Caption: The direct antifungal mechanism of this compound on fungal pathogens.
Caption: this compound as a PAMP inducing plant defense responses.
References
- 1. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of an extended shelf-life, liquid formulation of the biofungicide Trichoderma asperellum | Semantic Scholar [semanticscholar.org]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathogenesis-related protein 4 is structurally homologous to the carboxy-terminal domains of this compound, Win-1 and Win-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal adjuvants: Preserving and extending the antifungal arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal adjuvants: Preserving and extending the antifungal arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. youtube.com [youtube.com]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 20. Novel Pesticide Delivery System for Insects: Next Generation Protein Insecticide - Insect Biotechnology, Inc. [portal.nifa.usda.gov]
- 21. Antifungal effect of Hevea brasiliensis latex with various fungi. Its synergistic action with amphotericin B against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Hevein Allergenicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the allergenicity of Hevein (Hev b 6), a major allergen in natural rubber latex.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Hev b 6), and why is it a significant allergen?
This compound is a protein found in the latex of the rubber tree, Hevea brasiliensis. It is designated as Hev b 6 under the official allergen nomenclature.[1][2] this compound is a major allergen because a high percentage of individuals with latex allergies have IgE antibodies that recognize and bind to it, triggering an allergic reaction.[3] The protein has a chitin-binding domain, and its structure contains specific regions, known as epitopes, that are recognized by the immune system.[4][5]
Q2: What are the primary strategies to reduce the allergenicity of this compound?
The main approaches to lower the allergenic potential of this compound include:
-
Protein Modification: Altering the structure of this compound to disrupt IgE binding sites.[3][6]
-
Enzymatic Degradation: Using enzymes to break down the this compound protein into smaller, non-allergenic fragments.[7][8]
-
Physicochemical Removal: Employing chemical and physical processes to remove this compound and other allergenic proteins from latex products.[9][10][11]
-
Gene Silencing: Utilizing techniques like RNA interference (RNAi) to reduce the expression of the gene that produces this compound.[12]
Q3: What are the known IgE-binding epitopes on this compound?
Both linear and conformational IgE-binding epitopes have been identified on the this compound protein.[6][13] The majority of the IgE-binding capacity resides in the N-terminal 43-amino acid fragment of its precursor, prothis compound.[14] Specific amino acid residues critical for IgE binding have been identified, including Arginine at position 5, Lysine at position 10, Glutamic acid at position 29, Tyrosine at position 30, Histidine at position 35, and Glutamine at position 38.[6]
Q4: Can reducing this compound allergenicity eliminate the risk of latex allergy?
While this compound is a major allergen, natural rubber latex contains several other allergenic proteins (e.g., Hev b 1, Hev b 3, Hev b 5).[12][15] Therefore, reducing the allergenicity of this compound alone may not completely eliminate the risk of an allergic reaction in all sensitized individuals. A comprehensive approach that targets multiple allergens is ideal for producing truly hypoallergenic latex products.
Troubleshooting Guides
Protein Modification via Site-Directed Mutagenesis
Issue: Low yield of mutated this compound protein.
-
Possible Cause: Codon usage of the mutated sequence may not be optimal for the expression system (e.g., E. coli, insect cells).
-
Solution: Optimize the codon usage of your synthetic gene for the specific expression host.
-
-
Possible Cause: The mutation may have destabilized the protein structure, leading to improper folding and degradation.
-
Solution: Analyze the protein structure in silico before mutagenesis to predict the impact of the mutation on protein stability. Consider mutating residues to those found in homologous, non-allergenic proteins.[3]
-
-
Possible Cause: Inefficient protein purification.
-
Solution: Optimize purification conditions, including the type of chromatography resin, buffer pH, and salt concentration. Ensure that any affinity tags are accessible and not sterically hindered.
-
Issue: Mutated this compound still shows significant IgE binding.
-
Possible Cause: The targeted amino acid residues are not the primary IgE-binding epitopes for the patient sera being tested.
-
Solution: Broaden the epitope mapping using overlapping synthetic peptides to identify other potential IgE-binding regions.[13] Test with a larger pool of patient sera to account for variations in IgE repertoires.
-
-
Possible Cause: The mutation did not sufficiently alter the conformational epitope.
-
Possible Cause: The protein is refolding in a way that exposes new allergenic epitopes.
-
Solution: Characterize the secondary and tertiary structure of the mutant protein using techniques like circular dichroism and NMR to ensure it maintains a native-like fold without exposing new allergenic sites.
-
Enzymatic Degradation of this compound
Issue: Incomplete degradation of this compound in latex.
-
Possible Cause: Suboptimal enzyme concentration, temperature, or pH.
-
Solution: Empirically determine the optimal conditions for the chosen protease (e.g., papain, bromelain) in the latex matrix.[7] This may involve a matrix of experiments varying enzyme concentration, temperature, and pH.
-
-
Possible Cause: The enzyme itself is being inhibited by components in the latex.
-
Solution: Pre-treat the latex to remove potential inhibitors. This could involve a washing or centrifugation step.[15]
-
-
Possible Cause: The enzyme may introduce new allergens.
-
Solution: Ensure the purity of the enzyme preparation. Recombinant enzymes are often a good choice to avoid contamination with other proteins.[9]
-
Issue: Enzymatic treatment negatively affects the physical properties of the final rubber product.
-
Possible Cause: The enzyme is degrading other proteins essential for the structural integrity of the rubber.
-
Solution: Optimize the incubation time to be long enough to degrade this compound but short enough to minimize damage to structural proteins. Alternatively, explore the use of more specific proteases.
-
Data Presentation
Table 1: Reduction in IgE Binding Affinity of Mutated this compound
| Mutant | Mutated Residues | Reduction in IgE-Binding Affinity (orders of magnitude) | Reference |
| Hdelta3A | Arg(5), Lys(10), Glu(29) | 3 to 5 | [3][6] |
| Hdelta6 | Arg(5), Lys(10), Glu(29), Tyr(30), His(35), Gln(38) | 3 to 5 (complete abolishment in skin prick tests) | [3][6] |
Table 2: Efficacy of Enzymatic Treatment on Latex Protein Reduction
| Enzyme | Purity | Treatment Conditions | Reduction of Extractable Proteins (%) | Reference |
| Bromelain | Partially Purified | 5% solution, 2 hours, 60°C | 54 (±11) | [7] |
| Papain | Partially Purified | 5% solution, 2 hours, 60°C | 58 (±8) | [7] |
| Bromelain | Crude | Not specified | 14 (±4) | [7] |
| Papain | Crude | Not specified | 12 (±1) | [7] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol provides a general workflow for creating this compound mutants with reduced allergenicity.
-
Epitope Identification:
-
Identify potential IgE-binding epitopes on this compound using existing literature[3][6] or by performing peptide-based epitope mapping.[13]
-
Use protein modeling software to visualize the 3D structure of this compound (PDB access code 1HEV) and select surface-exposed residues within the identified epitopes for mutation.
-
-
Mutagenesis:
-
Design primers containing the desired nucleotide changes.
-
Use a commercially available site-directed mutagenesis kit to introduce the mutations into a plasmid containing the this compound gene.
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence the plasmid to confirm the presence of the desired mutation.
-
-
Protein Expression and Purification:
-
Express the mutant this compound protein in a suitable expression system (e.g., baculovirus expression system in insect cells).[6]
-
Purify the recombinant mutant protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).
-
-
Assessment of Allergenicity:
-
ELISA Inhibition Assay: Perform an ELISA to determine the IgE-binding capacity of the mutant protein compared to wild-type this compound. This involves coating a plate with wild-type this compound, pre-incubating patient sera with varying concentrations of the mutant or wild-type protein, and then detecting the amount of IgE that can still bind to the plate.
-
Skin Prick Test: In a clinical setting with ethical approval, perform skin prick tests on latex-allergic patients to assess the in vivo allergenic reactivity of the mutant protein.[3]
-
Visualizations
Figure 1: Signaling pathway of a Type I hypersensitivity reaction initiated by this compound.
Figure 2: Experimental workflow for reducing this compound allergenicity via site-directed mutagenesis.
References
- 1. Pro-hevein - Wikipedia [en.wikipedia.org]
- 2. allergyresources.co.uk [allergyresources.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure of allergens and structure based epitope predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]
- 6. Construction of this compound (Hev b 6.02) with reduced allergenicity for immunotherapy of latex allergy by comutation of six amino acid residues on the conformational IgE epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Economical Method to Reduce the Extractable Latex Protein Levels in Finished Dipped Rubber Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US8324312B2 - Natural rubber latex having reduced allergenicity and method of making - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Latex Purification and Accelerator Types on Rubber Allergens Prevalent in Sulphur Prevulcanized Natural Rubber Latex: Potential Application for Allergy-Free Natural Rubber Gloves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Interference-Mediated Silencing of HbREF and HbSRPP Genes Reduces Allergenic Protein Content While Maintaining Rubber Production in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IgE epitope analysis of the this compound preprotein; a major latex allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The main IgE-binding epitope of a major latex allergen, prothis compound, is present in its N-terminal 43-amino acid fragment, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Hevein and Other Plant Lectins
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections resistant to conventional therapies has spurred the search for novel antifungal agents. Plant lectins, a diverse group of carbohydrate-binding proteins, have emerged as promising candidates due to their ability to recognize and interact with fungal cell wall components. Among these, Hevein, a small chitin-binding protein from the latex of the rubber tree (Hevea brasiliensis), has demonstrated significant antifungal properties. This guide provides a comparative analysis of the antifungal activity of this compound and other notable plant lectins, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of lectins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). These values represent the lowest concentration of the lectin required to inhibit the visible growth of a fungal species. The following table summarizes the reported antifungal activities of this compound and other selected lectins against various fungal pathogens.
| Lectin | Source | Fungal Species | Activity Metric | Concentration | Reference(s) |
| This compound | Hevea brasiliensis (Rubber Tree) | Candida albicans ATCC 10231 | MIC80 | 95 µg/mL | [1] |
| Candida tropicalis ATCC 750 | MIC80 | 12 µg/mL | [1] | ||
| Candida krusei ATCC 6258 | MIC80 | 190 µg/mL | [1] | ||
| Trichosporon cutaneum | MIC80 | 40.6 µg protein/mL | [2] | ||
| Cryptococcus neoformans | MIC80 | 56.1 µg protein/mL | [2] | ||
| This compound-like Peptides (WAMPs) | Triticum kiharae (Wheat) | Fusarium culmorum | IC50 | 256.3 µg/mL | [3] |
| Alternaria alternata | IC50 | Varies by peptide | [3] | ||
| Bipolaris sorokiniana | IC50 | Varies by peptide | [3] | ||
| Urtica dioica Agglutinin (UDA) | Urtica dioica (Stinging Nettle) | Botrytis cinerea | Growth Inhibition (50-60%) | 300 µg/mL | [4] |
| Trichoderma viride | Growth Inhibition (40-50%) | 300 µg/mL | [4] | ||
| Tomato Chitin-binding Lectins (TCLs) | Solanum lycopersicum (Tomato) | Aspergillus niger | Strong Inhibition | 600 µg/mL | |
| Jackin | Artocarpus integrifolia (Jackfruit) | Fusarium moniliforme | Growth Inhibition | 2.25 mg/mL | [5] |
| Saccharomyces cerevisiae | Growth Inhibition | Not specified | [5] | ||
| Frutackin | Artocarpus incisa (Breadfruit) | Fusarium moniliforme | Growth Inhibition | Not specified | [5] |
| Saccharomyces cerevisiae | Growth Inhibition | Not specified | [5] |
Experimental Protocols
The following is a generalized protocol for determining the antifungal activity of lectins using the broth microdilution method, a common technique cited in the referenced literature.
Antifungal Susceptibility Testing: Broth Microdilution Assay
1. Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 25-37°C) until sufficient growth or sporulation is observed.
-
Harvest fungal spores or yeast cells and suspend them in a sterile saline solution (0.9% NaCl) or buffered saline (e.g., PBS).
-
Adjust the concentration of the inoculum to a standardized density (e.g., 1 × 10^5 to 5 × 10^5 cells/mL or spores/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Lectin Solutions:
-
Dissolve the purified lectin in a sterile solvent that does not interfere with fungal growth (e.g., sterile distilled water, PBS).
-
Prepare a stock solution of the lectin at a concentration at least double the highest concentration to be tested.
-
Perform serial twofold dilutions of the lectin stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth).
3. Assay Procedure:
-
Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted lectin, as well as to positive (fungus in broth without lectin) and negative (broth only) control wells.
-
Incubate the microtiter plates at an optimal temperature for the growth of the specific fungal strain for a defined period (typically 24 to 72 hours).
4. Determination of Antifungal Activity:
-
After the incubation period, visually inspect the wells for fungal growth (turbidity).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the lectin that causes a significant inhibition of visible fungal growth compared to the positive control.
-
For a more quantitative assessment, the optical density (OD) of each well can be measured using a microplate reader at a suitable wavelength (e.g., 530 nm). The percentage of growth inhibition can then be calculated relative to the positive control. The IC50 value can be determined from a dose-response curve.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in assessing and understanding the antifungal activity of this compound and other lectins, the following diagrams have been generated using Graphviz.
Mechanism of Action and Signaling Pathways
The primary mechanism of antifungal activity for this compound and many other lectins is their ability to bind specifically to chitin, a major structural component of fungal cell walls.[3][6] This interaction is thought to interfere with cell wall synthesis and integrity, leading to a cascade of events that inhibit fungal growth.
The binding of these lectins to the nascent chitin chains at the sites of active growth, such as hyphal tips and septa, can physically impede the proper assembly of the cell wall. This disruption can lead to morphological abnormalities, such as swelling and bursting of the hyphae, ultimately resulting in fungal cell death.[7]
While the direct interaction with chitin is well-established, the specific intracellular signaling pathways triggered within the fungal cell upon lectin binding are not yet fully elucidated. It is hypothesized that the disruption of cell wall integrity may activate stress response pathways within the fungus. However, further research is required to identify the specific signaling molecules and cascades involved in the fungal response to these lectins. Some studies on mushroom lectins have suggested an induction of apoptosis in fungal cells, but this has not been extensively demonstrated for this compound and other plant-derived chitin-binding lectins.[8]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Frontiers | Hololectin Interdomain Linker Determines Asparaginyl Endopeptidase-Mediated Maturation of Antifungal this compound-Like Peptides in Oats [frontiersin.org]
- 3. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Antifungal Lectins: Mechanism of Action and Targets on Human Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal-Induced Programmed Cell Death [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two this compound homologs isolated from the seed of Pharbitis nil L. exhibit potent antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induction by lectin isolated from the mushroom Boletopsis leucomelas in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hevein's Role in Plant Immunity: A Comparative Guide Using Knockout Mutant Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of hevein, a key chitin-binding protein, in plant immunity. While direct knockout mutants for this compound are not extensively documented in publicly available research, we can infer its function by examining knockout mutants of core components in the chitin (B13524) signaling pathway, such as the chitin elicitor receptor kinase 1 (CERK1). This guide will compare the immunological phenotype of wild-type plants to that of cerk1 knockout mutants, providing a framework for understanding the potential impact of a this compound knockout.
The Role of this compound in Plant Defense
This compound and this compound-like proteins are crucial components of the plant's innate immune system. They possess a chitin-binding domain that allows them to recognize chitin, a major component of fungal cell walls. This recognition is a primary step in initiating a defense response against fungal pathogens. It is hypothesized that a knockout of the this compound gene would lead to a compromised ability to detect and respond to fungal threats, resulting in increased susceptibility.
Quantitative Comparison of Immune Responses
To illustrate the expected impact of disrupting the chitin signaling pathway, the following table summarizes typical quantitative data from studies comparing wild-type (WT) Arabidopsis plants with cerk1 knockout mutants. A hypothetical this compound knockout mutant is included to project its potential phenotype.
| Immune Response Parameter | Wild-Type (WT) | CERK1 Knockout Mutant (cerk1) | This compound Knockout Mutant (Hypothetical) |
| Chitin-Induced ROS Burst (RLU) | High | Significantly Reduced/Abolished[1] | Reduced |
| Chitin-Induced Callose Deposition | Present | Significantly Reduced/Abolished | Reduced |
| Fungal Pathogen Growth | Restricted | Enhanced | Enhanced |
| Defense Gene Expression (e.g., PR genes) | Induced upon chitin treatment | Induction significantly reduced | Reduced induction |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Chitin signaling pathway in plants.
Caption: Experimental workflow for validating gene function in plant immunity.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to quantify plant immune responses.
Fungal Pathogen Inoculation Assay
Objective: To assess the susceptibility of plants to a fungal pathogen.
Materials:
-
Wild-type and knockout mutant plants (4-5 weeks old)
-
Fungal pathogen culture (e.g., Alternaria brassicicola)
-
Potato Dextrose Agar (PDA) plates
-
Sterile water
-
Micropipettes
-
Growth chambers with controlled humidity and temperature
Procedure:
-
Grow the fungal pathogen on PDA plates for 10-14 days.
-
Prepare a spore suspension by flooding the plates with sterile water and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth and adjust the concentration to 5 x 10^5 spores/mL using a hemocytometer.
-
Inoculate the plants by applying a 5 µL droplet of the spore suspension onto the surface of mature leaves.
-
Place the inoculated plants in a high-humidity chamber (80-100%) for the first 48 hours to promote infection.
-
Transfer the plants to a growth chamber with a 12-hour light/12-hour dark cycle.
-
Monitor the development of disease symptoms (e.g., lesions) daily.
-
At 5-7 days post-inoculation, measure the lesion diameter as an indicator of disease severity. Fungal biomass can be quantified using qPCR with fungus-specific primers.
Chitin-Induced Reactive Oxygen Species (ROS) Burst Assay
Objective: To measure the production of ROS, an early defense response, upon chitin elicitation.
Materials:
-
Leaf discs (4 mm diameter) from wild-type and knockout mutant plants
-
96-well white microplate
-
Luminol (B1675438) (L-012) solution
-
Horseradish peroxidase (HRP)
-
Chitin solution (e.g., chitooctaose)
-
Plate-reading luminometer
Procedure:
-
Collect leaf discs from 4-5 week old plants and float them abaxial side up in sterile water overnight in a 96-well plate to reduce wounding-induced ROS.[2]
-
On the day of the assay, replace the water with 100 µL of a solution containing luminol (100 µM) and HRP (10 µg/mL).[2]
-
Allow the leaf discs to incubate for at least one hour.
-
Prepare the elicitor solution containing chitin.
-
Use a multi-channel pipette to add 100 µL of the chitin solution to each well to initiate the reaction.[2]
-
Immediately place the plate in a luminometer and measure luminescence every 2 minutes for 60-90 minutes.[2]
-
The integrated luminescence over time represents the total ROS burst.
Callose Deposition Staining and Quantification
Objective: To visualize and quantify callose deposition, a cell wall reinforcement response.
Materials:
-
Leaf samples from plants treated with an elicitor (e.g., chitin) or a pathogen
-
Fixative solution (e.g., ethanol:acetic acid, 3:1)
-
Aniline (B41778) blue staining solution (0.01% aniline blue in 150 mM K2HPO4)
-
Glycerol (50%)
-
Fluorescence microscope with a DAPI filter
Procedure:
-
Harvest leaves 12-24 hours after treatment.
-
Clear the chlorophyll (B73375) from the leaves by incubating them in the fixative solution until they become transparent.[3]
-
Wash the leaves with sterile water and then with 150 mM K2HPO4 buffer.[3]
-
Stain the leaves by incubating them in the aniline blue solution in the dark for at least 2 hours.[3]
-
Mount the stained leaves on a microscope slide with a drop of 50% glycerol.
-
Visualize the callose deposits (appearing as bright yellow-green fluorescent spots) using a fluorescence microscope.[4]
-
Capture images and quantify the number and area of callose deposits per unit leaf area using image analysis software (e.g., ImageJ).
Defense Gene Expression Analysis by RT-qPCR
Objective: To quantify the transcript levels of defense-related genes.
Materials:
-
Plant tissue samples
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
Harvest plant tissue at desired time points after treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit, followed by DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in triplicate for each sample and primer pair, including a no-template control.
-
Perform the qPCR using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).[5]
References
- 1. The Lysin Motif Receptor-like Kinase (LysM-RLK) CERK1 Is a Major Chitin-binding Protein in Arabidopsis thaliana and Subject to Chitin-induced Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Histological Methods to Detect Early-stage Plant Defense Responses during Artificial Inoculation of Lolium perenne with Epichloë festucae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Hevein Across Diverse Hevea Clones: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Hevein, a key latex protein, from different clones of the rubber tree (Hevea brasiliensis). It is intended for researchers, scientists, and drug development professionals interested in the functional variability and potential applications of this important biomolecule. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.
Introduction to this compound
This compound is a chitin-binding protein found in the laticifers of the rubber tree.[1] It is synthesized as a larger precursor protein, prothis compound, which is then cleaved into the mature 43-amino acid this compound and a C-terminal domain.[2] This protein plays a crucial role in the plant's defense against fungal pathogens due to its antifungal properties and is also involved in the coagulation of latex.[2][3] Furthermore, this compound, designated as Hev b 6, is a major allergen responsible for latex allergies.[2] Given its significance in plant defense and as an allergen, understanding the variations in this compound across different Hevea clones is of considerable scientific interest.
Quantitative Comparison of this compound in Hevea Clones
Direct quantitative comparisons of this compound protein concentrations across a wide variety of Hevea clones are limited in publicly available literature. However, studies on gene expression provide valuable insights into the differential production of this compound among clones, particularly in the context of disease resistance.
One key study compared the expression of the this compound gene in a Phytophthora-resistant clone, PB260, and a susceptible clone, RRIM600.[4] The results demonstrated a significantly higher expression level of the this compound gene in the resistant clone, suggesting a correlation between this compound abundance and fungal resistance.[4] While comprehensive proteomic studies have been conducted on various clones, including Reyan 7-33-97, RY 8-79, and PR 107, specific quantitative data for this compound are not explicitly detailed. These studies do, however, indicate that quantitative variations in the latex proteome exist among different clones.
| Hevea Clone | Relative this compound Gene Expression Level | Known Trait | Reference |
| PB260 | Significantly Higher | Resistant to Phytophthora sp. | [4] |
| RRIM600 | Lower | Susceptible to Phytophthora sp. | [4] |
| Reyan 7-33-97 | Data not available | High-yielding | [5] |
| RRIM 712 | Data not available | Low-yielding | [6] |
Table 1: Comparison of this compound Gene Expression in Different Hevea Clones. This table summarizes the relative expression levels of the this compound gene in clones where comparative data is available.
Functional Analysis: Antifungal Activity
| Fungal Species | Observed Effect of this compound | Reference |
| Trichoderma hamatum | Growth inhibition | [8] |
| Fusarium culmorum | Growth inhibition | [8] |
| Pyrenophora tritici-repentis | Growth inhibition | [8] |
| Phytophthora sp. | Implied role in resistance | [4] |
Table 2: Antifungal Spectrum of this compound. This table lists some of the fungal species against which this compound has shown inhibitory activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the comparative analysis of this compound.
This compound Extraction and Purification from Hevea Latex
This protocol is a generalized procedure based on established methods for isolating this compound.
-
Latex Collection: Fresh latex is collected from the tapping panel of the desired Hevea clone into a chilled container.
-
Centrifugation: The collected latex is centrifuged at low speed to separate the rubber fraction (top layer) from the C-serum and the bottom fraction (lutoids).
-
Isolation of Bottom Fraction: The bottom fraction, which is rich in this compound, is carefully collected.
-
Acidic Extraction: The proteins in the bottom fraction are extracted using a low pH buffer (e.g., 0.1 M HCl).
-
Affinity Chromatography: The crude extract is subjected to chitin (B13524) affinity chromatography. This compound binds to the chitin matrix.
-
Elution: The bound this compound is eluted from the column using a competitive binder, such as N-acetylglucosamine, or by changing the pH.
-
Purification and Quantification: The eluted fractions containing this compound are further purified using techniques like ion-exchange chromatography or reverse-phase HPLC. The concentration of the purified this compound is determined using a standard protein quantification assay (e.g., Bradford or BCA assay).
Quantification of this compound Gene Expression by qRT-PCR
This protocol outlines the steps for comparing the expression levels of the this compound gene in different Hevea clones.
-
RNA Extraction: Total RNA is extracted from the latex or leaf tissues of the different Hevea clones using a suitable RNA extraction kit or protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Specific primers for the this compound gene and a suitable reference gene (e.g., actin or GAPDH) are designed.
-
Quantitative Real-Time PCR (qRT-PCR): The qRT-PCR reaction is performed using a SYBR Green or probe-based detection method. The reaction mixture includes the cDNA template, specific primers, and the master mix.
-
Data Analysis: The relative expression of the this compound gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the data to the reference gene.
Antifungal Activity Assay
This protocol describes a method to assess the antifungal activity of purified this compound.
-
Fungal Culture: The target fungal species is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient spore production is achieved.
-
Spore Suspension: A spore suspension is prepared by washing the surface of the fungal culture with sterile water or a suitable buffer and adjusting the spore concentration.
-
Microtiter Plate Assay: The assay is performed in a 96-well microtiter plate. Each well contains a defined concentration of fungal spores in a liquid growth medium.
-
This compound Treatment: Purified this compound from different clones is added to the wells at various concentrations. A control group without this compound is also included.
-
Incubation: The microtiter plate is incubated at an optimal temperature for fungal growth for a specified period.
-
Growth Inhibition Assessment: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength using a microplate reader. The percentage of growth inhibition is calculated relative to the control. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth.
Visualizing this compound-Related Pathways
This compound-Mediated Plant Defense Signaling Pathway
The expression of the this compound gene is induced by wounding and the application of plant hormones such as ethylene (B1197577) and jasmonic acid, which are key signaling molecules in plant defense pathways.[1][3] The following diagram illustrates a plausible signaling cascade leading to this compound production and its role in antifungal defense.
Caption: this compound-mediated defense signaling pathway.
Experimental Workflow for Comparative Analysis of this compound
The following diagram outlines the logical workflow for a comprehensive comparative analysis of this compound from different Hevea clones.
Caption: Workflow for this compound comparative analysis.
Conclusion
The available evidence strongly suggests that the expression of the this compound-encoding gene, and likely the protein itself, varies among different Hevea clones. This variation appears to be correlated with important agronomic traits such as disease resistance. The higher expression of this compound in the Phytophthora-resistant clone PB260 compared to the susceptible clone RRIM600 highlights the protein's role in the plant's defense mechanism.
Further research is warranted to directly quantify this compound protein levels and compare the specific antifungal activities of this compound isolated from a broader range of commercially important Hevea clones. Such studies would provide a more complete picture of the functional diversity of this protein and could inform breeding programs aimed at developing clones with enhanced disease resistance. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Wound-induced accumulation of mRNA containing a this compound sequence in laticifers of rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. doi.nrct.go.th [doi.nrct.go.th]
- 5. Comparative analysis of latex transcriptomes reveals the potential mechanisms underlying rubber molecular weight variations between the Hevea brasiliensis clones RRIM600 and Reyan7-33–97 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Transcriptome Analysis Identifies Potentially Relevant Genes in Rubber Clones with a High Latex Yield (Hevea brasiliensis) | Journal Of Agrobiotechnology [journal.unisza.edu.my]
- 7. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Hevein vs. Chitinase: A Comparative Guide to Antifungal Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antifungal agents, plant-derived proteins offer a promising avenue for therapeutic development. Among these, hevein and chitinase (B1577495) have been extensively studied for their ability to inhibit fungal growth. While both molecules target chitin (B13524), a crucial component of the fungal cell wall, their mechanisms of action are fundamentally different. This guide provides an objective comparison of their antifungal properties, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of new antifungal strategies.
At a Glance: this compound vs. Chitinase
| Feature | This compound | Chitinase |
| Primary Mechanism | Chitin Binding (Lectin Activity) | Chitin Hydrolysis (Enzymatic Activity) |
| Effect on Fungal Hyphae | Growth inhibition, formation of thick hyphae with buds[1] | Lysis at hyphal tips[1] |
| Enzymatic Activity | None[1] | Catalytic degradation of β-1,4-glycosidic bonds in chitin[2] |
| Heat Stability | Highly heat-resistant[1] | Varies, generally susceptible to heat denaturation |
| Host Defense Signaling | Expression induced by ethylene (B1197577) and salicylic (B10762653) acid[3][4] | Chitin fragments produced by its activity act as PAMPs, triggering host immune responses via receptors like CERK1 and MAPK cascades[2][5] |
Quantitative Comparison of Antifungal Activity
The following tables summarize the in vitro antifungal efficacy of this compound and chitinase against a range of fungal pathogens. It is important to note that the effective concentrations can vary significantly depending on the fungal species, the specific protein isolate, and the assay conditions.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Effective Concentration (IC50 / MIC80) | Reference |
| Candida tropicalis ATCC 750 | Broth Dilution | MIC80: 12 µg/mL | [6] |
| Candida albicans ATCC 10231 | Broth Dilution | MIC80: 95 µg/mL | [6] |
| Candida krusei ATCC 6258 | Broth Dilution | MIC80: 190 µg/mL | [6] |
| Trichoderma viride | Fungal Growth Inhibition | IC50: 0.1 µg/µL | [7] |
| Botrytis cinerea | Hyphal Growth Inhibition | 50% inhibition at 500 µg/mL | [1] |
| Fusarium culmorum | Hyphal Growth Inhibition | 50% inhibition at 600 µg/mL | [1] |
| Fusarium oxysporum | Hyphal Growth Inhibition | 50% inhibition at 1250 µg/mL | [1] |
Table 2: Antifungal Activity of Chitinase
| Fungal Species | Chitinase Source | Assay Type | Effective Concentration / Inhibition | Reference |
| Colletotrichum sp. | Trichoderma asperellum | Hyphal Growth Inhibition | ~95% inhibition at 60 U/mL | [8] |
| Sclerotium rolfsii | Trichoderma asperellum | Hyphal Growth Inhibition | ~97% inhibition at 60 U/mL | [8] |
| Rhizoctonia solani | Serratia marcescens | Zone of Inhibition | Antifungal activity observed | [9] |
| Bipolaris sp. | Serratia marcescens | Zone of Inhibition | Antifungal activity observed | [9] |
| Alternaria raphani | Serratia marcescens | Zone of Inhibition | Antifungal activity observed | [9] |
| Alternaria brassicicola | Serratia marcescens | Zone of Inhibition | Antifungal activity observed | [9] |
| Trichoderma viride | Paper Mulberry | Fungal Growth Inhibition | IC50: 0.1 µg/µL | [7] |
Comparative Antifungal Mechanisms
This compound and chitinase employ distinct strategies to combat fungal pathogens, as illustrated in the diagrams below.
This compound: The Chitin Binder
This compound, a small, cysteine-rich protein, functions as a lectin with high affinity for chitin.[1] Its antifungal mechanism is primarily one of binding and disruption, rather than enzymatic degradation.
Caption: Antifungal mechanism of this compound through chitin binding and physical disruption of the fungal cell wall.
Chitinase: The Chitin Degrader
Chitinases are enzymes that catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin, breaking down the polymer into smaller oligosaccharides.[2] This enzymatic degradation weakens the fungal cell wall, leading to osmotic instability and cell lysis.
Caption: Antifungal mechanism of chitinase through enzymatic degradation of the fungal cell wall.
Host Defense Signaling Pathways
The interaction of these proteins with fungi also has implications for the host's immune response, particularly in plants.
This compound Expression and Plant Defense
The expression of this compound-like genes is often induced as part of a broader plant defense response, regulated by key signaling molecules like ethylene and salicylic acid.[3][4]
Caption: Induction of this compound gene expression via plant hormone signaling pathways in response to stress.
Chitin-Elicited Signaling in Plants
The chitin fragments produced by chitinase activity can be recognized by the plant as pathogen-associated molecular patterns (PAMPs), triggering a robust immune response.[5]
References
- 1. scispace.com [scispace.com]
- 2. Molecular mechanism of BjCHI1-mediated plant defense against Botrytis cinerea infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wound-induced accumulation of mRNA containing a this compound sequence in laticifers of rubber tree (Hevea brasiliensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of a protein purified from the latex of Hevea brasiliensis on oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation and antifungal activity of extracellular chitinase from a biocontrol fungus, Trichoderma asperellum PQ34 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Hevein Cross-Reactivity: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive new guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of the cross-reactivity of hevein with other chitin-binding proteins. This guide provides a critical resource for understanding the molecular basis of latex-fruit syndrome and other allergic reactions, presenting supporting experimental data, detailed methodologies, and clear visual representations of key biological processes.
This compound, a major allergen from the rubber tree (Hevea brasiliensis), is a well-known trigger for latex allergy. Its structural similarity to chitin-binding proteins in various plants and other organisms is the foundation for cross-reactive allergic responses. This guide delves into the specifics of this cross-reactivity, offering a valuable tool for the development of improved diagnostics and potential therapeutic interventions.
Quantitative Assessment of this compound Cross-Reactivity
The cross-reactivity between this compound (Hev b 6.02) and this compound-like domains (HLDs) present in class I chitinases of various fruits is a primary cause of the latex-fruit syndrome. The following tables summarize key quantitative data from studies investigating this phenomenon using patient sera.
Table 1: IgE Binding of Latex-Allergic Patients' Sera to this compound and Cross-Reactive Fruit Proteins
| Cohort | Number of Patients | % with IgE to this compound | % with IgE to Banana Chitinase HLD | % with IgE to Avocado Chitinase HLD | Source |
| Latex-allergic patients | 59 | 58% | 34% | 15% | [1] |
| Patients allergic to NRL with IgE to this compound | 15 | 100% | 60% (to 32- and 33-kd banana proteins) | - | [2] |
Table 2: Inhibition of IgE Binding to Fruit Allergens by this compound
| Assay | Patient Sera | Inhibitor | Substrate | % Inhibition | Source |
| ELISA Inhibition | Pool of sera from patients allergic to NRL | This compound (10 ng/mL) | Solid-phase 32-kd banana protein | ~50% | [2] |
| Immunoblot Inhibition | 5 sera from patients allergic to NRL | This compound (10 ng/mL) | 32- and 33-kd banana protein bands | Total inhibition | [2] |
| ELISA Inhibition | Latex-allergic patients | HLDs from avocado | Prothis compound (Hev b 6.01) | 59% | [3] |
| ELISA Inhibition | Latex-allergic patients | HLDs from banana | Prothis compound (Hev b 6.01) | 38% | [3] |
The Structural Basis of Cross-Reactivity: this compound and this compound-Like Domains
The molecular mimicry between this compound and other chitin-binding proteins is rooted in their shared structural motifs. This compound is a small, 43-amino acid protein characterized by a compact structure stabilized by four disulfide bonds.[4] A critical feature is its chitin-binding domain, which is responsible for its interaction with chitin (B13524), a polymer of N-acetylglucosamine found in fungal cell walls and the exoskeletons of arthropods.
Many plant defense proteins, particularly class I chitinases found in fruits like bananas, avocados, and chestnuts, possess an N-terminal this compound-like domain (HLD).[5][6] These HLDs share a high degree of sequence and structural homology with this compound, presenting similar epitopes to the immune system. This structural similarity allows IgE antibodies originally raised against this compound to recognize and bind to these fruit chitinases, triggering an allergic reaction.[7]
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of cross-reactivity relies on robust immunological assays. The following are detailed protocols for key experiments cited in the literature.
Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding
This protocol is a standard method to quantify the presence of specific IgE antibodies in patient serum.
Materials:
-
Microtiter plates
-
Purified this compound or cross-reactive protein (e.g., fruit chitinase)
-
Patient serum
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the purified allergen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound allergen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Serum Incubation: Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated anti-human IgE antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
ELISA Inhibition Assay
This assay is used to confirm cross-reactivity by demonstrating that a soluble allergen can inhibit the binding of IgE to a plate-bound allergen.
Procedure:
-
Follow steps 1-4 of the standard ELISA protocol.
-
Inhibition Step: Pre-incubate the patient serum with varying concentrations of the inhibitor protein (e.g., this compound) for 1-2 hours at room temperature.
-
Serum Incubation: Add the serum-inhibitor mixture to the antigen-coated wells and incubate for 1-2 hours at room temperature.
-
Continue with steps 6-11 of the standard ELISA protocol.
-
Analysis: Calculate the percentage of inhibition by comparing the absorbance of the inhibited samples to the uninhibited control.
Immunoblotting (Western Blotting)
Immunoblotting is used to identify the specific proteins to which IgE antibodies bind.
Materials:
-
Protein extract (e.g., from fruit)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer
-
Patient serum
-
Wash buffer
-
Enzyme-conjugated anti-human IgE antibody
-
Chemiluminescent or colorimetric substrate
Procedure:
-
Protein Separation: Separate the proteins in the extract by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Serum Incubation: Incubate the membrane with diluted patient serum overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated anti-human IgE antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate and visualize the protein bands that bind to the patient's IgE.
Visualizing the Pathways and Processes
To further clarify the complex interactions involved in this compound cross-reactivity, the following diagrams have been generated using Graphviz.
Caption: IgE-mediated allergic reaction to this compound and cross-reactive proteins.
Caption: Experimental workflow for a direct ELISA.
Caption: Experimental workflow for immunoblotting.
Beyond Fruits: Other Potential Cross-Reactivities
While the cross-reactivity between this compound and fruit chitinases is well-documented, the potential for cross-reactivity extends to other organisms containing chitin-binding proteins. These include:
-
Fungi: As chitin is a major component of fungal cell walls, chitin-binding proteins from fungi could potentially cross-react with this compound.
-
Insects and Mites: The exoskeletons of insects and mites are rich in chitin. Chitin-binding proteins from these sources, some of which are known allergens, may also share structural similarities with this compound.
-
Nematodes: These organisms also possess chitin in certain structures, and their proteins could be a source of cross-reactivity.
Further research is needed to fully explore the clinical significance of these potential cross-reactivities.
This guide provides a foundational understanding of the cross-reactivity of this compound with other chitin-binding proteins. The presented data and protocols are intended to aid researchers in their efforts to diagnose, manage, and ultimately prevent allergic diseases stemming from this complex immunological interaction.
References
- 1. Latex-allergic patients sensitized to the major allergen this compound and this compound-like domains of class I chitinases show no increased frequency of latex-associated plant food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-like protein domains as a possible cause for allergen cross-reactivity between latex and banana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolated this compound-like domains, but not 31-kd endochitinases, are responsible for IgE-mediated in vitro and in vivo reactions in latex-fruit syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-hevein - Wikipedia [en.wikipedia.org]
- 5. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]
- 6. Class I chitinases with this compound-like domain, but not class II enzymes, are relevant chestnut and avocado allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjpediatr.org [turkjpediatr.org]
A Comparative Guide to the Structures of Hevein and Hevein-Like Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of hevein and this compound-like domains, crucial components in plant defense and potential sources of novel therapeutic agents. By presenting quantitative data, detailed experimental methodologies, and visual representations of structural relationships, this document aims to facilitate a deeper understanding of these fascinating protein domains and aid in their application in research and drug development.
Introduction to this compound and this compound-Like Domains
This compound is a small, cysteine-rich protein originally isolated from the latex of the rubber tree (Hevea brasiliensis).[1][2] It is the prototypical member of a large family of proteins and domains that share a conserved structural motif known as the this compound-like domain. These domains are characterized by their ability to bind chitin, a polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of insects.[3][4][5] This chitin-binding activity is central to their role in plant defense against pathogens.
This compound-like domains are found in a wide variety of plant proteins, often as part of larger proteins with modular architectures.[4] These can include class I chitinases, where the this compound-like domain is thought to enhance the enzyme's antifungal activity by increasing its affinity for fungal cell walls.[6][7] The structural diversity within the this compound-like domain family, arising from variations in amino acid sequence and the number of disulfide bridges, leads to a range of binding affinities and specificities, as well as diverse biological activities.
Structural Features: A Comparative Overview
The core structure of this compound and this compound-like domains is a compact fold stabilized by a conserved network of disulfide bonds. This scaffold typically consists of a short alpha-helix and a three-stranded anti-parallel beta-sheet.[8] Key structural differences and similarities are summarized below.
Amino Acid Sequence and Conserved Motifs
The chitin-binding ability of this compound and this compound-like domains is conferred by a conserved set of amino acid residues located in a surface-exposed cleft. This binding site typically includes several aromatic residues (Tryptophan, Tyrosine, or Phenylalanine) and a key serine residue.[3][9] The aromatic residues are crucial for stacking interactions with the sugar rings of chitin, while the serine residue often forms hydrogen bonds.
Cysteine Content and Disulfide Bridges
A defining feature of this compound-like domains is their high cysteine content, which results in multiple disulfide bridges that confer significant stability to the domain. This compound itself contains eight cysteine residues forming four disulfide bonds.[1] However, the broader family of this compound-like domains exhibits variability in cysteine number, leading to classifications such as 6-Cys, 8-Cys, and 10-Cys this compound-like peptides.[4] This variation in disulfide bond number can influence the overall fold and stability of the domain.
Three-Dimensional Structure
The three-dimensional structure of this compound was first determined by X-ray crystallography and NMR spectroscopy.[10][11] These studies revealed a compact, globular fold. The overall topology is highly conserved across the family, with the main variations occurring in the loop regions connecting the secondary structure elements.
Quantitative Structural Comparison
To provide a quantitative measure of the structural similarities and differences, we have compiled data on sequence identity and Root Mean Square Deviation (RMSD) values between this compound and a selection of this compound-like domains.
Sequence Identity
The following table summarizes the percentage of amino acid sequence identity between this compound and several representative this compound-like domains.
| Protein/Domain | Source Organism | Sequence Identity to this compound (%) | Reference |
| This compound (Hev b 6.02) | Hevea brasiliensis | 100 | - |
| Banana Chitinase (N-terminus) | Musa acuminata | 80 | [12] |
| SN-HLPf1.1 | Sambucus nigra | 61.4 | [8] |
| Pn-AMP1 | Pharbitis nil | 65.8 (to SN-HLPf1.1) | [8] |
| Class I Chitinase HLDs | Various | >68 | [6] |
| Wheat Germ Agglutinin (Domain 3) | Triticum aestivum | 66 | [6] |
Root Mean Square Deviation (RMSD)
| Protein 1 (PDB ID) | Protein 2 (PDB ID) | RMSD (Å) | Reference |
| Mo-HLP1 (6S3F) | Mo-HLP2 (5DOM) | 1.86 | [13] |
| Mo-HLP1 (6S3F) | Mo-HLP3 (6VJ0) | 1.82 | [13] |
| Mo-HLP2 (5DOM) | Mo-HLP3 (6VJ0) | 0.13 | [13] |
Note: The PDB IDs for this compound are 1HEV (NMR) and 1Q9B (X-ray). PDB IDs for some this compound-like domains include Ac-AMP2 (1MMC), WAMP-1a (2LB7), and chenotide cQ2 (5ZV6).[3][10][14]
Experimental Protocols for Structural Determination
The three-dimensional structures of this compound and this compound-like domains are primarily determined using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed overviews of these methodologies.
X-ray Crystallography
This technique involves determining the atomic and molecular structure of a protein from the diffraction pattern of X-rays scattered by a protein crystal.
Methodology:
-
Protein Expression and Purification: The target protein is overexpressed, typically in a recombinant system like E. coli, and purified to a high degree of homogeneity (>95%) using chromatographic techniques.
-
Crystallization: The purified protein is subjected to a wide range of conditions (e.g., pH, temperature, precipitant concentration) to induce the formation of well-ordered crystals. Vapor diffusion (hanging or sitting drop) is a common method.[15][16]
-
X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a focused beam of X-rays, often at a synchrotron source. The diffracted X-rays are recorded on a detector.
-
Data Processing and Structure Solution: The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Model Building and Refinement: An initial model of the protein is built into the calculated electron density map. This model is then refined to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.[5][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of proteins in solution, providing insights into their dynamic properties.
Methodology:
-
Isotope Labeling and Sample Preparation: The protein is typically expressed in media enriched with stable isotopes such as ¹⁵N and ¹³C.[4] The purified, isotopically labeled protein is then dissolved in a suitable buffer at a high concentration (typically 0.1-1 mM).[1]
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer. These experiments provide information about through-bond and through-space correlations between atomic nuclei.[6]
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein's amino acid sequence. This is a critical and often time-consuming step.
-
Structural Restraint Generation: The Nuclear Overhauser Effect (NOE) provides distance restraints between protons that are close in space (< 6 Å). Other restraints, such as dihedral angles, can be derived from coupling constants.[6]
-
Structure Calculation and Refinement: A family of structures that are consistent with the experimental restraints is calculated using computational algorithms. This ensemble of structures represents the dynamic nature of the protein in solution.[17]
Visualizing Structural Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Structural classification of this compound and this compound-like domains.
Caption: Workflow for structure determination and comparison.
Conclusion
The this compound and this compound-like domains represent a structurally conserved yet functionally diverse family of chitin-binding modules. Their compact, stable fold makes them attractive scaffolds for the development of new antifungal agents and other therapeutics. A thorough understanding of their structural features, facilitated by the quantitative data and methodologies presented in this guide, is essential for unlocking their full potential in various scientific and biomedical applications. Further research, particularly in systematically determining the three-dimensional structures of a wider array of this compound-like domains, will undoubtedly provide deeper insights into their mechanism of action and pave the way for novel discoveries.
References
- 1. rcsb.org [rcsb.org]
- 2. kvinzo.com [kvinzo.com]
- 3. 1Q9B: CRYSTAL STRUCTURE ANALYSIS OF Hev b 6.02 (this compound) AT 1.5 ANGSTROMS RESOLUTION [ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxiv.org [arxiv.org]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. researchgate.net [researchgate.net]
- 10. ebi.ac.uk [ebi.ac.uk]
- 11. rcsb.org [rcsb.org]
- 12. users.cs.duke.edu [users.cs.duke.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
Validating the Allergenic Epitopes of Hev b 6: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate identification and validation of allergenic epitopes are paramount for developing safer products and effective immunotherapies. This guide provides a comprehensive comparison of methods used to validate the allergenic epitopes of Hev b 6, a major allergen from natural rubber latex.
Hev b 6.02, also known as hevein, is a significant allergen responsible for latex allergy and latex-fruit syndrome.[1] Understanding the specific regions on this protein that bind to Immunoglobulin E (IgE) antibodies is crucial for diagnostics and the development of hypoallergenic variants. The majority of IgE-binding epitopes on Hev b 6.02 are conformational, meaning they are formed by amino acids that are brought together by the protein's three-dimensional folding.
Comparison of Epitope Validation Methods
Several experimental approaches can be employed to identify and validate allergenic epitopes. The choice of method depends on the specific research question, the nature of the allergen, and available resources. Below is a comparison of key techniques.
| Method | Principle | Advantages | Disadvantages |
| Chimera-Based Epitope Mapping | Fusing fragments of the allergen of interest with a non-allergenic carrier protein to determine which regions are recognized by IgE. | Effective for identifying conformational epitopes. Allows for the study of discontinuous epitopes in a folded state. | The fusion protein may not perfectly mimic the native conformation of the epitope. Can be labor-intensive to design and produce multiple chimeras. |
| Site-Directed Mutagenesis | Systematically replacing specific amino acid residues within a predicted epitope to assess their impact on IgE binding. | Provides precise information on the contribution of individual amino acids to the epitope. Can be used to create hypoallergenic variants. | Requires prior knowledge or prediction of potential epitope regions. Can be time-consuming to generate and test a large number of mutants. |
| X-ray Crystallography | Determining the three-dimensional structure of the allergen in complex with an antibody fragment (Fab) to visualize the exact epitope-paratope interaction at atomic resolution. | Provides the most definitive and high-resolution map of a conformational epitope.[2] | Technically challenging, time-consuming, and expensive. Not all allergen-antibody complexes can be successfully crystallized.[2] |
| Phage Display | Using a library of bacteriophages that display a vast array of peptides to identify "mimotopes" that mimic the binding of the natural epitope to IgE. | High-throughput method for discovering novel linear and conformational mimotopes. Does not require prior knowledge of the epitope. | Identified mimotopes may not perfectly represent the natural epitope. The selection process can be biased towards high-affinity binders. |
| Mass Spectrometry | Analyzing the protein fragments that are protected from enzymatic digestion when bound by an antibody to identify the amino acid sequence of the epitope. | Can identify both linear and conformational epitopes. Requires only small amounts of sample. | Interpretation of the data can be complex. May not be suitable for all types of allergen-antibody interactions. |
Quantitative Data from Hev b 6 Epitope Validation Studies
The following tables summarize quantitative data from key studies that have validated the allergenic epitopes of Hev b 6.02.
Table 1: IgE Binding to Hev b 6.02 Chimeric Proteins
This table presents data from a study where different regions of Hev b 6.02 were fused with a non-allergenic antimicrobial protein (AMP) to map the IgE-binding sites.
| Chimeric Protein Construct | Description | Patients with IgE Binding (%) |
| AMP-Hev b 6.02 (N-terminus) | N-terminal region of Hev b 6.02 fused to AMP | 88%[3] |
| AMP-Hev b 6.02 (C-terminus) | C-terminal region of Hev b 6.02 fused to AMP | 38%[3] |
| AMP-Hev b 6.02 (Core) | Core region of Hev b 6.02 fused to AMP | 12.5% |
| AMP-Hev b 6.02 (N+C termini) | Both N- and C-terminal regions of Hev b 6.02 fused to AMP core | 100%[3] |
| Native Hev b 6.02 | Wild-type Hev b 6.02 | >70% Inhibition of IgE binding by the N+C termini chimera[3] |
Table 2: Effect of Site-Directed Mutagenesis on IgE Binding to Hev b 6.02
This table shows the impact of mutating specific amino acid residues on the IgE-binding capacity of Hev b 6.02.
| Mutant | Mutated Residues | Reduction in IgE Binding Affinity | Skin Prick Test Reactivity |
| Hdelta3A | Arg5, Lys10, Glu29 | 3 to 5 orders of magnitude[4] | Drastically reduced[4] |
| Hdelta6 | Arg5, Lys10, Glu29, Tyr30, His35, Gln38 | 3 to 5 orders of magnitude[4] | Completely abolished[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Chimera-Based Epitope Mapping
-
Vector Construction: A plasmid vector containing the gene for a non-allergenic carrier protein (e.g., an antimicrobial peptide) is used. DNA sequences encoding different domains (N-terminus, C-terminus, core) of Hev b 6.02 are amplified by PCR.
-
Cloning: The amplified Hev b 6.02 fragments are inserted into the carrier protein gene in the expression vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation or Gibson assembly).
-
Protein Expression and Purification: The resulting chimeric constructs are transformed into a suitable expression host (e.g., E. coli or insect cells). The chimeric proteins are then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is included).
-
Validation of Protein Folding: The structural integrity of the purified chimeric proteins is assessed using techniques like circular dichroism spectroscopy.
-
IgE Binding Assays: The IgE binding capacity of the chimeric proteins is evaluated using sera from latex-allergic patients via ELISA or immunoblotting.
Site-Directed Mutagenesis and Allergenicity Assessment
-
Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions into the Hev b 6.02 gene.
-
Mutagenesis PCR: A PCR-based method is used to introduce the desired mutations into the Hev b 6.02 expression vector.
-
Transformation and Selection: The mutated plasmids are transformed into competent E. coli for plasmid propagation. Clones containing the desired mutation are selected and verified by DNA sequencing.
-
Protein Expression and Purification: The mutant Hev b 6.02 proteins are expressed and purified as described for the chimeric proteins.
-
IgE Binding and Functional Assays: The allergenic potential of the mutant proteins is assessed by:
-
ELISA Inhibition Assays: To determine the reduction in IgE binding affinity compared to the wild-type protein.
-
Basophil Activation Tests (BAT): To measure the ability of the mutants to trigger the degranulation of basophils from allergic patients.
-
Skin Prick Tests (SPT): In a clinical setting, to evaluate the in vivo allergic response to the mutant proteins.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding
-
Coating: Microtiter plates are coated with the purified recombinant Hev b 6.02 or its variants at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Serum samples from latex-allergic individuals, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgE antibody is added to each well and incubated for 1 hour at room temperature.
-
Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2M H₂SO₄), and the optical density is measured at 450 nm using a microplate reader.
Visualizing the Pathways and Workflows
Diagrams are provided below to illustrate the allergic reaction signaling pathway and the experimental workflows for epitope validation.
Caption: Allergic reaction signaling pathway.
Caption: Chimera-based epitope mapping workflow.
Caption: Site-directed mutagenesis workflow.
Conclusion
The validation of Hev b 6 allergenic epitopes is a critical step towards mitigating the risks associated with latex allergy. This guide has provided a comparative overview of various validation techniques, supported by quantitative experimental data. Chimera-based epitope mapping and site-directed mutagenesis have proven to be powerful tools in elucidating the conformational nature of Hev b 6 epitopes. The presented data clearly indicate that the N- and C-terminal regions of Hev b 6.02 are crucial for IgE binding, and specific amino acid residues within these regions play a dominant role in the allergic response. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers aiming to further investigate Hev b 6 and other allergens, ultimately contributing to the development of improved diagnostics and safer immunotherapeutic strategies.
References
- 1. k220 Hev b 6.02 | Thermo Fisher Scientific [thermofisher.com]
- 2. Frontiers | Structural Aspects of the Allergen-Antibody Interaction [frontiersin.org]
- 3. The major conformational IgE-binding epitopes of this compound (Hev b6.02) are identified by a novel chimera-based allergen epitope mapping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of this compound (Hev b 6.02) with reduced allergenicity for immunotherapy of latex allergy by comutation of six amino acid residues on the conformational IgE epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hevein in the Proteomic Landscape of Hevea brasiliensis Latex
A Comparative Analysis for Researchers and Drug Development Professionals
Quantitative Proteomic Overview of Hevea brasiliensis Latex
Proteomic analyses have revealed that the protein composition of latex is complex, with hundreds of identified proteins. These proteins are distributed among different subcellular fractions, including the rubber particles, C-serum, and lutoids. Hevein is a major protein found in the lutoids, which are vacuolar-like organelles.
For a detailed understanding of the relative abundance of key proteins in latex, the following table summarizes quantitative data from proteomic studies.
| Protein Category | Representative Proteins | Relative Abundance | Function | Reference |
| Rubber Biosynthesis | Rubber elongation factor (REF) | High | Natural rubber biosynthesis | [1] |
| Small rubber particle protein (SRPP) | High | Natural rubber biosynthesis | [1] | |
| Latex Coagulation | This compound (Hev b 6.02) | Very High (Major protein in lutoids) | Binds to rubber particles, inducing aggregation and coagulation | [2][3] |
| 22 kDa glycoprotein (B1211001) | Present on rubber particle surface | Receptor for this compound-mediated aggregation | [2] | |
| Defense-Related | β-1,3-glucanase | Abundant | Antifungal activity | [4] |
| Chitinases (e.g., Hevamine) | Abundant | Antifungal and chitin-binding activity | [4] | |
| Allergens | Prothis compound (Hev b 6.01) | High (Precursor to this compound) | Major latex allergen | [5][6] |
| Hev b 1 | Abundant | Rubber particle protein | [7] | |
| Hev b 3 | Abundant | Rubber elongation factor | [7] | |
| Other | Patatin-like proteins | Present | Lipid metabolism, defense | [7] |
| Protein disulfide isomerase | Present | Protein folding and stability | [7] |
The Central Role of this compound in Latex Coagulation
This compound, a lectin-like protein, plays a crucial role in the coagulation of latex, a vital process for the plant's defense against wounding and pathogens.[2] The mechanism involves this compound binding to a specific 22 kDa glycoprotein located on the surface of rubber particles.[2] This interaction leads to the aggregation of rubber particles and subsequent coagulation of the latex.[2]
The following diagram illustrates the proposed signaling pathway for this compound-mediated latex coagulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative proteomic analysis of latex from Hevea brasiliensis treated with Ethrel and methyl jasmonate using iTRAQ-coupled two-dimensional LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a lectin-like protein from Hevea brasiliensis (rubber tree) is involved in the coagulation of latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative proteomics of primary and secondary lutoids reveals that chitinase and glucanase play a crucial combined role in rubber particle aggregation in Hevea brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prothis compound from the rubber tree (Hevea brasiliensis) is a major latex allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hevea brasiliensis latex proteomics: a review of analytical methods and the way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Hevein vs. Synthetic Fungicides: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of fungal resistance to conventional synthetic fungicides has catalyzed the search for effective, naturally derived alternatives. Among these, hevein, a chitin-binding protein from the rubber tree (Hevea brasiliensis), has emerged as a promising candidate.[1][2][3] This guide provides an objective comparison of the antifungal efficacy of this compound and its derivatives with synthetic fungicides, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of Antifungal Activity
The following table summarizes the quantitative data on the antifungal activity of this compound and this compound-like peptides against a range of fungal pathogens. This data provides a baseline for understanding their potency.
| Fungal Species | This compound/Hevein-like Peptide | Assay Type | Efficacy Metric | Concentration | Citation |
| Alternaria alternata | Chenotide cQ2 | Microbroth Dilution | IC₅₀ | ~9 µM | [4][5] |
| Curvularia lunata | Chenotide cQ2 | Microbroth Dilution | IC₅₀ | ~5 µM | [4][5] |
| Fusarium oxysporum | Chenotide cQ2 | Microbroth Dilution | IC₅₀ | ~0.3 µM | [4][5] |
| Rhizoctonia solani | Chenotide cQ2 | Microbroth Dilution | IC₅₀ | ~3 µM | [4][5] |
| Candida tropicalis ATCC 750 | This compound | Microbroth Dilution | MIC₈₀ | 12 µg/ml | [6] |
| Candida albicans ATCC 10231 | This compound | Microbroth Dilution | MIC₈₀ | 95 µg/ml | [6] |
| Candida krusei ATCC 6258 | This compound | Microbroth Dilution | MIC₈₀ | 190 µg/ml | [6] |
| Cladosporium cucumerinum | WAMP-C (this compound-like) | Spore Germination Inhibition | - | Active | [7] |
| Bipolaris sorokiniana | WAMP-C (this compound-like) | Spore Germination Inhibition | - | Active | [7] |
| Parastagonospora nodorum | WAMP-C (this compound-like) | Spore Germination Inhibition | - | Active | [7] |
Synergistic Effects with Synthetic Fungicides
Research has demonstrated that this compound-like peptides can act synergistically with synthetic fungicides, enhancing their efficacy. A study on wheat antimicrobial peptides (WAMPs), which are this compound-like, revealed that they potentiate the effect of the triazole fungicide tebuconazole (B1682727) against several cereal-damaging fungi.[7][8] This synergistic interaction suggests that this compound and its analogs could be used in combination therapies to reduce the required dosage of synthetic fungicides and potentially mitigate the development of resistance.[7] The mechanism behind this synergy is thought to involve the destabilization of the fungal cell wall by WAMPs, which facilitates the entry and action of tebuconazole on ergosterol (B1671047) biosynthesis.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's antifungal activity.
Antifungal Assays
1. Microbroth Dilution Assay: This method is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) of an antimicrobial agent.
-
Fungal Spore Preparation: Fungal spores are harvested from agar (B569324) plates and suspended in a suitable broth, such as potato dextrose broth. The spore concentration is adjusted to a standard density (e.g., 10⁵ spores/ml).[1]
-
Serial Dilution: The test compound (e.g., this compound, chenotide cQ2) is serially diluted in the broth in a microtiter plate.
-
Inoculation and Incubation: The fungal spore suspension is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 3 days).[9]
-
Data Analysis: Fungal growth is measured, typically by spectrophotometry (optical density) or visual inspection. The IC₅₀ or MIC value is then calculated.[4][5]
2. Disc Diffusion Assay: This assay is a qualitative method to assess the antifungal activity of a substance.
-
Plate Preparation: A suspension of fungal spores is evenly spread onto the surface of an agar plate.
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under conditions that promote fungal growth.
-
Zone of Inhibition: The antifungal activity is determined by measuring the diameter of the clear zone around the disc where fungal growth has been inhibited.[4][5]
3. Spore Germination Inhibition Assay: This assay specifically measures the effect of a compound on the ability of fungal spores to germinate.
-
Spore Suspension: A suspension of fungal spores is prepared in a suitable medium.
-
Treatment: The test compound is added to the spore suspension at various concentrations.
-
Incubation: The mixture is incubated for a period sufficient for germination to occur in a control sample without the test compound.
-
Microscopic Examination: The percentage of germinated spores is determined by microscopic observation.[7]
Chitin-Binding Assay
This assay confirms the interaction of this compound with its target, chitin (B13524).
-
Incubation: The purified peptide is mixed with chitin beads in a binding buffer and incubated to allow for binding.
-
Washing: The mixture is washed to remove any unbound peptide.
-
Elution: The bound peptide is eluted from the chitin beads using a solution such as 1 M acetic acid.
-
Analysis: The presence and quantity of the peptide in the unbound and eluted fractions are analyzed using techniques like reverse-phase ultra-performance liquid chromatography (RP-UPLC) and MALDI-TOF mass spectrometry.[4]
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in evaluating and understanding the antifungal properties of this compound, the following diagrams have been generated.
Caption: Workflow for determining antifungal activity.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound and this compound-like peptides demonstrate significant antifungal activity against a broad spectrum of pathogenic fungi.[10] Their primary mechanism of action involves binding to chitin in the fungal cell wall, leading to its disruption and subsequent inhibition of fungal growth.[11] While direct comparative studies with synthetic fungicides are still emerging, the available data indicates that this compound's potency is within a relevant micromolar range for several pathogens. Furthermore, the synergistic effects observed when combined with synthetic fungicides like tebuconazole highlight a promising avenue for developing novel antifungal strategies.[7][8] This could lead to more effective and sustainable approaches to fungal disease management, addressing the critical issue of fungicide resistance. Further research focusing on direct, quantitative comparisons with a wider array of synthetic fungicides and in vivo studies is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Highlights on Hevea brasiliensis (pro)this compound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an antifungal protein from rubber-tree (Hevea brasiliensis) latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Fungal this compound-like Peptides Biosynthesized from Quinoa Cleavable Hololectins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Like Antimicrobial Peptides Wamps: Structure–Function Relationship in Antifungal Activity and Sensitization of Plant Pathogenic Fungi to Tebuconazole by WAMP-2-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. in.yvex.de [in.yvex.de]
Hevein's In Vivo Protective Role in Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo protective performance of hevein and this compound-like peptides against fungal pathogens in plants, benchmarked against other antimicrobial peptides (AMPs) such as defensins and thionins. The information presented is supported by experimental data from studies on transgenic plants, offering insights into their potential for developing disease-resistant crops.
Comparative Analysis of In Vivo Antifungal Efficacy
| Antimicrobial Peptide Class | Transgenic Plant | Pathogen | Observed Protective Effect | Reference(s) |
| This compound-Like Peptides | Arabidopsis thaliana, Tobacco | Botrytis cinerea, Bipolaris sorokiniana | Increased resistance to fungal pathogens. | [1] |
| Tobacco | Phytophthora parasitica | Enhanced resistance to the oomycete pathogen. | [2] | |
| Defensins | Tobacco | Alternaria longipes | Enhanced resistance to the fungal pathogen. | [3] |
| Apple, Tomato, Rice | Fusarium culmorum, F. solani, F. oxysporum, Phytophthora infestans, Rhizoctonia solani, Magnaporthe oryzae | Resistance to a broad range of phytopathogenic fungi. | [3] | |
| Thionins | Arabidopsis thaliana | Fusarium graminearum | Reduced disease symptoms and fungal biomass. | |
| Tobacco, Citrus | Various bacterial pathogens | Enhanced resistance to bacterial pathogens. |
Experimental Protocols
In Vivo Fungal Infection Assay in Arabidopsis thaliana with Botrytis cinerea
This protocol is adapted from established methods for assessing fungal resistance in transgenic Arabidopsis thaliana plants.
1. Plant Material and Growth Conditions:
-
Use Arabidopsis thaliana plants (wild-type and transgenic lines expressing the antimicrobial peptide of interest) grown in a controlled environment.
-
Grow plants in pots containing a sterile soil mixture under a 16-hour light/8-hour dark photoperiod at approximately 22°C.
-
Use 4-5 week-old plants for infection assays.
2. Fungal Culture and Spore Preparation:
-
Culture Botrytis cinerea on potato dextrose agar (B569324) (PDA) plates at 22-25°C in the dark for 10-14 days to allow for sporulation.
-
Harvest conidia by flooding the plates with sterile distilled water and gently scraping the surface with a sterile glass rod.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 2 x 10^5 spores/mL) with a nutrient solution (e.g., half-strength potato dextrose broth).
3. Inoculation Procedure:
-
For detached leaf assays, carefully excise healthy leaves of similar age and size from both wild-type and transgenic plants.
-
Place the leaves on water-agar plates in a sealed container to maintain high humidity.
-
Pipette a small droplet (e.g., 5 µL) of the B. cinerea spore suspension onto the center of each leaf.
-
For whole-plant spray inoculation, evenly spray the spore suspension onto the aerial parts of the plants until runoff.
4. Incubation and Disease Assessment:
-
Incubate the inoculated plants or leaves at high humidity (e.g., in a covered tray) at 22-25°C.
-
Assess disease development at regular intervals (e.g., 48, 72, and 96 hours post-inoculation).
-
Quantify disease severity by measuring the diameter of the necrotic lesions on the leaves or by scoring the percentage of leaf area showing symptoms.
-
Fungal biomass can also be quantified using methods like quantitative PCR (qPCR) targeting a fungal-specific gene.
5. Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences in disease severity between wild-type and transgenic plants.
Signaling Pathways and Experimental Workflows
This compound-Induced Defense Signaling Pathway
This compound, as a lectin, is hypothesized to be perceived by a Lectin Receptor-Like Kinase (LecRK) on the plant cell surface. This recognition event initiates a downstream signaling cascade, leading to the activation of plant defense responses. While a specific this compound receptor has not yet been definitively identified, the following diagram illustrates a plausible signaling pathway based on current knowledge of plant defense mechanisms.[4][5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal defensins and their role in plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lectin Receptor-Like Kinases: The Sensor and Mediator at the Plant Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lectin receptor kinases in plant innate immunity [frontiersin.org]
- 6. A lectin receptor kinase as a potential sensor for extracellular nicotinamide adenine dinucleotide in Arabidopsis thaliana | eLife [elifesciences.org]
- 7. Plant Lectins and Lectin Receptor-Like Kinases: How Do They Sense the Outside? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Binding Dynamics of Hevein: A Comparative Analysis with Different Chitin Substrates
For researchers in drug development and the broader scientific community, understanding the intricate binding kinetics of proteins like Hevein to various chitin (B13524) substrates is paramount for applications ranging from antifungal drug design to novel biomaterial development. This guide provides a comparative overview of this compound's binding affinity and offers a detailed look at the experimental methodologies used to determine these crucial kinetic parameters.
Comparative Binding Kinetics of this compound and a Chitin-Binding Domain
The binding of this compound and other chitin-binding proteins to different forms of chitin can vary significantly. While comprehensive kinetic data for this compound across a range of substrates is not extensively documented in publicly available literature, we can draw comparisons from available affinity data and the kinetics of well-characterized chitin-binding domains (CBDs). This compound is known to exhibit a relatively weak affinity for chito-oligosaccharides, with dissociation constants (Kd) typically in the millimolar (mM) range[1]. For a more detailed kinetic comparison, we present data from a study on a recombinant chitin-binding domain from Bacillus circulans chitinase (B1577495) A1, which provides specific association (ka) and dissociation (kd) rate constants.
| Protein | Chitin Substrate | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (µM) | Method |
| This compound | Chito-oligosaccharides | Not Reported | Not Reported | ~1000 (1 mM)[1] | Not Specified |
| Chitin-Binding Domain (B. circulans Chitinase A1) | Chitin-coated surface | Not specified, method-dependent | Not specified, method-dependent | 0.6 - 2.5[2] | Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) |
Note: The affinity of this compound is generally considered to be in the low millimolar range, indicating a relatively fast-off rate. The data for the B. circulans CBD provides a reference for the kinetic parameters that can be expected for a protein with a higher affinity for chitin.
Visualizing the Experimental Workflow
The determination of binding kinetics is a meticulous process. The following diagram illustrates a generalized workflow for assessing the interaction between a protein like this compound and a chitin substrate using common biophysical techniques.
Experimental Protocols
Accurate determination of binding kinetics relies on robust experimental design and execution. The two most common techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions[3][4][5][6]. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Principle: One binding partner (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over the surface in a continuous stream. The binding of the analyte to the ligand causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected and plotted as a sensorgram (response units vs. time).
Detailed Methodology:
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the ligand immobilization chemistry. For chitin substrates, a carboxymethylated dextran (B179266) surface (e.g., CM5 chip) can be functionalized, or specialized chips can be used.
-
Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling.
-
-
Ligand Immobilization:
-
For soluble chitin oligosaccharides, they can be chemically coupled to the activated sensor surface.
-
For insoluble chitin forms like colloidal or crystalline chitin, specialized surface preparation is required, which can be challenging and may involve derivatization of the chitin to allow for surface attachment[2].
-
After immobilization, deactivate any remaining active esters on the surface using ethanolamine.
-
-
Analyte Injection (this compound):
-
Prepare a series of concentrations of purified this compound in a suitable running buffer. The buffer should be well-matched to the sample buffer to minimize bulk refractive index effects.
-
Inject the this compound solutions over the sensor surface at a constant flow rate. An association phase is observed as this compound binds to the immobilized chitin.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
If the interaction is reversible, the surface can be regenerated by injecting a solution that disrupts the binding (e.g., a high salt concentration or a change in pH), allowing for subsequent experiments.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular interaction[7][8][9][10]. It provides a complete thermodynamic profile of the interaction in a single experiment.
Principle: A solution of one binding partner (the titrant, e.g., chitin oligosaccharides) is titrated into a solution of the other binding partner (the macromolecule, e.g., this compound) in a sample cell. The heat change upon each injection is measured by a highly sensitive calorimeter.
Detailed Methodology:
-
Sample Preparation:
-
Dialyze both the this compound and the chitin oligosaccharide solutions against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both solutions.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Loading the Calorimeter:
-
Load the this compound solution into the sample cell and the chitin oligosaccharide solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the chitin oligosaccharide solution into the this compound solution.
-
The heat change after each injection is measured and recorded as a peak in the thermogram. As the binding sites on this compound become saturated, the magnitude of the heat change per injection decreases.
-
-
Control Experiments:
-
Perform a control titration by injecting the chitin oligosaccharide solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each peak in the thermogram to determine the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka = 1/KD), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
- 1. Sugar-Binding Profiles of Chitin-Binding Lectins from the this compound Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of binding parameters of chitin binding domains using chitin-coated quartz crystal microbalance sensor chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. portlandpress.com [portlandpress.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 8. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Hevein (Hev b 6.02): A Validated Biomarker for Latex Sensitization
A Comparative Guide for Researchers and Drug Development Professionals
Natural rubber latex (NRL) allergy remains a significant global health concern, necessitating accurate and reliable diagnostic biomarkers. Among the more than 15 identified NRL allergens, hevein (Hev b 6.02) has emerged as a major allergen and a crucial biomarker for diagnosing latex sensitization, particularly in cases of occupational allergy.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against other diagnostic alternatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their evaluation of this critical biomarker.
Performance of this compound (Hev b 6.02) in Latex Allergy Diagnosis
This compound, the N-terminal fragment of prothis compound (Hev b 6.01), is a 4.7 kDa polypeptide that constitutes a predominant component of the protein fraction in Hevea brasiliensis latex.[4] Its clinical relevance is underscored by its high prevalence of IgE binding in latex-allergic individuals. Studies have shown that sensitization to Hev b 6.02 is a strong indicator of a genuine latex allergy and is associated with a high risk of perioperative anaphylaxis.[1]
Component-resolved diagnosis (CRD) using recombinant or purified allergens has significantly improved the accuracy of latex allergy testing compared to traditional methods that use whole latex extracts, which can lead to false-positive results due to cross-reactivity with pollen allergens.[5] In this context, Hev b 6.02 has proven to be a highly sensitive and specific marker.
Comparative Diagnostic Performance
The diagnostic utility of a biomarker is determined by its sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). The following table summarizes the performance of this compound-specific IgE testing in comparison to other diagnostic methods for latex allergy.
| Diagnostic Test | Patient Population | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Source(s) |
| Hev b 6.02-specific IgE | Healthcare Workers with Latex Allergy | 100 | 100 | - | - | [3] |
| Latex-specific IgE (whole extract) | Healthcare Workers with Latex Allergy | 100 | 14.2 | - | - | [3] |
| Skin Prick Test (SPT) with NRL extract | Healthcare Workers with Latex Allergy | 100 | 100 | - | - | [3] |
| Latex-specific IgE (ImmunoCAP) | Patients with Latex Allergy | 97 | 86 | - | - | [6] |
| Latex-specific IgE (ALaSTAT-RIA) | Patients with Latex Allergy | 100 | 83 | - | - | [6] |
| Skin Prick Test (SPT) with non-ammoniated latex | Patients with Latex Allergy | 97 | 100 | - | - | [6] |
| Latex-specific IgE (ImmunoCAP) | Latex-sensitive patients | 90.9 | 72.2 | 50 | 96.3 | [7] |
This compound in Different Patient Cohorts
The prevalence of sensitization to different latex allergens can vary among different patient populations. Hev b 6.02, along with Hev b 5, are considered major allergens for healthcare workers who are often sensitized via inhalation of aerosolized latex particles from powdered gloves.[2] In contrast, individuals with spina bifida, who have early and frequent mucosal exposure to latex during surgical procedures, are more commonly sensitized to Hev b 1 and Hev b 3.[2]
Studies have reported Hev b 6.02 sensitization rates of up to 78% in healthcare workers and 58% in patients with a history of multiple surgeries.[1] One study found that specific IgE antibodies to this compound were detected in 75% of sera from healthcare workers allergic to latex, but only in 27% of sera from patients with spina bifida and hypersensitivity to latex.[4] This highlights the importance of using a panel of recombinant allergens for accurate diagnosis across different patient groups.
Cross-Reactivity and the Latex-Fruit Syndrome
A significant aspect of this compound's clinical relevance is its role in the latex-fruit syndrome, where individuals with latex allergy experience allergic reactions to certain plant-derived foods, most notably avocado, banana, chestnut, and kiwi.[8] This cross-reactivity is attributed to the structural similarity between this compound and this compound-like domains (HLDs) present in class I chitinases of these fruits.[8][9]
Research has shown a strong association between the presence of this compound-specific IgE antibodies and IgE reactivity to avocado.[10] In one study, 73% of latex-allergic healthcare workers and all spina bifida patients with IgE to this compound also had elevated IgE levels to avocado.[10] Competitive inhibition assays demonstrated that this compound could completely inhibit IgE binding to avocado proteins in a majority of sera, indicating that sensitization to avocado in most latex-allergic patients is due to epitopes present in this compound.[10]
Experimental Protocols
Accurate and reproducible experimental methods are paramount in biomarker validation. Below are detailed methodologies for key experiments cited in the evaluation of this compound as a biomarker.
This compound-Specific IgE Immunoassay (ELISA-based)
This protocol outlines a general procedure for determining the presence of this compound-specific IgE in patient serum.
Materials:
-
96-well microtiter plates
-
Purified recombinant or natural this compound (Hev b 6.02)
-
Patient serum samples
-
Control sera (positive and negative)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Enzyme-labeled anti-human IgE antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a solution of this compound (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted patient and control sera to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-labeled anti-human IgE antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The concentration of this compound-specific IgE is determined by comparing the absorbance of the patient samples to a standard curve. A cut-off value, typically ≥0.35 kUA/L, is used to define a positive result.[5]
Skin Prick Test (SPT)
The skin prick test is an in vivo method to assess IgE-mediated sensitization.
Materials:
-
Standardized allergenic extract of natural rubber latex
-
Positive control (histamine dihydrochloride)
-
Negative control (saline)
-
Lancets
-
Measuring device
Procedure:
-
Site Preparation: Clean the patient's forearm with alcohol and allow it to dry.
-
Application of Drops: Place a drop of the latex extract, positive control, and negative control on the skin, ensuring they are at least 2 cm apart.
-
Pricking the Skin: Pass a lancet through each drop at a 90-degree angle to the skin with gentle pressure for 1 second.
-
Observation: Observe the skin for 15-20 minutes.
-
Measurement and Interpretation: A positive reaction is indicated by the formation of a wheal and flare. The diameter of the wheal is measured. A wheal diameter of 3 mm or greater than the negative control is generally considered a positive result.
Visualizing Key Concepts
To further elucidate the role of this compound in latex allergy, the following diagrams illustrate the underlying biological pathway, a typical experimental workflow, and a comparative overview of major latex allergens.
References
- 1. k220 Hev b 6.02 | Thermo Fisher Scientific [thermofisher.com]
- 2. worldallergy.org [worldallergy.org]
- 3. Hev B 6.02 is the most important allergen in health care workers sensitized occupationally by natural rubber latex gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allergen‐specific IgE to recombinant latex allergens in occupational allergy diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latex-specific IgE, skin testing, and lymphocyte transformation to latex in latex allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostic value of specific IgE analysis in latex allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latex-allergic patients sensitized to the major allergen this compound and this compound-like domains of class I chitinases show no increased frequency of latex-associated plant food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Class I endochitinase containing a this compound domain is the causative allergen in latex-associated avocado allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound (Hev b 6.02) in Hevea latex as a major cross-reacting allergen with avocado fruit in patients with latex allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Hevein's Role in the Latex Defensome: A Comparative Guide to its Protein Interactions
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the protein interactions of hevein within the latex defensome of Hevea brasiliensis has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound's binding partners, supported by quantitative data and detailed experimental methodologies, to elucidate its crucial role in plant defense and latex coagulation.
This compound, a chitin-binding lectin, is a key protein in the latex of the rubber tree, Hevea brasiliensis. It plays a significant role in the plant's defense against fungal pathogens and is also involved in the process of latex coagulation. The "latex defensome" refers to the suite of proteins and other molecules within the latex that work together to protect the plant from biotic threats. This guide focuses on this compound's interactions with other proteins within this defensive arsenal.
Key Interacting Partner: Small Rubber Particle Protein (SRPP)
The primary interacting partner of this compound identified within the latex is the Small Rubber Particle Protein (SRPP), a 22 kDa glycoprotein (B1211001) located on the surface of rubber particles. This interaction is fundamental to the process of latex coagulation, which serves as a rapid wound-sealing mechanism to prevent pathogen entry and fluid loss.
The binding between this compound and SRPP is mediated by the N-acetylglucosamine (GlcNAc) moieties present on the glycoprotein. This compound possesses a well-characterized chitin-binding domain that recognizes and binds to these sugar residues, effectively cross-linking the rubber particles and leading to agglutination and eventual coagulation of the latex.
Quantitative Analysis of this compound-Carbohydrate Interactions
Studies utilizing ¹H-NMR titration experiments have provided valuable data on the association constants (Ka) for this compound's binding to N-acetylglucosamine and its oligomers. This data offers a proxy for understanding the affinity of this compound for the glycan portions of its glycoprotein partners.
| Ligand | Association Constant (Ka) (M⁻¹) | Thermodynamic Parameters |
| N-acetylglucosamine (GlcNAc) | 100 | - |
| Chitobiose | 400 | ΔH⁰ = -30 kJ/mol, ΔS⁰ = -40 J/mol·K |
| Chitotriose | 1200 | ΔH⁰ = -35 kJ/mol, ΔS⁰ = -50 J/mol·K |
Data derived from ¹H-NMR titration experiments.
The negative enthalpy (ΔH⁰) and entropy (ΔS⁰) values for chitobiose and chitotriose binding indicate that the interactions are enthalpically driven, likely due to hydrogen bonding and van der Waals forces, with a decrease in entropy upon complex formation.
Experimental Methodologies for Studying this compound Interactions
Several experimental techniques are pivotal for identifying and characterizing the interactions of this compound within the latex defensome. These methods provide the foundation for the data presented and can be replicated or adapted for further research.
Co-Immunoprecipitation (Co-IP) of Latex Proteins
Co-immunoprecipitation is a robust method to identify protein-protein interactions in their native context. A detailed protocol for its application to Hevea brasiliensis latex is outlined below.
Objective: To isolate this compound and its interacting partners from latex serum.
Protocol:
-
Latex Collection and Fractionation: Collect fresh latex and centrifuge to separate the rubber, C-serum (cytosol), and lutoid fractions. The C-serum is enriched in soluble proteins, including this compound.
-
Antibody Immobilization: Covalently couple anti-hevein antibodies to protein A/G magnetic beads.
-
Lysis and Pre-clearing: Prepare a lysate from the C-serum and pre-clear it by incubating with beads that do not have the antibody to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody-coupled beads to allow the anti-hevein antibody to bind to this compound. Interacting proteins will be co-precipitated as a complex.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify the co-precipitated proteins by mass spectrometry.
Far-Western Blotting
Far-Western blotting is a useful technique to detect direct protein-protein interactions. In this method, a purified "bait" protein (e.g., this compound) is used to probe for "prey" proteins that have been separated by gel electrophoresis and transferred to a membrane.
Objective: To identify proteins from a latex protein extract that directly bind to this compound.
Protocol:
-
Protein Separation and Transfer: Separate total latex proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Denaturation and Renaturation: Wash the membrane with a series of buffers to denature and then slowly renature the proteins on the membrane, allowing them to refold into a conformation that can be recognized by the bait protein.
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding of the bait protein.
-
Probing with Bait Protein: Incubate the membrane with a solution containing purified, labeled (e.g., with a tag like GST or biotin) this compound.
-
Washing: Wash the membrane to remove unbound bait protein.
-
Detection: Detect the bound bait protein using an antibody against the tag or a streptavidin conjugate, followed by a chemiluminescent or colorimetric substrate.
Signaling Pathways and the Latex Defensome
While a specific, fully elucidated signaling pathway involving this compound within the latex defensome has yet to be detailed, it is understood that chitin-binding proteins like this compound are integral to plant defense signaling. The binding of this compound to chitin (B13524) fragments released from fungal cell walls can trigger a cascade of defense responses. This is often linked to broader plant defense signaling pathways involving hormones such as ethylene (B1197577) and salicylic (B10762653) acid.
The following diagram illustrates a generalized workflow for investigating this compound-mediated signaling in the context of the latex defensome.
A Comparative Analysis of the Allergenic Potential of Hevein and Other Major Allergens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allergenic potential of Hevein (Hev b 6), a major allergen from natural rubber latex, with two other well-characterized and clinically significant allergens: Ara h 2, a potent food allergen from peanuts, and Bet v 1, a major inhalant allergen from birch pollen. This comparative analysis is supported by a review of experimental data from IgE binding assays, basophil activation tests, and T-cell proliferation assays. Detailed experimental protocols and visualizations of key immunological pathways and workflows are included to facilitate a deeper understanding of the methodologies used to assess allergenicity.
Quantitative Data on Allergenic Potential
The following tables summarize key data points related to the allergenic potential of this compound, Ara h 2, and Bet v 1. It is important to note that the data are compiled from various studies and direct quantitative comparisons should be made with caution due to differences in experimental conditions.
Table 1: IgE Binding Characteristics
| Allergen | Source Organism | Protein Family | Molecular Weight (kDa) | IgE Binding Prevalence in Sensitized Individuals | Dissociation Constant (Kd) for IgE |
| This compound (Hev b 6.02) | Hevea brasiliensis (Rubber Tree) | This compound-like | 4.7 | 75% of latex-allergic healthcare workers[1] | Not consistently reported in a comparable format |
| Ara h 2 | Arachis hypogaea (Peanut) | 2S Albumin | 17 | >90% of peanut-allergic patients | Not consistently reported in a comparable format |
| Bet v 1 | Betula verrucosa (Birch) | PR-10 | 17.5 | Up to 95% of birch pollen-allergic patients[2] | ~66 nM (for iron-siderophore complex, not direct IgE binding)[3] |
Table 2: Basophil Activation Potential
| Allergen | Assay Type | Concentration for 50% Max Activation (EC50) | Maximum Basophil Activation (%) |
| This compound (Hev b 6) | Not available in a directly comparative format | Not available | Not available |
| Ara h 2 | Basophil Activation Test (BAT) | ~2.1 pM | A threshold of >6% activated basophils is often considered positive[4][5] |
| Bet v 1 | Rat Basophil Leukemia (RBL) cell assay | Dose-dependent, significant release at 0.001 µg/mL | Dose-dependent, with significant degranulation observed[6] |
Table 3: T-Cell Proliferation Potential
| Allergen | Assay Type | Stimulation Index (SI) | Immunodominant Regions |
| This compound (Hev b 6) | Not available in a directly comparative format | Not available | Multiple IgE epitopes identified[7] |
| Ara h 2 | Lymphocyte Transformation Test (LTT) | SI > 2-4 considered positive | Peptides 19-38 and 73-92 show high reactivity[8] |
| Bet v 1 | Lymphocyte Transformation Test (LTT) | SI > 4 considered positive | Peptide 142-156 is a major T-cell epitope[9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Type I Hypersensitivity Signaling Pathway.
Caption: Experimental Workflow for Allergenicity Assessment.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding
This protocol outlines a standard indirect ELISA to quantify allergen-specific IgE in patient serum.
Materials:
-
96-well microtiter plates
-
Purified allergen (this compound, Ara h 2, or Bet v 1)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Patient serum samples and control sera (positive and negative)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-human IgE antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the purified allergen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Sample Incubation: Add 100 µL of diluted patient serum to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgE antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Basophil Activation Test (BAT)
This protocol describes a flow cytometry-based method to measure allergen-induced basophil activation.
Materials:
-
Freshly collected heparinized whole blood from allergic and non-allergic donors
-
Allergen solutions (this compound, Ara h 2, or Bet v 1) at various concentrations
-
Positive control (e.g., anti-FcεRI antibody) and negative control (stimulation buffer)
-
Staining antibodies (e.g., anti-CCR3-PerCP, anti-CD63-PE, anti-CD203c-APC)
-
Lysis buffer
-
Flow cytometer
Procedure:
-
Blood Stimulation: In separate tubes, add 50 µL of heparinized whole blood.
-
Add 50 µL of the allergen solution at different concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL), positive control, or negative control to the respective tubes.
-
Incubate for 15-30 minutes at 37°C.
-
Staining: Add the antibody cocktail for basophil identification and activation markers and incubate for 20 minutes on ice in the dark.
-
Lysis: Add 1 mL of lysis buffer to each tube and incubate for 10 minutes at room temperature in the dark.
-
Washing: Centrifuge the tubes, discard the supernatant, and resuspend the cell pellet in wash buffer.
-
Acquisition: Acquire the samples on a flow cytometer. Basophils are typically identified as CCR3-positive and side scatter-low cells.
-
Analysis: Determine the percentage of activated basophils (e.g., CD63-positive) for each allergen concentration.
Lymphocyte Transformation Test (LTT) for T-Cell Proliferation
This protocol outlines a method to measure allergen-specific T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from blood of allergic and non-allergic donors
-
Allergen solutions (this compound, Ara h 2, or Bet v 1)
-
Culture medium (e.g., RPMI-1640 supplemented with 10% autologous serum)
-
Positive control (e.g., phytohemagglutinin) and negative control (medium alone)
-
[³H]-thymidine
-
96-well cell culture plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Cell Culture: Plate 2 x 10⁵ PBMCs per well in a 96-well plate.
-
Stimulation: Add the allergen at various concentrations (e.g., 1, 5, 10 µg/mL), positive control, or negative control to the wells.
-
Incubation: Culture the cells for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 16-18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
Calculation: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI value greater than 2 or 4 is typically considered a positive response[11].
Comparative Discussion
While direct, side-by-side quantitative comparisons are limited in the existing literature, the available data allows for a qualitative assessment of the allergenic potential of this compound, Ara h 2, and Bet v 1.
-
IgE Binding: All three proteins are major allergens, recognized by a high percentage of their respective allergic populations. This indicates a high capacity to bind IgE and trigger the initial stages of an allergic reaction. The lack of standardized IgE affinity data makes a definitive ranking of their IgE binding potency difficult.
-
Effector Cell Activation: Ara h 2 has been shown to be a potent activator of basophils, with very low concentrations (in the picomolar range) sufficient to induce degranulation[12]. Data for Bet v 1 also indicates a strong capacity for basophil activation[6]. Although specific data for this compound in a comparable assay is scarce, its clinical significance in latex allergy suggests it is also a potent trigger of mast cell and basophil degranulation.
-
T-Cell Response: Both Ara h 2 and Bet v 1 are known to induce strong T-cell proliferative responses in allergic individuals, with specific immunodominant epitopes identified[8][9][10]. This is a key factor in the establishment and maintenance of the allergic phenotype. While less characterized in terms of T-cell epitopes compared to Ara h 2 and Bet v 1, the role of this compound in latex allergy implies a significant T-cell component.
Conclusion
This compound, Ara h 2, and Bet v 1 are all highly potent allergens, each representing a different class of allergenic protein and route of exposure. They share the key characteristics of major allergens: high IgE binding prevalence, potent activation of effector cells, and the ability to drive allergen-specific T-cell responses. While the available data does not allow for a definitive quantitative ranking of their allergenic potential against each other, it is clear that all three are of high clinical relevance in their respective allergic diseases. Further research involving direct comparative studies using standardized methodologies would be invaluable for a more precise understanding of their relative allergenic potency.
References
- 1. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. t215 Bet v 1 | Thermo Fisher Scientific [thermofisher.com]
- 3. Bet v 1 from Birch Pollen Is a Lipocalin-like Protein Acting as Allergen Only When Devoid of Iron by Promoting Th2 Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of Ara h 2-sIgE and basophil activation test could be an alternative to oral food challenge in cases of suspected peanut allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IgE epitope analysis of the this compound preprotein; a major latex allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the T-cell epitopes of a major peanut allergen, Ara h 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bet v 1142-156 is the dominant T-cell epitope of the major birch pollen allergen and important for cross-reactivity with Bet v 1-related food allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bet v 1‐independent sensitization to major allergens in Fagales pollen: Evidence at the T‐cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capacity of purified peanut allergens to induce degranulation in a functional in vitro assay: Ara h 2 and Ara h 6 are the most efficient elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hevein: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of allergenic proteins like Hevein are paramount to ensuring a safe laboratory environment. This compound, a protein found in the latex of the rubber tree (Hevea brasiliensis), is a known major allergen and a key factor in latex allergies.[1][2] Adherence to strict disposal protocols is essential to minimize the risk of sensitization and allergic reactions among laboratory personnel. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and materials contaminated with it.
Understanding this compound: Key Characteristics
| Property | Description | Source |
| Common Name | This compound | [1] |
| Source | Latex of the rubber tree (Hevea brasiliensis) | [1] |
| Molecular Weight | Approximately 4.7 kDa for the mature protein | [3][4] |
| Primary Hazard | Major allergen (Hev b 6), significant cause of latex allergy | [1][2] |
| Biological Role | Involved in latex coagulation and has antifungal properties | [1][3] |
Standard Operating Procedure for this compound Disposal
The following procedures are based on general best practices for the disposal of allergenic proteins and hazardous laboratory waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound or any contaminated materials, it is imperative to wear appropriate PPE to prevent skin and respiratory exposure. This includes:
-
Nitrile gloves (latex gloves should be avoided to prevent potential allergic reactions)
-
Safety glasses or goggles
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, leak-proof hazardous waste container lined with a biohazard bag.[5] These containers must be clearly labeled as "Hazardous Waste" and should specify "Allergenic Protein Waste."
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and leak-proof container also labeled as "Hazardous Waste" with a clear indication of its contents. Do not dispose of liquid this compound waste down the sink.[6][7]
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container.[5][7]
3. Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable disinfectant or a 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then deionized water to effectively denature and remove any residual protein.
4. Final Disposal:
-
Once the waste containers are full, they should be securely sealed.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.[6][8] Never dispose of this compound-contaminated waste in the regular trash.[6]
Experimental Protocols for Allergen Detection
To verify the effectiveness of cleaning procedures and to ensure that no residual this compound remains on surfaces or in solutions, several analytical methods can be employed.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive and specific method for detecting and quantifying proteins.[9][10] An ELISA specific for this compound (or a general protein detection ELISA) can be used to test rinse water from cleaned equipment or swabs from surfaces.
-
Protein Swabs: Commercially available protein detection swabs can provide a rapid, qualitative assessment of surface cleanliness.[10] These are useful for routine monitoring.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound-contaminated materials in a laboratory.
By implementing these procedures, laboratories can significantly mitigate the risks associated with handling allergenic proteins like this compound, fostering a safer research environment for all personnel.
References
- 1. Pro-hevein - Wikipedia [en.wikipedia.org]
- 2. allergyresources.co.uk [allergyresources.co.uk]
- 3. scispace.com [scispace.com]
- 4. Isolation and identification of this compound as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Analytical methods of allergen detection | Zeulab [zeulab.com]
- 10. food-safety.com [food-safety.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Hevein
For researchers, scientists, and drug development professionals, the handling of allergenic proteins like Hevein demands rigorous safety protocols to ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize the risk of allergic sensitization and reactions.
This compound is a major allergen found in the latex of the rubber tree (Hevea brasiliensis) and is a key factor in latex allergies. It is a small, heat-resistant protein that can elicit allergic responses ranging from mild skin reactions to severe, life-threatening anaphylactic shock. Due to its potent allergenic nature, stringent adherence to safety procedures is paramount.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this potent allergen.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For higher-risk activities (e.g., weighing large quantities, potential for aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of aerosolized this compound particles, a primary route of sensitization. |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects the mucous membranes of the eyes from contact with this compound particles or solutions. |
| Body Protection | Disposable, solid-front lab coat with long sleeves and tight-fitting cuffs. A disposable apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashes. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes. Disposable shoe covers should be worn in designated this compound handling areas. | Protects against spills and prevents the tracking of contaminants outside the work area. |
Operational Plan for Handling this compound
A meticulous, step-by-step operational plan is crucial to minimize exposure risk during the handling of this compound.
1. Designated Handling Area:
-
All work with this compound, particularly in its powdered form, must be conducted in a designated area with restricted access.
-
This area should be equipped with a certified chemical fume hood or a ventilated balance enclosure specifically for weighing potent powders.
2. Weighing and Reconstitution:
-
Preparation: Before starting, ensure all necessary equipment and materials are within the containment area (e.g., fume hood). This includes pre-labeled tubes, spatulas, and solutions.
-
Weighing:
-
Perform all weighing of powdered this compound within a ventilated balance enclosure or a chemical fume hood to capture any airborne particles.
-
Use anti-static weigh paper or a weigh boat.
-
Handle the powder gently to minimize aerosol generation.
-
-
Reconstitution:
-
Add the solvent to the container with the weighed this compound powder slowly and carefully to avoid splashing.
-
Cap the container securely before vortexing or mixing.
-
3. Handling this compound Solutions:
-
All manipulations of this compound solutions should be performed in a chemical fume hood.
-
Use appropriate pipetting techniques to avoid splashes and aerosol formation.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills of powdered this compound, gently cover the spill with absorbent material dampened with a decontamination solution (e.g., 1% sodium hypochlorite) and allow for a 30-minute contact time before wiping.
-
For liquid spills, cover with absorbent material, and then saturate with a decontamination solution for 30 minutes before cleaning.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. All materials that have come into contact with this compound, including consumables, solutions, and contaminated PPE, must be decontaminated before disposal.
Decontamination Methods:
| Method | Procedure | Efficacy |
| Chemical Inactivation | Immerse contaminated materials in a freshly prepared 1% sodium hypochlorite (B82951) solution for a minimum of 30 minutes. | Sodium hypochlorite effectively denatures and inactivates proteins, rendering them non-allergenic.[1][2] |
| Autoclaving | Place contaminated materials in an autoclavable bag and process at 121°C and 15 psi for a minimum of 30 minutes. | High temperature and pressure denature the protein structure, reducing allergenicity.[3][4][5] |
Disposal Procedure:
-
Collect Waste: All solid and liquid waste contaminated with this compound should be collected in clearly labeled, leak-proof containers.
-
Decontaminate: Treat the collected waste using one of the approved decontamination methods described in the table above.
-
Dispose: After decontamination, dispose of the waste in accordance with institutional and local regulations for hazardous waste.
Experimental Protocol Workflow
The following diagram illustrates a general workflow for a typical experiment involving the handling of this compound, from initial preparation to final data analysis.
This compound-Induced Allergic Signaling Pathway
Understanding the mechanism of this compound-induced allergic reactions is crucial for appreciating the importance of safety measures. The following diagram illustrates the simplified signaling pathway of a Type I hypersensitivity reaction initiated by this compound.
By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with working with this compound, fostering a safer environment for scientific discovery.
References
- 1. What is Sodium Hypochlorite used for? [synapse.patsnap.com]
- 2. Chemical inactivation of protein toxins on food contact surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. priorclave.com [priorclave.com]
- 5. Effects of autoclaving and high pressure on allergenicity of hazelnut proteins - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
